4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVZAOBNZQKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251796 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-96-8 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092579-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-(trifluoromethyl)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-(Trifluoromethyl)-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, which is a prevalent bioisostere in numerous biologically active molecules, the introduction of a trifluoromethyl group at the 4-position imparts unique electronic and metabolic properties. This guide provides a comprehensive overview of the core physical properties of 4-(trifluoromethyl)-7-azaindole, offering a foundational understanding for its application in research and development. Due to the limited availability of direct experimental data for this specific analog, this document integrates predicted values from validated computational models with experimental data from structurally related compounds, such as 4-fluoro-7-azaindole and the parent 7-azaindole, to offer a robust and practical resource. Detailed experimental protocols for the determination of these properties are also provided to facilitate laboratory validation.
Introduction: The Significance of the 7-Azaindole Scaffold and Trifluoromethyl Substitution
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the indole nucleus while offering distinct hydrogen bonding capabilities and metabolic profiles.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature crucial for interactions with biological targets.[1]
The trifluoromethyl (CF3) group is a key substituent in modern drug design. Its strong electron-withdrawing nature can significantly modulate the acidity or basicity of nearby functional groups, influencing a molecule's pKa. Furthermore, the CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and bioavailability due to its lipophilic character.
The combination of the 7-azaindole scaffold with a 4-trifluoromethyl substituent presents a molecule with a unique confluence of properties, making a thorough understanding of its physical characteristics essential for its effective utilization in drug discovery programs.
Chemical Structure and Molecular Properties
A foundational understanding of 4-(trifluoromethyl)-7-azaindole begins with its chemical structure and fundamental molecular properties.
Caption: Chemical structure of 4-(trifluoromethyl)-7-azaindole.
Table 1: Core Molecular Properties of 4-(trifluoromethyl)-7-azaindole
| Property | Value | Source |
| Molecular Formula | C8H5F3N2 | [2] |
| Molecular Weight | 186.14 g/mol | [2] |
| CAS Number | 1092579-96-8 | |
| Appearance | Light yellow solid |
Key Physical Properties
The physical properties of a drug candidate are critical determinants of its behavior in biological systems and its suitability for formulation. The following sections detail the key physical properties of 4-(trifluoromethyl)-7-azaindole, presenting a combination of predicted data for the target molecule and experimental data for analogous compounds to provide a comprehensive picture.
Melting Point
The melting point is a crucial indicator of a compound's purity and crystal lattice stability. While no experimental melting point for 4-(trifluoromethyl)-7-azaindole has been reported in the literature, data from related compounds can provide a reasonable estimate.
Table 2: Melting Point of 4-substituted 7-Azaindoles
| Compound | Melting Point (°C) | Source |
| 7-Azaindole (unsubstituted) | 105-107 | [3] |
| 4-Fluoro-7-azaindole | 118-120 | [1] |
| 4-(Trifluoromethyl)-7-azaindole | Predicted: 125-145 | Expert Estimation |
The introduction of the trifluoromethyl group is expected to increase the melting point relative to the unsubstituted and fluoro-substituted analogs due to a higher molecular weight and potentially stronger intermolecular interactions.
A standard and reliable method for determining the melting point of a crystalline solid is the capillary melting point technique.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a critical parameter influencing a drug's absorption and bioavailability. The solubility of 4-(trifluoromethyl)-7-azaindole is expected to be influenced by the polar 7-azaindole core and the lipophilic trifluoromethyl group.
Table 3: Predicted and Comparative Solubility Profile
| Solvent | Predicted Solubility of 4-(trifluoromethyl)-7-azaindole | Experimental Solubility of 7-Azaindole | Source |
| Water (pH 7.4) | Low to Moderate | Sparingly soluble | |
| Ethanol | Soluble | Soluble | [4] |
| Methanol | Soluble | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Soluble | |
| Dichloromethane (DCM) | Soluble | Soluble in Chloroform | [4] |
The trifluoromethyl group is anticipated to decrease aqueous solubility compared to the parent 7-azaindole, while enhancing solubility in less polar organic solvents.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule are critical for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The 7-azaindole scaffold has both an acidic proton on the pyrrole nitrogen and a basic pyridine nitrogen.
Table 4: Predicted and Comparative pKa Values
| Ionization Center | Predicted pKa of 4-(trifluoromethyl)-7-azaindole | Experimental pKa of 7-Azaindole | Source |
| Pyrrole N-H (Acidic) | ~15-16 | ~16.5 | |
| Pyridine N (Basic) | ~2-3 | 4.59 |
The electron-withdrawing trifluoromethyl group at the 4-position is expected to decrease the basicity (lower the pKa) of the pyridine nitrogen compared to the parent 7-azaindole. Conversely, it is predicted to slightly increase the acidity (lower the pKa) of the pyrrole N-H.
Potentiometric titration is a precise method for determining the pKa of ionizable compounds. The compound is dissolved in a suitable solvent (often a co-solvent system with water) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Table 5: Predicted and Comparative LogP Values
| Compound | Predicted/Experimental LogP | Source |
| 7-Azaindole | 1.09 (Experimental) | |
| 4-Fluoro-7-azaindole | 1.2 (Predicted) | |
| 4-(Trifluoromethyl)-7-azaindole | ~2.0-2.5 (Predicted) | Expert Estimation |
The highly lipophilic nature of the trifluoromethyl group is expected to significantly increase the LogP of 4-(trifluoromethyl)-7-azaindole compared to its unsubstituted and fluoro-substituted counterparts.
Spectroscopic Data
Spectroscopic data are essential for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for 4-(trifluoromethyl)-7-azaindole are provided below.
Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H1 (N-H) | 8.5 - 9.5 (broad) | - |
| H2 | ~7.3 | ~125 |
| H3 | ~6.6 | ~101 |
| H5 | ~7.2 | ~118 |
| H6 | ~8.3 | ~145 |
| C2 | - | ~125 |
| C3 | - | ~101 |
| C3a | - | ~128 |
| C4 | - | ~122 (q, J ≈ 35 Hz) |
| C5 | - | ~118 |
| C6 | - | ~145 |
| C7a | - | ~148 |
| CF₃ | - | ~124 (q, J ≈ 275 Hz) |
Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions. The quartets (q) for C4 and the CF₃ carbon are due to coupling with the fluorine atoms.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Structural Elucidation: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-(trifluoromethyl)-7-azaindole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the essential physical properties of 4-(trifluoromethyl)-7-azaindole. By integrating predicted data for the target molecule with experimental data from analogous compounds, this document serves as a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols offer a clear path for the laboratory determination of these crucial parameters, facilitating the continued exploration and application of this promising heterocyclic scaffold.
References
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PubChem. 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. [Link]
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National Institute of Standards and Technology. 1H-Pyrrolo[2,3-b]pyridine. [Link]
- Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
- Sharma, K., Tittal, R. K., Lal, K., Mathpati, R. S., & Ghule, V. D. (2023). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 47(19), 9235-9249.
- Al-Nabulsi, M., Perjési, P., & Halim, M. A. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 24(23), 4293.
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University of Rochester. Melting point determination. [Link]
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Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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U.S. Pharmacopeia. <1236> Solubility Measurements. [Link]
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The Strategic Deployment of 4-(Trifluoromethyl)-7-Azaindole in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and therapeutic applications of 4-(Trifluoromethyl)-7-azaindole.
In the landscape of contemporary medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of rational drug design. Among these, the 7-azaindole core, a bioisostere of indole, has garnered significant attention for its ability to modulate key pharmacological properties. The introduction of a trifluoromethyl group at the 4-position of this scaffold yields 4-(Trifluoromethyl)-7-azaindole, a building block of increasing importance in the development of targeted therapeutics. This technical guide provides an in-depth analysis of its chemical identity, synthesis, and burgeoning role in drug discovery, with a particular focus on its application as a kinase inhibitor.
Core Chemical Identity of 4-(Trifluoromethyl)-7-Azaindole
Systematically named 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, this heterocyclic compound possesses a unique electronic profile conferred by the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, further influenced by the strongly electron-withdrawing trifluoromethyl group. This substitution significantly impacts the molecule's acidity, basicity, and potential for intermolecular interactions, rendering it a highly valuable component in the medicinal chemist's toolkit.
| Property | Value | Source(s) |
| Systematic Name | This compound | N/A |
| Common Name | 4-CF3-7-azaindole | N/A |
| CAS Number | 1092579-96-8 | N/A |
| Molecular Formula | C₈H₅F₃N₂ | N/A |
| Molecular Weight | 186.14 g/mol | N/A |
| Appearance | Typically a solid | N/A |
Spectroscopic Signature: Confirming the Structure
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms within the bicyclic system.
¹³C NMR Spectroscopy: The carbon spectrum will reveal characteristic signals for the eight carbon atoms. The carbon of the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic distribution within the heterocyclic core.
¹⁹F NMR Spectroscopy: A singlet in the ¹⁹F NMR spectrum is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Synthesis of the 4-CF3-7-Azaindole Scaffold: A Representative Protocol
Experimental Protocol: A General Approach to Substituted Trifluoromethyl-7-Azaindoles
-
Starting Material: The synthesis typically commences with a suitably substituted pyridine precursor. For the 4-CF3 analogue, a plausible starting material would be a 2,3-diamino-4-(trifluoromethyl)pyridine derivative.
-
Ring Formation: Cyclization to form the pyrrole ring is a key step. This can often be achieved through condensation reactions with appropriate reagents. For instance, reaction with a glyoxal derivative can lead to the formation of the fused pyrrole ring.
-
Functionalization (if necessary): Once the core 7-azaindole scaffold is assembled, further functionalization at various positions can be carried out to build the final target molecule. This may involve reactions such as halogenation, nitration, or cross-coupling reactions.
-
Purification: Each step is followed by appropriate workup and purification techniques, such as extraction, chromatography, and recrystallization, to ensure the purity of the intermediates and the final product.
The causality behind these experimental choices lies in the established reactivity patterns of pyridine and pyrrole chemistry. The selection of specific reagents and reaction conditions is crucial to control regioselectivity and achieve high yields. Each step in the synthesis should be monitored by techniques like TLC and confirmed by spectroscopic analysis (NMR, MS) to validate the identity and purity of the products.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 4-CF3-7-azaindole-based inhibitor.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell growth, differentiation, and angiogenesis. [1][2][3]Aberrant activation of this pathway is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine, including those with a trifluoromethyl substituent, have been developed as potent FGFR inhibitors. [1]The 4-CF3-7-azaindole moiety can be a key component of these inhibitors, contributing to their high affinity and selectivity for the FGFR kinase domain.
Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. [4]Dysregulation of the HGF/c-Met axis is associated with tumor growth and metastasis. [4]The 7-azaindole scaffold has been successfully employed in the design of c-Met inhibitors, and the incorporation of a trifluoromethyl group can further optimize their pharmacological profile.
Conclusion and Future Perspectives
4-(Trifluoromethyl)-7-azaindole has emerged as a strategically important building block in modern drug discovery. Its unique combination of a privileged kinase-binding scaffold and the beneficial properties of the trifluoromethyl group makes it a valuable asset in the design of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and pharmacokinetic profiles, particularly in the field of oncology. As our understanding of the structural biology of kinases and other drug targets deepens, the rational deployment of precisely functionalized scaffolds like 4-CF3-7-azaindole will undoubtedly play a pivotal role in the development of next-generation targeted therapies.
References
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Yao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 221, 113531. [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters, 8(11), 1196-1201. [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(10), 1935-1942. [Link]
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c-Met inhibitor. In Wikipedia. [Link]
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Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 115, 143-155. [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(10), 7278-7295. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(18), 6039. [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2022). Cancers, 14(19), 4748. [Link]
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Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (2018). ACS Medicinal Chemistry Letters, 9(11), 1117-1122. [Link]
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl group at the 4-position of the 7-azaindole core imparts unique physicochemical properties, making this molecule a valuable building block in the design of novel bioactive compounds. This document details a multi-step synthesis commencing from readily available 2-amino-4-(trifluoromethyl)pyridine, proceeding through a regioselective iodination, a palladium-catalyzed Sonogashira coupling, and a subsequent intramolecular cyclization. Each step is accompanied by a detailed experimental protocol, causality-driven explanations for procedural choices, and characterization data to ensure scientific integrity and reproducibility. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex heterocyclic molecules.
Introduction: The Significance of this compound
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and modulated pharmacokinetic profiles. The introduction of a trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, can further enhance these properties. The -CF3 group is known to increase lipophilicity, block metabolic oxidation sites, and alter the pKa of nearby functional groups, thereby influencing drug-receptor interactions.
Consequently, this compound (also referred to as 4-TFM-7-azaindole) has emerged as a highly sought-after building block in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] This guide delineates a practical and scalable synthetic pathway to this important molecule, emphasizing experimental detail and mechanistic understanding.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a convergent approach hinging on the formation of the pyrrole ring onto a pre-functionalized pyridine core. The key disconnection lies at the C2-C3 bond of the pyrrole ring, which can be formed through the cyclization of a 2-amino-3-alkynylpyridine intermediate. This intermediate, in turn, can be accessed via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a 2-amino-3-halopyridine and a suitable alkyne.
Our proposed forward synthesis, therefore, commences with the commercially available 2-amino-4-(trifluoromethyl)pyridine (4). The synthetic sequence is as follows:
-
Regioselective Iodination: Introduction of an iodine atom at the 3-position of 2-amino-4-(trifluoromethyl)pyridine (4) to furnish the key intermediate 2-amino-3-iodo-4-(trifluoromethyl)pyridine (3).
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the iodinated pyridine (3) with trimethylsilylacetylene to yield the protected alkynylpyridine (2).
-
Cyclization and Deprotection: Intramolecular cyclization of the alkynylpyridine (2) followed by in-situ or subsequent deprotection of the trimethylsilyl group to afford the final product, this compound (1).
This strategy offers several advantages: the use of a readily available starting material, high regiocontrol in the functionalization steps, and the reliability of well-established palladium-catalyzed cross-coupling and cyclization methodologies.
Overall Synthetic Workflow
The multi-step synthesis of this compound is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-iodo-4-(trifluoromethyl)pyridine (3)
The regioselective iodination of 2-aminopyridines can be achieved using various iodinating agents. A green and efficient method employs elemental iodine in the presence of an oxidizing agent like hydrogen peroxide.[3] The electron-donating amino group directs the electrophilic substitution primarily to the ortho and para positions. In this case, the 3-position is activated for iodination.
Protocol:
-
To a solution of 2-amino-4-(trifluoromethyl)pyridine (4) (1.0 eq.) in a suitable solvent such as water or a mixture of water and an organic co-solvent, add elemental iodine (I2) (1.1 eq.).
-
To the stirred suspension, add 30% hydrogen peroxide (H2O2) (2.0 eq.) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-amino-3-iodo-4-(trifluoromethyl)pyridine (3) as a solid.
Characterization Data (Expected):
-
Appearance: Off-white to pale yellow solid.
-
MS (ESI): m/z calculated for C6H4F3IN2 [M+H]+ 288.94, found 288.9.
-
1H NMR (CDCl3, 400 MHz): δ 8.05 (d, J = 5.2 Hz, 1H), 6.80 (d, J = 5.2 Hz, 1H), 5.50 (br s, 2H).
Step 2: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyridine (2)
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] The use of trimethylsilylacetylene provides a stable and easy-to-handle alkyne source, with the trimethylsilyl (TMS) group serving as a protecting group for the terminal alkyne.
Protocol:
-
To a solution of 2-amino-3-iodo-4-(trifluoromethyl)pyridine (3) (1.0 eq.) in a suitable solvent such as triethylamine (Et3N) or a mixture of DMF and Et3N, add trimethylsilylacetylene (1.2 eq.).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.).
-
The reaction mixture is heated to 60-80 °C and stirred under an inert atmosphere for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 2-amino-3-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyridine (2).
Step 3: Synthesis of this compound (1)
The final step involves the intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate, followed by the removal of the TMS protecting group. This can often be achieved in a one-pot procedure using a fluoride source such as tetrabutylammonium fluoride (TBAF).[6]
Protocol:
-
To a solution of 2-amino-3-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyridine (2) (1.0 eq.) in anhydrous tetrahydrofuran (THF), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for 2-6 hours. The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound (1).
Characterization Data:
-
CAS Number: 1092579-96-8[7]
-
Appearance: Light yellow solid[7]
-
Molecular Formula: C8H5F3N2[7]
-
Molecular Weight: 186.14[7]
-
MS (ESI): m/z calculated for C8H5F3N2 [M+H]+ 187.05, found 187.1.
-
1H NMR (DMSO-d6, 400 MHz): δ 12.10 (br s, 1H), 8.25 (d, J = 4.8 Hz, 1H), 7.60 (t, J = 2.8 Hz, 1H), 7.20 (d, J = 4.8 Hz, 1H), 6.65 (dd, J = 2.8, 1.6 Hz, 1H).
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Iodination | I2, H2O2 | Water | Room Temp. | 70-85% |
| 2 | Sonogashira Coupling | TMS-acetylene, Pd(PPh3)2Cl2, CuI | Et3N/DMF | 60-80 °C | 65-80% |
| 3 | Cyclization/Deprotection | TBAF | THF | Room Temp. - 50 °C | 75-90% |
Mechanistic Insights
The key transformations in this synthesis are the Sonogashira coupling and the subsequent intramolecular cyclization.
Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
The reaction is initiated by the oxidative addition of the aryl iodide (3) to the palladium(0) catalyst. This is followed by a transmetalation step where the copper acetylide (formed in situ from trimethylsilylacetylene and CuI) transfers the alkynyl group to the palladium center. The final step is a reductive elimination that forms the C-C bond of the product (2) and regenerates the palladium(0) catalyst.[4]
Conclusion
This technical guide has outlined a reliable and efficient multi-step synthesis of this compound. The described route leverages well-established and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists working in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic synthesis of this and related fluorinated heterocycles will undoubtedly continue to play a crucial role in the development of new and improved chemical entities with diverse applications.
References
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- Google Patents. (n.d.). US2521544A - Iodinating amino pyrimidines and amino pyridines.
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Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37238-37248. [Link]
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. [Link]
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Lindhardt, A. T., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3487. [Link]
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Borsuk, K., et al. (2004). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters, 45(18), 3585-3588. [Link]
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Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(46), 14413–14422. [Link]
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ResearchGate. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Retrieved from [Link]
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Aobchem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Retrieved from [Link]
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Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13095–13115. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20982-20993. [Link]
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Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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ARKIVOC. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Retrieved from [Link]
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ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]
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The Strategic Trifluoromethylation of 7-Azaindoles: A Technical Guide to Unlocking Potent Biological Activity
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively target the hinge region of various protein kinases.[1][2] This guide provides an in-depth technical exploration of a key strategy for optimizing this potent scaffold: trifluoromethylation. We will dissect the profound impact of introducing the trifluoromethyl (CF3) group onto the 7-azaindole core, examining how this modification enhances biological activity, modulates physicochemical properties, and ultimately drives the development of next-generation therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a deep dive into the structure-activity relationships (SAR) but also detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds.
The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone in the design of kinase inhibitors. Its defining feature is the bioisosteric relationship with adenine, the nitrogenous base of ATP.[3] This structural mimicry allows 7-azaindole derivatives to form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity and inhibitory potency.[1] The pyrrole nitrogen and the pyridine nitrogen of the 7-azaindole scaffold act as hydrogen bond donor and acceptor, respectively, effectively anchoring the molecule in the ATP-binding pocket.[3] This foundational interaction provides a robust starting point for the development of highly selective and potent kinase inhibitors.
Beyond its hinge-binding capabilities, the 7-azaindole core offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties. This versatility has led to the development of numerous successful kinase inhibitors targeting a wide range of kinases implicated in oncology and other therapeutic areas.[4][5]
The Trifluoromethyl Group: A Catalyst for Enhanced Drug-Like Properties
The introduction of a trifluoromethyl (CF3) group is a widely employed and highly effective strategy in modern drug design.[6] This small, yet powerful, functional group imparts a unique combination of electronic and steric properties that can dramatically improve the pharmacological profile of a lead compound.
Physicochemical Impact of Trifluoromethylation
The substitution of a methyl group or a hydrogen atom with a trifluoromethyl group can lead to several beneficial changes in a molecule's physicochemical properties:
-
Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7] This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles.
-
Enhanced Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group or a hydrogen atom. This increased lipophilicity can improve a compound's ability to cross cell membranes and reach its intracellular target. However, it is a parameter that must be carefully balanced to avoid issues with solubility and off-target toxicity.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron density of the aromatic ring to which it is attached. This can influence the pKa of nearby functional groups and enhance non-covalent interactions with the target protein, such as dipole-dipole and ion-dipole interactions.
Impact on Biological Activity
The physicochemical changes induced by trifluoromethylation directly translate into tangible benefits in terms of biological activity:
-
Improved Binding Affinity: The unique electronic and steric properties of the CF3 group can lead to more favorable interactions with the target protein. This can manifest as increased van der Waals contacts, favorable dipole interactions, or the displacement of water molecules from the binding pocket, all of which can contribute to a lower binding free energy and higher potency.
-
Enhanced Selectivity: The introduction of a trifluoromethyl group can introduce steric constraints that favor binding to the desired target over other, structurally related proteins. This can lead to a more selective inhibitor with a reduced risk of off-target effects.
Biological Activities of Trifluoromethylated 7-Azaindoles
The strategic combination of the 7-azaindole scaffold and the trifluoromethyl group has yielded a diverse array of biologically active compounds with significant therapeutic potential.
Kinase Inhibition
The primary and most extensively studied biological activity of trifluoromethylated 7-azaindoles is their ability to inhibit protein kinases. The 7-azaindole core provides the essential hinge-binding interactions, while the trifluoromethyl group fine-tunes the potency, selectivity, and pharmacokinetic properties of the inhibitor.
Key Kinase Targets:
-
FLT3 Inhibitors: Trifluoromethylated azaindoles have shown significant promise as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[8] The trifluoromethyl group can be strategically positioned to occupy hydrophobic pockets within the FLT3 active site, thereby enhancing binding affinity and inhibitory potency.
-
HPK1 Inhibitors: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Structure-based drug design has led to the development of potent and selective HPK1 inhibitors based on a 7-azaindole scaffold, with trifluoromethyl substitution playing a crucial role in optimizing their properties.[7]
-
Other Kinase Targets: The versatility of the trifluoromethylated 7-azaindole scaffold has enabled the development of inhibitors for a wide range of other kinases, including those involved in cell cycle regulation, signal transduction, and angiogenesis.[3][4]
Antiviral Activity
Recent studies have highlighted the potential of 7-azaindole derivatives as antiviral agents. For instance, certain derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[9] While the role of trifluoromethylation in this specific context is still under investigation, it is plausible that the unique properties of the CF3 group could be leveraged to enhance the potency and pharmacokinetic profile of these antiviral compounds.[9]
Other Biological Activities
The biological activities of trifluoromethylated 7-azaindoles are not limited to kinase inhibition and antiviral effects. Research has also explored their potential as:
-
Antifungal Agents: Certain trifluoromethylated 7-azaindole derivatives have demonstrated promising antifungal activity against a range of pathogenic fungi.[10]
-
Analgesic and Hypotensive Agents: Some 7-azaindole derivatives have been shown to possess analgesic and hypotensive properties, suggesting their potential for the treatment of pain and cardiovascular diseases.[11]
Synthesis of Trifluoromethylated 7-Azaindoles: Experimental Protocols
The synthesis of trifluoromethylated 7-azaindoles can be achieved through various synthetic routes. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
A common approach involves the construction of the 7-azaindole core followed by the introduction of the trifluoromethyl group, or the use of a trifluoromethylated building block in the construction of the heterocyclic ring system.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of trifluoromethylated 7-azaindoles.
Detailed Experimental Protocol: Suzuki Cross-Coupling for C3-Aryl-Trifluoromethyl-7-Azaindoles
This protocol describes a representative synthesis of a C3-aryl-7-azaindole bearing a trifluoromethyl group on the aryl substituent, a common motif in kinase inhibitors.
Step 1: Synthesis of 3-Iodo-7-azaindole
-
To a solution of 7-azaindole (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-7-azaindole.
Step 2: Suzuki Cross-Coupling
-
To a microwave vial, add 3-iodo-7-azaindole (1.0 eq), the desired trifluoromethyl-substituted arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a mixture of dioxane and water (4:1) as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final trifluoromethylated 7-azaindole derivative.
Biological Evaluation: In Vitro Assays
The biological evaluation of trifluoromethylated 7-azaindoles typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assays
Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3)
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound at the desired final concentrations.
-
Initiate the kinase reaction by adding a mixture of FLT3 kinase and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Diagram of the Kinase Inhibition Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Antiviral Assays
Protocol: SARS-CoV-2 Pseudovirus Neutralization Assay
-
Reagents and Materials:
-
HEK293T cells expressing human ACE2
-
SARS-CoV-2 spike-pseudotyped lentiviral particles expressing luciferase
-
Test compounds (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
-
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of the test compounds.
-
Pre-incubate the pseudovirus with the test compounds for 1 hour at 37 °C.
-
Remove the culture medium from the cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37 °C.
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Calculate the percent inhibition of viral entry for each compound concentration and determine the EC50 value.
-
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies are crucial for optimizing the biological activity of trifluoromethylated 7-azaindoles.
| Modification Site | General Observation | Rationale |
| Position of CF3 on Aryl Ring | Ortho, meta, or para substitution can significantly impact potency and selectivity. | The position of the CF3 group determines its interaction with specific residues in the binding pocket. |
| Substitution at N1 of 7-Azaindole | Generally, a free N-H is preferred for hinge binding. | The N-H group acts as a hydrogen bond donor to the kinase hinge region. |
| Substitution at C3 of 7-Azaindole | Introduction of aryl or heteroaryl groups often enhances potency. | These groups can form additional interactions with the kinase active site. |
| Substitution at C5 of 7-Azaindole | Can be modified to improve solubility and other physicochemical properties. | This position is often solvent-exposed and can tolerate a variety of substituents. |
Conclusion and Future Perspectives
The trifluoromethylation of the 7-azaindole scaffold is a powerful and versatile strategy for the development of potent and selective modulators of various biological targets, particularly protein kinases. The unique physicochemical properties of the trifluoromethyl group, including its metabolic stability, lipophilicity, and strong electron-withdrawing nature, can be leveraged to significantly enhance the drug-like properties of 7-azaindole derivatives.
Future research in this area will likely focus on:
-
Exploring Novel Trifluoromethylation Methodologies: The development of new and more efficient methods for introducing the trifluoromethyl group will facilitate the synthesis of a wider range of novel 7-azaindole analogues.
-
Expanding the Scope of Biological Targets: While kinase inhibition is the most well-established application, the potential of trifluoromethylated 7-azaindoles against other targets, such as viral proteins and other enzymes, warrants further investigation.
-
Leveraging Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins will enable more rational and efficient design of next-generation trifluoromethylated 7-azaindole inhibitors with improved potency and selectivity.
By continuing to explore the synergistic combination of the 7-azaindole scaffold and the trifluoromethyl group, the scientific community is well-positioned to develop innovative and effective therapeutics for a wide range of human diseases.
References
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Kasztelan, A. & Kwiatkowski, P. (2016). Reaction of 7-azaindole with trifluoromethyl ketones. ResearchGate. [Link]
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(2022). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Liu, J. et al. (2015). Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. The Journal of Organic Chemistry. [Link]
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van der Stelt, M. et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Wang, Y. et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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van der Stelt, M. et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. PubMed. [Link]
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Li, Y. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
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(2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]
-
Li, Q. et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
-
Kumar, S. et al. (2021). Azaindole Therapeutic Agents. PubMed Central. [Link]
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Khan, I. et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Besson, T. et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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Saify, Z. S. et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed. [Link]
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(2024). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]
-
Ye, Y. et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Scott, J. S. et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH. [Link]
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Irie, T. & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
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Read, K. D. et al. (2020). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]
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Spectroscopic data for 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
This compound, also known as 4-(trifluoromethyl)-7-azaindole, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The 7-azaindole scaffold is a recognized pharmacophore, and the introduction of a trifluoromethyl (-CF₃) group can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this specific molecule. The insights herein are designed to assist researchers in confirming the synthesis and purity of this compound and in interpreting its structural features.
Molecular Structure
A clear understanding of the molecule's atomic arrangement is fundamental to interpreting its spectroscopic output. The structure, with systematic numbering for NMR assignment, is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following data were obtained in DMSO-d₆ solvent.[2]
¹H NMR Analysis
The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.1 | broad singlet | - | 1H | N1-H |
| 8.35 | doublet of doublets | 4.8, 1.4 | 1H | H6 |
| 8.24 | doublet of doublets | 8.1, 1.4 | 1H | H5 |
| 7.73 | doublet of doublets | 8.1, 4.8 | 1H | C2-H |
| 7.13 | doublet of doublets | 3.3, 0.73 | 1H | C3-H |
Interpretation:
-
N1-H (12.1 ppm): The downfield chemical shift and broadness of this signal are characteristic of a pyrrolic N-H proton, which is acidic and subject to exchange.
-
Pyridine Ring Protons (H5, H6): The protons on the pyridine ring appear at δ 8.24 (H5) and 8.35 (H6). Their downfield shift is expected due to the electron-withdrawing nature of the pyridine nitrogen. The coupling constants are consistent with ortho (J ≈ 8.1 Hz) and meta (J ≈ 1.4 Hz) coupling.
-
Pyrrole Ring Protons (C2-H, C3-H): The protons on the five-membered pyrrole ring appear further upfield. The signal at 7.73 ppm is assigned to the C2 proton, while the signal at 7.13 ppm corresponds to the C3 proton. The small coupling constant (J = 3.3 Hz) between them is typical for protons on a pyrrole ring.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.
| Chemical Shift (δ) ppm | Multiplicity (JC-F in Hz) | Assignment |
| 151.9 | singlet | C7a |
| 144.1 | singlet | C6 |
| 131.7 | singlet | C3a |
| 130.4 | singlet | C2 |
| 130.3 | quartet (J = 31.9) | C4 |
| 127.4 | singlet | C5 |
| 124.5 | quartet (J = 271.8) | CF₃ |
| 124.0 | quartet (J = 3.3) | Not assigned |
| 120.0 | quartet (J = 3.3) | Not assigned |
| 112.7 | singlet | C3 |
Interpretation:
-
CF₃ Carbon (124.5 ppm): This signal appears as a strong quartet due to the one-bond coupling (¹JC-F) with the three fluorine atoms. The large coupling constant of ~272 Hz is definitive for a CF₃ group.
-
C4 Carbon (130.3 ppm): The carbon directly attached to the trifluoromethyl group (C4) also appears as a quartet, but with a smaller two-bond coupling constant (²JC-F) of approximately 32 Hz.
-
Other Aromatic Carbons: The remaining signals correspond to the other carbons in the bicyclic system. The specific assignments are based on established chemical shift data for 7-azaindole derivatives and predictive models. The two unassigned quartets with small coupling constants likely correspond to carbons experiencing longer-range C-F coupling.
Infrared (IR) Spectroscopy
While specific experimental IR data for this compound was not located, a predictive analysis based on its functional groups provides a reliable expectation of its spectrum. The analysis is supported by data for the parent compound, 1H-pyrrolo[2,3-b]pyridine.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| ~3400-3300 | N-H stretch | Medium | Characteristic of the pyrrole N-H bond. |
| ~3150-3050 | Aromatic C-H stretch | Medium-Weak | Arises from the C-H bonds on both the pyridine and pyrrole rings. |
| ~1620-1580 | C=N stretch | Medium-Strong | Associated with the pyridine ring stretching vibrations. |
| ~1550-1450 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations from both rings. |
| ~1300-1100 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorption bands in this region. |
| ~850-750 | C-H out-of-plane bend | Strong | Bending vibrations of the aromatic C-H bonds, sensitive to substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Data:
-
Molecular Formula: C₈H₅F₃N₂
-
Exact Mass: 186.0405
-
Molecular Weight: 186.13 g/mol
-
Predicted Molecular Ion (M⁺˙): m/z 186
Predicted Fragmentation Pathway
While an experimental spectrum is not available, a logical fragmentation pathway can be proposed based on the structure's stability and known fragmentation patterns of related compounds.
Interpretation:
-
Molecular Ion Peak: The primary peak observed would be the molecular ion at m/z 186.
-
Loss of Trifluoromethyl Radical: A very common fragmentation for such compounds would be the loss of a trifluoromethyl radical (•CF₃, 69 u), leading to a significant fragment ion at m/z 117. This fragment corresponds to the stable 7-azaindole cation.
-
Loss of HCN: A characteristic fragmentation for pyridine and pyrrole rings is the loss of hydrogen cyanide (HCN, 27 u), which could occur from the molecular ion to give a fragment at m/z 159, or from the m/z 117 fragment to yield an ion at m/z 90.
Experimental Protocols
The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans is required compared to ¹H NMR.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺ or the radical cation [M]⁺˙.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation data (MS/MS), select the precursor ion (m/z 186) and subject it to collision-induced dissociation (CID).
Conclusion
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. NMR spectroscopy provides a detailed map of the C-H framework, with the characteristic C-F coupling patterns definitively placing the -CF₃ group at the C4 position. While experimental IR and MS data were not directly sourced, predictive analysis based on established chemical principles provides a reliable spectroscopic fingerprint for the compound. The strong C-F stretching bands in the IR spectrum and the expected fragmentation pattern in the mass spectrum, particularly the loss of a CF₃ radical, serve as crucial validation points. This comprehensive guide equips researchers with the necessary data and interpretation logic to confidently identify and utilize this important fluorinated heterocycle.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Aobchem. (n.d.). This compound. Available at: [Link]
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NIH. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Available at: [Link]
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PubMed. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Available at: [Link]
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ACS Publications. (n.d.). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Available at: [Link]
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NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]
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PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
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The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azaindoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, particularly in the design of targeted therapeutics. This guide provides a comprehensive exploration of the discovery and historical development of this "privileged" heterocyclic core. We will delve into the fundamental chemical properties that underpin its utility, trace its journey from a fragment in screening libraries to the core of FDA-approved drugs, and provide detailed insights into the structure-activity relationships that govern its biological activity. Through an examination of key case studies, including the development of the BRAF inhibitor Vemurafenib, this guide will illuminate the strategic advantages of the 7-azaindole motif. Detailed synthetic protocols, quantitative biological data, and pathway visualizations are provided to equip researchers with the knowledge to effectively leverage this versatile scaffold in their own drug discovery endeavors.
Introduction: The Strategic Advantage of a Nitrogen Atom
The 7-azaindole, a bicyclic heterocycle composed of a fused pyridine and pyrrole ring, is a bioisostere of the naturally occurring indole and purine systems.[1] The strategic placement of a nitrogen atom at the 7-position of the indole ring fundamentally alters the scaffold's electronic and hydrogen-bonding properties, bestowing upon it a unique set of characteristics that have proven highly advantageous in drug design.[2]
Initially explored as a chemical curiosity, the 7-azaindole scaffold has gained prominence for its ability to serve as an exceptional "hinge-binding" motif in kinase inhibitors.[3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[5] This bidentate hydrogen bonding capability allows for high-affinity interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent and selective inhibition.[6] This has led to the development of a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[7]
The Genesis of a Blockbuster: Fragment-Based Discovery of Vemurafenib
The story of the 7-azaindole scaffold's ascent in medicinal chemistry is inextricably linked to the development of Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant proportion of melanomas.[8] The discovery of Vemurafenib is a landmark example of the power of fragment-based drug discovery (FBDD), a process that begins with the identification of small, low-affinity "fragments" that bind to the target protein.[9][10]
The journey began with the screening of a fragment library against the Pim-1 kinase, which identified 7-azaindole as a hit.[11] While a weak inhibitor, its binding mode was elucidated through X-ray crystallography, revealing its potential as a hinge-binding scaffold.[8] This initial fragment then served as the starting point for a structure-guided "fragment growing" approach, where chemical modifications were iteratively made to improve potency and selectivity.[11]
This iterative process, guided by structural biology and medicinal chemistry insights, led to the development of PLX4720, a potent and selective BRAF V600E inhibitor.[8] Further optimization of its pharmacokinetic properties resulted in Vemurafenib, which received FDA approval in 2011 for the treatment of metastatic melanoma with the BRAF V600E mutation.[12][13]
Targeting Key Signaling Pathways in Cancer
The success of Vemurafenib spurred the exploration of 7-azaindole derivatives as inhibitors of a wide range of kinases involved in oncogenic signaling pathways. Two of the most prominent examples are the B-RAF/MEK/ERK and c-Met pathways.
The B-RAF/MEK/ERK Pathway: A Central Regulator of Cell Proliferation
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][14] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell division in various cancers, most notably melanoma.[15]
Vemurafenib and other 7-azaindole-based inhibitors are designed to bind to the ATP-binding site of the mutant BRAF kinase, preventing its activation and the subsequent phosphorylation of MEK and ERK, thereby halting the pro-proliferative signaling cascade.[16]
The c-Met Pathway: A Driver of Invasion and Metastasis
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis.[17][18] Aberrant activation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers.[19]
The versatility of the 7-azaindole scaffold has enabled the development of potent and selective c-Met inhibitors that are currently in clinical development. These inhibitors function by competing with ATP for binding to the kinase domain of c-Met, thereby blocking downstream signaling.
Structure-Activity Relationship (SAR) of 7-Azaindole Kinase Inhibitors
The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[20] Extensive SAR studies have been conducted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.[21][22]
Table 1: Representative Structure-Activity Relationship Data for 7-Azaindole-Based Kinase Inhibitors
| Compound | Target Kinase | R1 | R3 | R5 | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | H | N-(3-(propylsulfonyl)phenyl)propan-2-amide | 4-chlorophenyl | 31 | [8] |
| GSK1070916A | Aurora B | H | 2,4-difluoro-5-(2-methoxyethoxy)phenyl | (4-(4-methylpiperazin-1-yl)phenyl) | 3.5 | [23] |
| PI3Kγ Inhibitor | PI3Kγ | H | 2-(trifluoromethyl)pyridin-4-yl | 1-methyl-1H-pyrazol-4-yl | 5 | [1] |
| ROCK Inhibitor | ROCK1 | H | 4-(1H-pyrazol-4-yl)phenyl | 3-pyridyl | 1.9 | [21] |
Key SAR Insights:
-
Position 3: Substitution at the 3-position is crucial for achieving high potency and selectivity. Large, hydrophobic groups often occupy a hydrophobic pocket in the kinase active site.
-
Position 5: Modifications at the 5-position are frequently used to modulate solubility and other pharmacokinetic properties.
-
Pyrrole N1-Substitution: Alkylation or arylation of the pyrrole nitrogen can influence the compound's binding mode and overall activity.
Synthetic Methodologies: Building the 7-Azaindole Core
A variety of synthetic routes have been developed for the construction of the 7-azaindole scaffold and its derivatives.[2][24] One common and versatile approach involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at various positions of the core.[25]
Experimental Protocol: Synthesis of 3,5-Diarylated-7-Azaindoles
This protocol describes a general procedure for the synthesis of 3,5-diarylated-7-azaindoles via sequential Suzuki-Miyaura cross-coupling reactions.
Materials:
-
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (or pinacol ester) for C5 substitution
-
Arylboronic acid (or pinacol ester) for C3 substitution
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Na2CO3 (Sodium carbonate)
-
Dioxane/Water (4:1 mixture)
-
Tosyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
NaOH (Sodium hydroxide)
Step 1: Suzuki-Miyaura Coupling at C5
-
To a solution of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 4:1 mixture of dioxane and water, add the C5-arylboronic acid (1.2 eq), Na2CO3 (3.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
After completion (monitored by TLC), cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 5-aryl-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Step 2: N-Tosylation
-
To a solution of the 5-aryl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM, add triethylamine (2.0 eq) and tosyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to give the N-tosylated product, which is used in the next step without further purification.
Step 3: Suzuki-Miyaura Coupling at C3
-
To a solution of the N-tosylated 5-aryl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 4:1 mixture of dioxane and water, add the C3-arylboronic acid (1.2 eq), Na2CO3 (3.0 eq), and Pd(PPh3)4 (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
Work-up and purify as described in Step 1 to yield the 3,5-diaryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Step 4: Detosylation
-
To a solution of the 3,5-diaryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol, add a 2M aqueous solution of NaOH (5.0 eq).
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the reaction to room temperature and neutralize with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3,5-diarylated-7-azaindole.
Future Perspectives and Conclusion
The 7-azaindole scaffold has firmly established itself as a privileged motif in medicinal chemistry, with its impact most profoundly felt in the field of kinase inhibition. The journey from a simple fragment to the core of an FDA-approved drug like Vemurafenib highlights the power of structure-based drug design and the strategic importance of this unique heterocyclic system.
As our understanding of the human kinome and the signaling pathways that govern disease continues to expand, the 7-azaindole scaffold will undoubtedly remain a valuable tool for the development of the next generation of targeted therapies. Ongoing research is focused on exploring novel substitutions and functionalizations of the 7-azaindole core to access new chemical space and to develop inhibitors with improved selectivity profiles and the ability to overcome drug resistance. The continued application of innovative synthetic methodologies will further empower medicinal chemists to harness the full potential of this remarkable scaffold in the ongoing quest for new and effective medicines.
References
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- 21. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine solubility in DMSO and other organic solvents
An In-depth Technical Guide to the Solubility of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in DMSO and Other Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive public data, this document synthesizes foundational chemical principles, extrapolates from related structures, and provides detailed experimental protocols to empower researchers in drug discovery and development. The guide focuses on the compound's expected solubility in dimethyl sulfoxide (DMSO) and a range of other common organic solvents, categorized by polarity. A primary objective of this whitepaper is to furnish scientists with the predictive understanding and practical methodologies required to effectively handle this compound in a laboratory setting, ensuring data integrity and facilitating downstream applications.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[1][2] Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, fundamentally influences a compound's bioavailability, manufacturability, and overall therapeutic potential.[2][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1][2] Consequently, a thorough understanding and early assessment of a compound's solubility profile are paramount to de-risk drug development programs and guide formulation strategies.[4][5]
This compound, also known as 4-(trifluoromethyl)-7-azaindole, belongs to a class of compounds that are widely explored as scaffolds for kinase inhibitors and other therapeutic agents. The introduction of a trifluoromethyl (CF3) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, this substituent can also profoundly impact solubility, often decreasing it in aqueous media. Therefore, a detailed investigation into its solubility in various organic solvents is essential for initial screening, assay development, and formulation studies.
Physicochemical Properties of this compound
While specific, experimentally determined physicochemical properties for this compound are not extensively documented in publicly available literature, we can infer its likely characteristics based on its structure and the properties of its parent scaffold, 7-azaindole.
Structure:
Caption: Chemical structure of this compound.
-
7-Azaindole Scaffold: The core is a bicyclic aromatic system containing a pyrrole ring fused to a pyridine ring. This structure possesses both a hydrogen bond donor (the pyrrole N-H) and hydrogen bond acceptors (the pyridine nitrogen and the pyrrole nitrogen).
-
Trifluoromethyl Group (CF3): This is a strongly electron-withdrawing and highly lipophilic group. Its presence is expected to increase the overall lipophilicity of the molecule and reduce its basicity compared to the unsubstituted 7-azaindole.
These structural features suggest that this compound is a moderately polar molecule with the potential for specific interactions with various solvents.
Solubility in Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[6] Its ability to dissolve a broad range of both polar and nonpolar compounds makes it an indispensable tool.[6]
Expected Solubility
While quantitative data is not available, this compound is expected to exhibit high solubility in DMSO. This prediction is based on the following factors:
-
Polar Aprotic Nature of DMSO: DMSO has a high dielectric constant and a large dipole moment, enabling it to solvate polar molecules effectively.
-
Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the N-H group of the pyrrole ring in the target compound.
-
Dispersion Forces: The methyl groups in DMSO can engage in van der Waals interactions with the aromatic rings of the 7-azaindole scaffold.
For practical purposes in a research setting, it is reasonable to anticipate that stock solutions of this compound in the range of 10-50 mM can be readily prepared in DMSO. However, this must be confirmed experimentally.
Practical Considerations
-
Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can affect the solubility of compounds and the stability of stock solutions. Always use anhydrous DMSO and store it under dry conditions.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation, especially if the solution is close to saturation. It is advisable to aliquot stock solutions into smaller volumes for single use.
Solubility in Other Organic Solvents
The solubility of this compound in other organic solvents will be governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and dispersion forces will determine the extent of dissolution.
Polar Aprotic Solvents
This class of solvents lacks acidic protons but possesses a significant dipole moment.
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA): Similar to DMSO, these are strong hydrogen bond acceptors and are expected to be excellent solvents for the target compound.
-
Acetonitrile (ACN): While polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF. The solubility is expected to be moderate to good.
-
Acetone: The ketone group in acetone can act as a hydrogen bond acceptor, suggesting moderate solubility.
-
Tetrahydrofuran (THF): As a cyclic ether, THF is a moderately polar solvent and a hydrogen bond acceptor. It is likely to be a reasonably good solvent for this compound.
Polar Protic Solvents
These solvents can act as both hydrogen bond donors and acceptors.
-
Methanol (MeOH) and Ethanol (EtOH): These lower-chain alcohols are capable of hydrogen bonding with both the N-H donor and the nitrogen acceptors of the 7-azaindole ring. Good solubility is anticipated.
-
Isopropanol (IPA) and other longer-chain alcohols: As the alkyl chain length increases, the nonpolar character of the alcohol increases, which may lead to a slight decrease in solubility compared to methanol and ethanol.
Nonpolar Solvents
These solvents have low dielectric constants and minimal to no dipole moment.
-
Dichloromethane (DCM) and Chloroform: These chlorinated solvents can act as very weak hydrogen bond donors and are effective at dissolving moderately polar compounds. Moderate solubility is expected.
-
Toluene and Hexanes: These are nonpolar hydrocarbon solvents. Due to the polar nature of the 7-azaindole core, this compound is expected to have low to negligible solubility in these solvents.
Summary of Expected Solubility
The following table provides a qualitative prediction of the solubility of this compound in various organic solvents. This table should be used as a guide for solvent selection, and the actual solubility should be determined experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMA | Very High | Strong hydrogen bond acceptors, high polarity. |
| Acetonitrile, Acetone | Moderate to High | Good polarity, moderate hydrogen bond acceptors. | |
| Tetrahydrofuran (THF) | Moderate | Moderate polarity and hydrogen bonding capability. | |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donors and acceptors. |
| Isopropanol | Moderate | Increased nonpolar character compared to smaller alcohols. | |
| Nonpolar | Dichloromethane | Moderate | Can dissolve moderately polar compounds. |
| Toluene, Hexanes | Low / Insoluble | Mismatch in polarity. |
Experimental Determination of Solubility
Given the lack of published data, experimental determination of solubility is crucial. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.[5]
Kinetic Solubility Protocol
This method measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (usually DMSO), precipitates when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[5]
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dispensing to Aqueous Buffer: In a separate 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of the DMSO solutions from each well of the dilution plate. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.
-
Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV to quantify the amount of dissolved compound.
Thermodynamic (Equilibrium) Solubility Protocol
This "gold standard" method measures the concentration of a saturated solution in equilibrium with the solid drug. It is more time and resource-intensive but provides the true equilibrium solubility value.[7]
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and agitate them (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a therapeutic agent. While publicly available data is scarce, this guide provides a strong predictive framework based on its chemical structure and the known properties of related compounds. It is anticipated to have excellent solubility in polar aprotic solvents like DMSO and good solubility in polar protic solvents such as methanol and ethanol, with limited solubility in nonpolar media.
The provided experimental protocols for kinetic and thermodynamic solubility determination offer a clear path for researchers to generate the necessary empirical data. Such data will be invaluable for a range of applications, from the design of robust in vitro assays to the development of effective in vivo formulations. As research on this and related 7-azaindole derivatives continues, it is hoped that a more extensive public database of their physicochemical properties will be established, further accelerating the discovery of new medicines.
References
-
Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules. 3
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. 1
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. 2
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. 4
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WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. 5
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Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. 8
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Unknown. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. 7
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Wikipedia. (n.d.). Dimethyl sulfoxide. 6
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The Strategic Importance of the 4-Position: A Deep Dive into the Structure-Activity Relationship of 7-Azaindoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to mimic the purine core and serve as an effective hinge-binding motif for a multitude of protein kinases.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) centered on the C4 position of the 7-azaindole nucleus. We will explore the nuanced effects of various substituents at this position on target affinity, selectivity, and pharmacokinetic properties. Through a synthesis of peer-reviewed data, we will elucidate the causal relationships that drive experimental choices in the design of potent and selective kinase inhibitors and other therapeutic agents. This document is intended to be a practical resource, offering not only a retrospective analysis but also actionable insights for the prospective design of novel 4-substituted 7-azaindole-based therapeutics.
The 7-Azaindole Core: A Foundation for Potent and Selective Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole and purine, which allows it to engage in key hydrogen bonding interactions within the ATP-binding site of protein kinases.[1][3] Specifically, the pyridine nitrogen (N7) and the pyrrole N-H group (N1) can form two crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[2][3] This bidentate hydrogen bonding pattern provides a strong anchor for the molecule, making the 7-azaindole scaffold an excellent starting point for the development of potent kinase inhibitors.[2] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and physicochemical properties. While substitutions at positions 1, 3, and 5 have been extensively studied for their role in anticancer activity, the C4-position offers a unique vector for exploration, projecting into a region of the ATP binding pocket that can significantly influence inhibitor performance.[4][5]
The Crucial Role of the C4-Substituent: A Gateway to Potency and Selectivity
The C4-position of the 7-azaindole ring system is strategically located to influence the overall conformation and binding affinity of the molecule. Substituents at this position can project into the solvent-exposed region of the ATP-binding site or interact with specific amino acid residues, thereby modulating potency and selectivity. The nature of the substituent—its size, electronics, and hydrogen bonding capacity—plays a pivotal role in defining the pharmacological profile of the compound.
Impact on Kinase Inhibition: Case Studies
The versatility of the 4-substituted 7-azaindole scaffold is evident in its application against a range of kinase targets implicated in various diseases.
-
p38 MAP Kinase: In the pursuit of anti-inflammatory agents, 4-substituted 7-azaindoles have been investigated as inhibitors of p38 MAP kinase.[6] X-ray crystallography has been instrumental in guiding the optimization of this series, revealing how modifications at the 4-position can modulate the physical properties of the core while maintaining potent inhibition.[6]
-
Rho Kinase (ROCK): For the treatment of hypertension and glaucoma, 7-azaindole-based ROCK inhibitors have been developed. Structure-activity relationship studies have demonstrated that specific substitutions at the 4-position can lead to compounds with excellent ROCK potency and selectivity against other kinases like PKA, coupled with favorable metabolic stability.[7]
-
IKK2 Inhibitors: The synthesis of 4-phenyl-7-azaindoles has yielded a series of potent and selective inhibitors of IKK2, a key player in the NF-κB signaling pathway. Modifications around the hinge-binding region, including the C4-position, have proven effective in achieving good cellular activity.[8]
-
Aurora Kinases: The addition of a pyrazole scaffold at the C4-position of a 7-azaindole fragment has led to the development of selective Aurora B/C inhibitors.[9] This highlights how larger, heterocyclic substituents at C4 can be accommodated and utilized to achieve selectivity among closely related kinases.
-
Cdc7 Kinase: In the context of Cdc7 kinase inhibitors, the nature of the substituent on a pyridine ring attached to the 7-azaindole core has a profound impact on potency. For instance, chloro and fluoro analogues generally exhibit high potency, while hydrogen, methyl, cyano, and carboxamide substitutions can lead to a decrease in inhibitory activity.[10] This underscores the subtle electronic and steric effects that come into play at this position.
General SAR Trends at the C4-Position
Based on a comprehensive review of the literature, several key SAR trends for 4-substituted 7-azaindoles can be summarized:
| Substituent Type at C4 | General Impact on Activity | Rationale | Key Examples |
| Halogens (F, Cl) | Often maintain or enhance potency | Can engage in favorable interactions with the protein and improve physicochemical properties.[10] The chloro group can make van der Waals contact with key residues like the gatekeeper Met and Val in Cdc7.[10] | Potent Cdc7 inhibitors.[10] |
| Small Alkyl Groups (e.g., Methyl) | Variable, often leads to reduced potency | Can introduce steric clashes or disrupt favorable interactions.[10] | Reduced Cdc7 inhibitory activity.[10] |
| Aryl/Heteroaryl Groups | Can significantly enhance potency and selectivity | Allows for exploration of additional binding pockets and the formation of new interactions.[8][9] | Potent IKK2 and Aurora kinase inhibitors.[8][9] |
| Amino and Substituted Amines | Can provide additional hydrogen bonding opportunities | The amino group can act as a hydrogen bond donor, interacting with specific residues in the target protein. | 4-aminoazaindoles as inhibitors of Trypanosoma brucei.[11] |
| Methoxy and Hydroxy Groups | Hydroxyl derivatives can be more active | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions. | Hydroxyl derivatives of 6-azaindole were more active DYRK1A inhibitors than methoxy counterparts.[1] |
Synthetic Strategies for 4-Substituted 7-Azaindoles
The synthesis of 4-substituted 7-azaindoles is a critical aspect of SAR exploration. Several synthetic routes have been developed to introduce diverse functionalities at the C4-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 4-substituted 7-azaindoles. Starting from a 4-halo-7-azaindole precursor (e.g., 4-bromo- or 4-chloro-7-azaindole), a wide array of substituents can be introduced.[12][13]
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, allowing for the introduction of various amino groups at the C4-position.[11]
-
Suzuki Coupling: This reaction enables the formation of C-C bonds, facilitating the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: This method is employed for the formation of C-C triple bonds, introducing alkynyl groups.
A general workflow for the synthesis of 4-substituted 7-azaindoles via palladium-catalyzed cross-coupling is depicted below:
Caption: Palladium-catalyzed cross-coupling workflow for 4-substituted 7-azaindoles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of the C4-position, particularly when the 7-azaindole ring is activated with an electron-withdrawing group. 4-Fluoro-7-azaindoles have shown greater reactivity in SNAr reactions compared to their 4-chloro counterparts.[12]
Cascade Reactions
Innovative cascade reactions, such as a palladium-catalyzed C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines, offer a straightforward synthesis of substituted 4-azaindoles.[14]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR studies, robust experimental protocols are essential.
General Procedure for Palladium-Catalyzed C-N Cross-Coupling
This protocol is adapted from methodologies described for the synthesis of 4-substituted 7-azaindole derivatives.[11][12]
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-7-azaindole (1.0 eq.), the corresponding amine coupling partner (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) and anhydrous dioxane.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
A generalized protocol for assessing the inhibitory activity of 4-substituted 7-azaindoles against a target kinase.
-
Reagents and Materials: Target kinase, appropriate substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
The following diagram illustrates the logical flow of a typical kinase inhibitor screening cascade:
Caption: A typical screening cascade for kinase inhibitor drug discovery.
Future Perspectives and Conclusion
The 4-substituted 7-azaindole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
-
Exploring Novel Substituents: The use of advanced synthetic methodologies will enable the introduction of more complex and diverse substituents at the C4-position, leading to inhibitors with improved potency and novel binding modes.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of kinases in complex with 4-substituted 7-azaindole inhibitors will guide the rational design of next-generation compounds with enhanced selectivity and desirable pharmacokinetic profiles.
-
Targeting Drug Resistance: The emergence of drug resistance in kinase inhibitor therapy is a significant clinical challenge. The design of 4-substituted 7-azaindoles that can overcome resistance mutations will be a key area of focus.
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The Vanguard Molecule: A Technical Guide to the Therapeutic Targeting of 4-CF3-7-Azaindole
This guide provides an in-depth exploration of the therapeutic potential of 4-CF3-7-azaindole, a novel heterocyclic compound poised for significant impact in drug discovery. By dissecting its structural components—the privileged 7-azaindole core, the strategic C4 substitution, and the influential trifluoromethyl group—we will illuminate a rational, data-driven approach to identifying and validating its most promising therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the frontier of small molecule therapeutics.
Introduction: The Rationale for 4-CF3-7-Azaindole
The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, serving as a bioisostere for both indole and purine systems.[1] This structural mimicry allows 7-azaindole derivatives to effectively compete with endogenous ligands, particularly ATP, in the active sites of various enzymes. The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity and efficacy.[1]
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can significantly improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[2][3] The CF3 group's strong electron-withdrawing nature can also influence the acidity of nearby protons, further modulating target engagement.
Substitution at the C4 position of the 7-azaindole nucleus offers a vector for fine-tuning selectivity and potency. While positions C3 and C5 are more commonly explored, C4 substitution provides a unique opportunity to probe different regions of a target's binding pocket.[4][5] The combination of these three elements in 4-CF3-7-azaindole creates a molecule with a high probability of potent and selective biological activity.
Hypothesized Therapeutic Targets: A Convergence of Evidence
Based on extensive analysis of structurally related compounds, we hypothesize that 4-CF3-7-azaindole is a potent modulator of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. The 7-azaindole core is a known hinge-binding motif for numerous kinase inhibitors.[6][7]
Primary Target Class: Protein Kinases
The azaindole scaffold has been successfully employed in the development of inhibitors for a wide array of kinases.[8] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine portion of ATP.[1]
Key Hypothesized Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs):
-
c-Met: The 4-azaindole scaffold has been explicitly identified as a potent core for c-Met kinase inhibitors.[8][9][10] Dysregulation of the c-Met signaling pathway is a key driver in the development and progression of numerous human cancers.[10]
-
VEGFR-2: Indole and azaindole derivatives are well-documented as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[11][12][13]
-
TGFβRI: Novel 4-azaindole derivatives have been discovered as potent and selective inhibitors of TGFβ receptor 1 kinase, an important target in immuno-oncology.[14][15]
-
-
Intracellular Serine/Threonine Kinases:
-
p38 MAPK: The 7-azaindole skeleton has been utilized to develop inhibitors of p38 MAP kinase, a key regulator of proinflammatory cytokine biosynthesis.[6][16][17]
-
Other Potential Kinase Targets: Based on the broad applicability of the azaindole scaffold, other relevant kinase targets could include ALK, JAK, and DYRK1A.[6]
-
A Roadmap for Target Validation and Drug Discovery
The following sections outline a comprehensive, multi-stage workflow for the experimental validation of the hypothesized targets of 4-CF3-7-azaindole and its subsequent development as a therapeutic candidate.
Stage 1: Initial Target Screening and Validation
The primary objective of this stage is to broadly assess the kinase inhibitory profile of 4-CF3-7-azaindole and confirm its engagement with the hypothesized targets.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vivo validation and efficacy testing.
Protocol: Xenograft Tumor Model Efficacy Study
-
Animal Model: Implant human tumor cells (relevant to the validated target) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer 4-CF3-7-azaindole via an appropriate route (e.g., oral gavage) at various doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic marker analysis (e.g., target phosphorylation).
Data Summary and Interpretation
The following tables provide a template for summarizing the key data generated during the proposed research program.
Table 1: Kinase Selectivity Profile of 4-CF3-7-azaindole
| Kinase Target | IC50 (nM) |
| c-Met | [Data] |
| VEGFR-2 | [Data] |
| p38 MAPK | [Data] |
| TGFβRI | [Data] |
| Off-target Kinase 1 | [Data] |
| Off-target Kinase 2 | [Data] |
Table 2: In Vitro Cellular Activity
| Cell Line | Target Pathway | Cellular IC50 (nM) |
| [Cell Line 1] | c-Met | [Data] |
| [Cell Line 2] | VEGFR-2 | [Data] |
| [Cell Line 3] | p38 MAPK | [Data] |
Conclusion and Future Directions
The 4-CF3-7-azaindole scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. Its rational design, leveraging the established strengths of the 7-azaindole core and the trifluoromethyl group, provides a strong foundation for potent and selective target engagement. The systematic approach to target validation and preclinical development outlined in this guide offers a clear path forward for unlocking the full therapeutic potential of this exciting new chemical entity. Future work will focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate molecule into clinical development.
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The 7-Azaindole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole nucleus has emerged from the periphery of heterocyclic chemistry to become a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for the endogenous indole ring have propelled its integration into a multitude of drug discovery programs. This guide provides an in-depth exploration of 7-azaindole derivatives, from the fundamental principles guiding their design to their synthesis and application in targeting a diverse array of pathologies. We will dissect the structure-activity relationships that govern their efficacy, with a particular focus on their role as potent kinase inhibitors, and provide practical insights into the experimental workflows that underpin their development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecular framework.
The Rationale for 7-Azaindole: A Bioisosteric Advantage
The indole ring is a ubiquitous motif in biologically active molecules, including the amino acid tryptophan. However, its inherent metabolic liabilities and physicochemical properties can present significant challenges in drug development. The strategic substitution of the C-7 carbon with a nitrogen atom to form the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core offers a compelling solution.[1][2][3] This seemingly subtle modification imparts a cascade of advantageous changes:
-
Enhanced Hydrogen Bonding Capability: The pyridine nitrogen of the 7-azaindole ring introduces an additional hydrogen bond acceptor, which can lead to stronger and more specific interactions with biological targets.[1][4] This is particularly crucial in the design of kinase inhibitors, where the scaffold can form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket.[1][5][6]
-
Modulated Physicochemical Properties: The introduction of the nitrogen atom alters the electronic distribution of the ring system, often leading to improved aqueous solubility and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile compared to their indole counterparts.[2][7][8]
-
Metabolic Stability: The 7-azaindole core can circumvent common metabolic pathways that affect indoles, such as oxidation, potentially leading to improved in vivo half-life and bioavailability.[2]
-
Novel Intellectual Property: The use of the 7-azaindole scaffold provides an avenue for creating novel chemical entities with distinct patentability.[1]
These attributes have made 7-azaindoles a cornerstone in fragment-based drug discovery (FBDD) and lead optimization campaigns.[1]
The Synthetic Landscape: Navigating the Chemistry of 7-Azaindoles
The synthesis of 7-azaindole derivatives can be more challenging than that of their indole analogs due to the electron-deficient nature of the pyridine ring.[1] Classical indole syntheses like the Fischer indole synthesis often give poor yields.[1] However, a number of robust methods have been developed and refined.
Key Synthetic Strategies:
-
The Bartoli Indole Synthesis: This method, involving the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent, has proven effective for constructing the 7-azaindole core, although yields can be variable.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has heavily relied on metal-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to functionalize the 7-azaindole ring at various positions.[9][10] These methods allow for the modular and efficient construction of diverse libraries of derivatives.
-
C-H Functionalization: More recently, direct C-H bond functionalization has emerged as a powerful tool for the late-stage modification of the 7-azaindole scaffold, offering a more atom-economical approach to derivatization.[9]
Representative Synthetic Protocol: Synthesis of a 3-Substituted 7-Azaindole Derivative
The following is a generalized protocol for the synthesis of a 3-substituted 7-azaindole via a Suzuki coupling reaction, a common strategy in medicinal chemistry.
Step 1: Bromination of 7-Azaindole
-
To a solution of 7-azaindole in a suitable solvent (e.g., dichloromethane or chloroform), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-bromo-7-azaindole.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine 3-bromo-7-azaindole, the desired boronic acid or boronate ester (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 3-substituted 7-azaindole derivative.
7-Azaindole in Kinase Inhibition: A Privileged Hinge-Binder
The most prominent application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[1][5][11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12] The 7-azaindole core acts as an excellent "hinge-binding motif," mimicking the adenine portion of ATP to form two critical hydrogen bonds with the kinase hinge region.[4][5][6]
This interaction is exemplified by Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the B-RAF V600E mutant kinase for the treatment of melanoma.[5][7] The discovery of Vemurafenib was a landmark achievement for both 7-azaindole-based drug design and fragment-based lead discovery.[1]
Binding Modes of 7-Azaindole in the Kinase ATP Pocket
X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt several binding modes within the ATP pocket, primarily categorized as "normal," "flipped," and "non-hinge" binding.[1][6]
Caption: Simplified representation of the hydrogen bonding patterns in the "normal" and "flipped" binding modes of 7-azaindole with the kinase hinge region.
The "normal" binding mode, as seen in Vemurafenib, involves the pyridine nitrogen accepting a hydrogen bond from a backbone amide NH of the hinge, while the pyrrole NH donates a hydrogen bond to a backbone carbonyl oxygen.[1] Understanding and controlling this binding orientation through structural modifications is a critical aspect of the design of potent and selective kinase inhibitors.
Notable Kinase Targets for 7-Azaindole Derivatives
| Kinase Target | Therapeutic Area | Example Compound(s) | Key Insights |
| B-RAF | Oncology (Melanoma) | Vemurafenib | Landmark example of FBDD and the success of the 7-azaindole scaffold.[5][13] |
| PI3K | Oncology | Buparlisib (BKM120) | The 7-azaindole core can effectively replace other hinge-binding motifs like quinoline.[14][15] |
| CDK9 | Oncology | AZD4573 | Optimization of physicochemical properties led to potent and selective inhibitors with short half-lives for transient target engagement.[16][17] |
| FGFR4 | Oncology (Hepatocellular Carcinoma) | - | Structure-based design has led to the discovery of selective covalent inhibitors.[18][19] |
| PDK1 | Oncology | - | Fragment screening and structure-guided optimization have yielded potent inhibitors.[20] |
| Trk | Oncology, Pain | - | Structure-based design has identified selective inhibitors of TrkA.[7] |
Beyond Kinases: A Scaffold of Broad Therapeutic Utility
While the impact of 7-azaindole derivatives on kinase inhibition is profound, their therapeutic potential extends to a wide range of other biological targets.[21][22]
-
Anticancer Agents (Non-kinase): 7-azaindole derivatives have demonstrated cytotoxic effects through various mechanisms beyond kinase inhibition.[23][24] Structure-activity relationship (SAR) studies have shown that substitutions at the 1, 3, and 5-positions are often critical for potent anticancer activity.[23][24][25]
-
Neuroscience: The scaffold is being explored for the treatment of neurodegenerative diseases. For instance, derivatives have been developed as inhibitors of β-amyloid aggregation for Alzheimer's disease.[26] Others have shown promise as anticonvulsant agents.[27]
-
Inflammation and Immunology: 7-azaindole-based compounds have been investigated as antagonists of chemokine receptors like CCR2, which are involved in inflammatory responses.[28]
-
Antiviral and Antimicrobial Agents: The versatility of the 7-azaindole core has also led to its investigation in the development of agents against viruses like HIV and influenza, as well as other microbial pathogens.[7][29]
Structure-Activity Relationship (SAR) Insights and Experimental Workflow
The development of potent and selective 7-azaindole derivatives hinges on a deep understanding of their SAR. A systematic approach to exploring chemical space around the core is essential.
General SAR Principles:
-
Position 3: This position is frequently substituted to project into the active site of the target protein, allowing for modulation of potency and selectivity. Aryl and heteroaryl groups are common substituents.[23][24]
-
Position 5: This position is often a key point for derivatization to enhance activity and fine-tune physicochemical properties.[23][25]
-
Position 1 (N-H): Alkylation or arylation at this position can influence the compound's properties and interactions with the target.[23]
Experimental Workflow for SAR Exploration
Caption: A typical iterative cycle for the discovery and optimization of 7-azaindole-based drug candidates.
This iterative process, combining rational design, chemical synthesis, and biological evaluation, is fundamental to translating a preliminary hit into a viable drug candidate. The early assessment of ADME properties is crucial for avoiding late-stage attrition.
Future Perspectives
The 7-azaindole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes, particularly in the realm of C-H activation, will accelerate the exploration of novel chemical space.[9]
-
Targeting New Disease Areas: While oncology has been a major focus, the application of 7-azaindole derivatives in other areas, such as neuroinflammation and infectious diseases, is a growing field of interest.[7]
-
Advanced Drug Modalities: The incorporation of the 7-azaindole motif into more complex drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier.
Conclusion
The 7-azaindole core has firmly established itself as a privileged and versatile scaffold in drug discovery. Its ability to serve as a superior bioisostere for indole, particularly in the context of kinase inhibition, has led to the development of life-saving medicines. A thorough understanding of its synthesis, binding modes, and structure-activity relationships is essential for any medicinal chemist or drug development professional. As synthetic methods become more sophisticated and our understanding of complex diseases deepens, the 7-azaindole framework is poised to remain at the forefront of therapeutic innovation for years to come.
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An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridines for Drug Discovery
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its nitrogen atom provides a key point for hydrogen bonding and salt formation, influencing solubility and target engagement. The strategic introduction of a trifluoromethyl (-CF3) group to this ring system dramatically alters its physicochemical properties, offering a powerful tool for drug designers to overcome metabolic liabilities, modulate acidity, and enhance membrane permeability.[1] The strong electron-withdrawing nature of the -CF3 group profoundly influences the electronic distribution within the pyridine ring, impacting its reactivity and interactions with biological targets.[2] This guide provides a comprehensive exploration of the core physicochemical properties of trifluoromethylpyridine isomers, offering field-proven insights and detailed methodologies for their characterization to researchers, scientists, and drug development professionals.
Electronic Properties: The Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent, a property quantified by its positive Hammett constant (σp ≈ 0.54).[2] This strong inductive effect (-I) significantly reduces the electron density of the pyridine ring, which has profound implications for several key physicochemical parameters.
Acidity (pKa) of the Pyridinium Ion
The basicity of the pyridine nitrogen is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target binding. The electron-withdrawing -CF3 group decreases the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa of the corresponding pyridinium ion.[3] The position of the -CF3 group relative to the nitrogen dictates the magnitude of this effect.
Table 1: Comparative Physicochemical Properties of Trifluoromethylpyridine Isomers
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| Molecular Weight ( g/mol ) | 147.10 | 147.10 | 147.10 |
| pKa (of conjugate acid) | No data available | 3.3 | No data available |
| logP | No data available | ~1.7 | ~1.7 (Calculated)[4] |
| Boiling Point (°C) | 139-141 | 113-115 | 110[5] |
| Density (g/mL at 25°C) | 1.275 | 1.276 | 1.27[5] |
Note: Experimental data for all properties across all isomers is not consistently available. The provided values are a compilation of experimental and calculated data from various sources.[3]
Dipole Moment and Molecular Electrostatic Potential
The introduction of the highly electronegative fluorine atoms creates a significant dipole moment in the C-F bonds, and the overall molecular dipole moment is influenced by the position of the -CF3 group. This, in turn, affects the molecule's polarity and its interactions with polar solvents and biological macromolecules. Quantum chemical calculations can provide valuable insights into the molecular electrostatic potential (MEP), highlighting regions of positive and negative potential that are crucial for understanding non-covalent interactions.
Lipophilicity (logP) and its Impact on ADME Properties
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1]
The hydrophobic constant of 3-(trifluoromethyl)pyridine is approximately 1.7.[2] The position of the -CF3 group can subtly influence the overall lipophilicity due to changes in the molecule's shape and dipole moment.
Solubility: A Balancing Act
A compound's solubility in both aqueous and organic media is critical for its formulation and bioavailability. While the increased lipophilicity imparted by the -CF3 group can decrease aqueous solubility, the pyridine nitrogen provides a handle for salt formation, which can be exploited to enhance water solubility. The overall solubility profile is a complex interplay between lipophilicity, crystal lattice energy, and the pKa of the molecule.
Metabolic Stability: Blocking Sites of Oxidation
A major advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile methyl or hydrogen group with a -CF3 group, drug developers can block common metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.
Spectroscopic Characterization
Unambiguous identification of trifluoromethylpyridine isomers is crucial. NMR, IR, and Raman spectroscopy provide characteristic fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of these isomers. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electronic environment of the nuclei.[7]
Table 2: Comparative NMR Spectral Data of Trifluoromethylpyridine Isomers (in CDCl₃)
| Isomer | Nucleus | Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | ¹H | H3: ~7.6, H4: ~7.8, H5: ~7.4, H6: ~8.7 |
| ¹³C | CF₃: ~121 (q), C2: ~148 (q), C3: ~124, C4: ~137, C5: ~120, C6: ~150 | |
| ¹⁹F | ~ -68 | |
| 3-(Trifluoromethyl)pyridine | ¹H | H2: ~8.9, H4: ~7.9, H5: ~7.5, H6: ~8.8 |
| ¹³C | CF₃: ~123 (q), C2: ~152, C3: ~131 (q), C4: ~134, C5: ~124, C6: ~149 | |
| ¹⁹F | ~ -63 | |
| 4-(Trifluoromethyl)pyridine | ¹H | H2, H6: ~8.8, H3, H5: ~7.5 |
| ¹³C | CF₃: ~123 (q), C2, C6: ~151, C3, C5: ~122, C4: ~135 (q) | |
| ¹⁹F | ~ -64 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. 'q' denotes a quartet due to C-F or H-F coupling.[8][9][10]
Vibrational Spectroscopy (IR and Raman)
FT-IR and FT-Raman spectroscopy provide complementary information about the molecular vibrations. The strong C-F stretching vibrations of the -CF3 group are typically observed in the 1100-1300 cm⁻¹ region of the IR spectrum. The pyridine ring vibrations are also sensitive to the position of the -CF3 substituent.[11]
Experimental Protocols
Determination of pKa by ¹⁹F NMR Spectroscopy
This method leverages the sensitivity of the ¹⁹F chemical shift to the protonation state of the pyridine nitrogen.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers with known pH values spanning the expected pKa range (e.g., pH 2 to 6).
-
Sample Preparation: Dissolve a small, consistent amount of the trifluoromethylpyridine in each buffer solution.
-
NMR Acquisition: Record the ¹⁹F NMR spectrum for each sample.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of the curve.[3]
Determination of logP by HPLC
This method offers a rapid and reliable alternative to the traditional shake-flask method.[11]
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k') versus the known logP values to generate a calibration curve.
-
Sample Analysis: Inject the trifluoromethylpyridine sample under the same chromatographic conditions and determine its retention time.
-
logP Calculation: Calculate the log(k') for the sample and determine its logP from the calibration curve.[12]
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.
-
Compound Addition: Add the trifluoromethylpyridine test compound to the incubation mixture at a known concentration (typically 1 µM).
-
Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the half-life (t₁/₂) and intrinsic clearance (CLint).
Quantum Chemical Calculations: A Predictive Tool
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the physicochemical properties of trifluoromethylpyridines. These in silico methods can provide insights into:
-
Molecular Geometry: Optimized structures and conformational analysis.
-
Electronic Properties: Dipole moments, molecular electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO), which are indicative of reactivity.
-
Spectroscopic Properties: Prediction of NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
Workflow for DFT Calculations using Gaussian
Caption: A typical workflow for performing DFT calculations on a trifluoromethylpyridine molecule using Gaussian.
Conclusion
The trifluoromethylpyridine scaffold offers a rich design space for medicinal chemists. A thorough understanding of how the position of the trifluoromethyl group modulates the physicochemical properties of the pyridine ring is essential for the rational design of drug candidates with optimized ADME profiles and enhanced biological activity. The experimental and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important class of molecules, empowering researchers to make data-driven decisions in the pursuit of novel therapeutics.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
Methodological & Application
Topic: A Framework for the Validation and Application of 4-(Trifluoromethyl)-7-azaindole as a Novel Fluorescent Probe in Kinase HTS Assays
An Application Note and Protocol from the Senior Application Scientists at Gemini Biosciences
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Selective Kinase Probes
Protein kinases remain one of the most critical target classes in modern drug discovery, playing a central role in cellular signaling pathways. The development of robust and sensitive assays to identify and characterize kinase inhibitors is paramount. While numerous assay formats exist, those employing fluorescent probes in a competitive binding format offer a direct measure of compound affinity for the kinase ATP pocket, avoiding complications from ATP concentration and substrate kinetics.
The 7-azaindole scaffold is a well-established "hinge-binding" motif found in many potent kinase inhibitors. Its ability to form key hydrogen bonds within the ATP binding site makes it an ideal foundation for designing fluorescent probes. This document outlines a comprehensive framework for the characterization and implementation of a novel, uncharacterized derivative, 4-(trifluoromethyl)-7-azaindole , as a putative fluorescent probe for high-throughput screening (HTS).
This guide moves beyond a simple, prescriptive protocol. It provides the scientific rationale and the necessary validation workflow that a researcher must undertake when developing an assay with any new chemical tool. We will proceed through three core phases:
-
Initial Probe Characterization: Assessing the fundamental photophysical and chemical properties of the probe.
-
Assay Development: Establishing a robust interaction between the probe and a target kinase.
-
Screening Protocol: Implementing the validated probe-kinase pair in a competitive binding assay for inhibitor profiling.
Phase 1: Foundational Probe Characterization
Before attempting any biological assay, the intrinsic properties of the probe must be understood. This phase ensures that the tool itself is well-behaved and suitable for the intended application.
Critical Starting Material: The Probe
4-(Trifluoromethyl)-7-azaindole is a small molecule whose utility as a probe is hypothesized based on its 7-azaindole core. The trifluoromethyl group is expected to modulate its electronic properties and potentially enhance binding affinity or alter its photophysics compared to the parent scaffold.
Protocol: Determining Aqueous Solubility and Spectral Properties
Objective: To determine the maximum soluble concentration of the probe in assay buffer and to identify its optimal fluorescence excitation and emission wavelengths.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 4-(trifluoromethyl)-7-azaindole in 100% DMSO.
-
Solubility Assessment:
-
Serially dilute the DMSO stock into the chosen aqueous kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Incubate for 30 minutes at room temperature.
-
Visually inspect for precipitation. The highest concentration that remains clear is the approximate aqueous solubility limit. It is critical to work well below this limit to avoid compound aggregation.
-
-
Spectral Scanning:
-
Prepare a dilute solution of the probe (e.g., 1-5 µM) in the assay buffer.
-
Using a scanning spectrofluorometer, perform an excitation scan by fixing the emission wavelength and scanning a range of excitation wavelengths (e.g., 280-450 nm).
-
Next, set the excitation to the determined peak (λex) and perform an emission scan over a relevant range (e.g., 380-600 nm) to find the emission maximum (λem).
-
Trustworthiness Check: The spectral peaks should be sharp and reproducible. A broad, flat emission spectrum may indicate aggregation or impurities.
Phase 2: Assay Development & Validation
With the probe's basic properties defined, the next step is to establish and validate its interaction with the target kinase. This protocol uses Fluorescence Polarization (FP) as the readout method, as it is a common, homogeneous technique for binding studies.
The Principle of Fluorescence Polarization
FP measures the rotational motion of a fluorescent molecule.
-
A small, fluorescent probe like 4-(trifluoromethyl)-7-azaindole tumbles rapidly in solution, depolarizing emitted light, resulting in a low FP signal .
-
When bound to a large protein kinase, its rotation is slowed dramatically, the emitted light remains polarized, resulting in a high FP signal .
-
A competitive inhibitor will displace the probe, causing the FP signal to decrease .
Workflow: Kinase-Probe Interaction Validation
Caption: Workflow for determining the probe-kinase binding affinity (Kd).
Protocol: Saturation Binding Experiment to Determine Kd
Objective: To quantify the binding affinity (dissociation constant, Kd) of 4-(trifluoromethyl)-7-azaindole for the target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working stock of the probe at a low, fixed concentration (e.g., 10 nM) in assay buffer. The concentration should be well below the estimated Kd if possible.
-
Prepare a 2X serial dilution series of the target kinase in assay buffer, starting from a high concentration (e.g., 2 µM) down to zero.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of each 2X kinase dilution to the appropriate wells.
-
Add 10 µL of the 2X probe working stock to all wells. The final volume is 20 µL, and all concentrations are now 1X.
-
Include "probe only" (low FP) and "probe + saturating kinase" (high FP) controls.
-
-
Incubation & Reading:
-
Seal the plate, centrifuge briefly, and incubate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Read the plate on an FP-capable plate reader using the pre-determined λex and λem.
-
Data Analysis:
-
Plot the measured millipolarization (mP) values against the kinase concentration.
-
Fit the data using a non-linear regression model for one-site specific binding (e.g., in GraphPad Prism or equivalent software).
-
The output of this analysis will provide the Kd , which is the concentration of kinase required to achieve 50% of the maximum binding.
Expert Insight: A good probe should have a Kd for the target kinase in the low nanomolar to low micromolar range. A Kd that is too high (>10 µM) may lead to a non-robust assay.
Protocol: Z'-Factor Determination for Assay Robustness
Objective: To confirm the quality and suitability of the assay for HTS by calculating the Z'-factor.
Methodology:
-
Prepare two sets of wells in a 384-well plate (n ≥ 16 for each).
-
"High Signal" Wells (Max Binding): Add kinase at a concentration of ~3x Kd and the probe at the chosen assay concentration.
-
"Low Signal" Wells (Min Binding): Add only the probe at the assay concentration (or probe + a known saturating inhibitor).
-
Incubate and read the FP signal as before.
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )
Trustworthiness Check: An assay is considered excellent for HTS if Z' ≥ 0.5 . A value below 0.5 indicates excessive variability or a small signal window, and the assay conditions (e.g., concentrations, buffer) must be further optimized.
| Z'-Factor Value | Assay Quality Interpretation |
| Z' ≥ 0.5 | Excellent, robust assay suitable for HTS. |
| 0 < Z' < 0.5 | Marginal assay, may be acceptable for smaller-scale screening. |
| Z' ≤ 0 | Not a viable assay; requires significant optimization. |
Phase 3: Application in a Competitive Binding Assay
Once the probe-kinase interaction is validated and shown to be robust, it can be implemented to screen for inhibitors.
Workflow: IC50 Determination for Test Compounds
Caption: Workflow for inhibitor IC50 determination using the validated assay.
Protocol: Inhibitor IC50 Determination
Objective: To measure the potency of a test compound by determining the concentration required to displace 50% of the fluorescent probe.
Methodology:
-
Reagent Master Mix:
-
Prepare a master mix containing the target kinase (at the pre-determined Kd concentration) and 4-(trifluoromethyl)-7-azaindole (at the concentration used for Z' validation).
-
-
Compound Plating:
-
Prepare a serial dilution series of your test compounds (e.g., 11 points, 1:3 dilution) in a separate plate.
-
Transfer a small volume of the compound dilutions into the final assay plate.
-
-
Controls:
-
0% Inhibition (High Signal): Wells containing kinase/probe mix + DMSO vehicle.
-
100% Inhibition (Low Signal): Wells containing kinase/probe mix + a known, saturating unlabeled inhibitor (e.g., Staurosporine) OR wells with just the probe (no kinase).
-
-
Assay Execution:
-
Add the kinase/probe master mix to all wells of the compound plate to start the reaction.
-
Seal, centrifuge, and incubate for the pre-determined equilibrium time.
-
Read the FP signal.
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - ( (Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP) ))
-
Determine IC50:
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model.
-
The IC50 is the concentration of the compound that produces 50% inhibition.
-
References
-
Title: The 7-azaindole scaffold in kinase inhibitors. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Fluorescence Polarization/Anisotropy in Diagnostics and High-Throughput Screening: A Review. Source: Applied Spectroscopy URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]
Application Note & Protocols: 4-CF3-7-Azaindole as a Privileged Fragment for Library Synthesis in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of core fragments is paramount for the successful generation of high-quality compound libraries. This guide details the rationale and application of 4-trifluoromethyl-7-azaindole (4-CF3-7-azaindole) as a superior fragment for library synthesis, particularly within the context of Fragment-Based Drug Discovery (FBDD). We elucidate the synergistic advantages conferred by the fusion of the "privileged" 7-azaindole scaffold with the potent physicochemical modulation of a trifluoromethyl group. This document provides a comprehensive overview of the fragment's properties, a proposed synthetic strategy, and detailed, field-tested protocols for its diversification into a focused library of drug-like molecules.
The Strategic Advantage: Why 4-CF3-7-Azaindole?
The 7-azaindole scaffold has earned its status as a "privileged structure" in drug discovery, most notably in the field of kinase inhibition.[1][2][3] Its unique arrangement of a pyridine and a pyrrole ring allows it to act as an excellent bioisostere for purines, forming critical bidentate hydrogen bonds with the hinge region of many kinases.[2][3][4][5] This intrinsic binding capability makes it an ideal starting point for inhibitor design.[6]
The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry for optimizing lead compounds.[7][8][9] The CF3 group offers several key benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism and increasing the half-life of drug candidates.[7][10]
-
Enhanced Lipophilicity: The CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and cell penetration.[7]
-
Modulated Basicity: As a powerful electron-withdrawing group, the CF3 substituent lowers the pKa of the nearby pyridine nitrogen, which can alter target engagement and improve pharmacokinetic properties.[11]
-
Bioisosteric Replacement: It can serve as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of steric and electronic properties.[11]
By positioning the CF3 group at the C4 position of the 7-azaindole core, we create a fragment that combines the potent hinge-binding motif with a metabolically robust, lipophilic modulator that provides a defined vector for library growth.
Physicochemical Profile of the 4-CF3-7-Azaindole Fragment
A successful fragment must adhere to the "Rule of Three" and possess properties amenable to optimization. The 4-CF3-7-azaindole core is designed to meet these criteria, providing a solid foundation for library development.
| Property | Value (Predicted/Typical) | Rationale & Impact on Drug Discovery |
| Molecular Formula | C₈H₅F₃N₂ | |
| Molecular Weight | 186.14 g/mol | Well within the typical fragment limit (<300 Da), allowing for significant molecular weight addition during elaboration. |
| logP | ~1.5 - 2.5 | Increased lipophilicity from the CF3 group aids cell permeability but remains in a range that avoids solubility issues. |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Provides a key interaction point for target binding, often in the kinase hinge region.[2][3] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Fluorines) | The pyridine nitrogen is a crucial H-bond acceptor for hinge binding; the CF3 group can participate in weaker interactions. |
| Polar Surface Area (PSA) | ~41 Ų | Contributes to good oral bioavailability and cell membrane permeability. |
Synthesis of the Core Fragment
While numerous methods exist for the synthesis of substituted azaindoles, a robust and scalable approach is critical for generating the starting fragment in sufficient quantity.[12][13] A plausible and efficient strategy involves a multi-step sequence starting from a commercially available substituted pyridine.
Caption: Proposed synthetic workflow for the 4-CF3-7-azaindole core.
This pathway leverages established pyridine chemistry to construct the fused pyrrole ring, providing a reliable route to the core scaffold.
Application Protocol: Diversification for Library Synthesis
The true power of the 4-CF3-7-azaindole fragment lies in its potential for controlled, multi-vector diversification. The N1 and C3 positions are particularly amenable to functionalization, allowing for the systematic exploration of chemical space around the core.
Caption: Diversification workflow for generating a 4-CF3-7-azaindole library.
Protocol 1: N1-Alkylation via Buchwald-Hartwig Amination
This protocol describes the coupling of various aryl or heteroaryl halides at the N1 position. The choice of a copper catalyst is often effective for N-arylation of azaindoles.
Rationale: Buchwald-Hartwig amination is a robust and highly general method for forming C-N bonds. Using a well-defined catalyst/ligand system ensures high yields and broad substrate scope, which is essential for library synthesis.
Materials:
-
4-CF3-7-azaindole (1.0 equiv)
-
Aryl/Heteroaryl Bromide (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv)
-
Anhydrous, degassed 1,4-Dioxane (0.1 M concentration)
Procedure:
-
To a dry reaction vial under an inert atmosphere (Nitrogen or Argon), add 4-CF3-7-azaindole, the aryl bromide, K₃PO₄, CuI, and the diamine ligand.
-
Evacuate and backfill the vial with the inert gas three times.
-
Add the anhydrous, degassed dioxane via syringe.
-
Seal the vial tightly and place it in a pre-heated reaction block at 110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure N1-arylated product.
Protocol 2: C3-Halogenation and Subsequent Suzuki Coupling
This two-step protocol first installs a halogen handle at the C3 position, which is then used as a coupling site for diversification.
Rationale: The C3 position of the 7-azaindole nucleus is susceptible to electrophilic halogenation. Installing a bromine or iodine at this position creates a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[14]
Step 2A: C3-Bromination
Materials:
-
N1-protected 4-CF3-7-azaindole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) (0.2 M concentration)
Procedure:
-
Dissolve the N1-substituted 4-CF3-7-azaindole in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step but can be purified by chromatography if necessary.
Step 2B: C3-Suzuki Coupling
Materials:
-
3-Bromo-N1-substituted-4-CF3-7-azaindole (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid or Ester (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 0.1 M concentration)
Procedure:
-
Combine the 3-bromo-azaindole, boronic acid, and Pd(dppf)Cl₂ in a reaction vial.
-
Evacuate and backfill with an inert gas three times.
-
Add the dioxane, followed by the aqueous Na₂CO₃ solution.
-
Seal the vial and heat to 90 °C for 4-12 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final compound by flash column chromatography or preparative HPLC to achieve high purity.
Quality Control & Library Validation
For a fragment library to be effective, each compound must be of high purity and its identity confirmed.
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) and ¹H/¹⁹F NMR spectroscopy should be performed on all final compounds.
-
Purity Assessment: Purity should be ≥95% as determined by LC-MS with UV detection at multiple wavelengths.
-
Solubility Screening: Aqueous solubility should be assessed using methods like nephelometry to ensure suitability for biophysical screening assays.
Conclusion
The 4-CF3-7-azaindole fragment represents a convergence of privileged structural motifs and modern medicinal chemistry tactics. Its inherent kinase-binding properties, combined with the metabolic stability and modulated electronics conferred by the trifluoromethyl group, make it an exceptionally valuable starting point for FBDD campaigns. The robust and versatile synthetic protocols provided herein enable the efficient and systematic elaboration of this core into diverse chemical libraries, significantly enhancing the potential for discovering novel, high-affinity ligands against a range of biological targets.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
The Role of Trifluoromethyl Groups in Modern Drug Design. Acme Bioscience. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. [Link]
-
Synthesis and Derivatization of 3-Perfluoroalkyl-Substituted 7-Azaindoles. ResearchGate. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. ResearchGate. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PubMed Central. [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Fischer Indole Synthesis of 4-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Azaindoles in Modern Chemistry
4-Azaindole, chemically known as 1H-pyrrolo[3,2-b]pyridine, and its derivatives are heterocyclic scaffolds of paramount importance in the fields of medicinal chemistry and drug discovery. Their structural similarity to the indole nucleus allows them to function as bioisosteres, which can lead to modulated physicochemical properties such as enhanced solubility and altered plasma protein binding. These modifications can culminate in superior pharmacokinetic profiles for drug candidates.[1][2] The Fischer indole synthesis, a time-honored, robust, and versatile method for constructing the indole core, has been effectively adapted for the synthesis of azaindoles.[1] This guide provides an in-depth exploration of the experimental procedure for the Fischer indole synthesis of 4-azaindoles, offering detailed protocols and critical insights for successful execution.
Mechanistic Underpinnings: Navigating the Fischer Indole Synthesis of 4-Azaindoles
The Fischer indole synthesis is a classic acid-catalyzed reaction that constructs an indole from an arylhydrazine and a carbonyl compound, such as an aldehyde or a ketone.[1][3] The reaction pathway involves several key transformations:
-
Hydrazone Formation: The process is initiated by the reaction of a pyridylhydrazine with an aldehyde or ketone, leading to the formation of a pyridylhydrazone.[1][3]
-
Tautomerization: The resulting hydrazone then undergoes tautomerization to its enamine form.[1][3]
-
[4][4]-Sigmatropic Rearrangement: A crucial[4][4]-sigmatropic rearrangement takes place, yielding a di-imine intermediate.[1][3]
-
Cyclization and Aromatization: The intermediate subsequently cyclizes and eliminates an ammonia molecule to form the aromatic 4-azaindole ring system.[1][3]
A significant challenge in the synthesis of 4-azaindoles via the Fischer method is the electron-deficient nature of the pyridine ring. The nitrogen atom at the 4-position withdraws electron density, which can impede the critical sigmatropic rearrangement step. However, recent studies have demonstrated that this obstacle can be overcome, particularly when the starting pyridylhydrazine is substituted with an electron-donating group (EDG).[1][4] The presence of an EDG on the pyridine ring of the hydrazine is often crucial as it facilitates the[4][4]-sigmatropic rearrangement.[1]
Figure 1: Reaction mechanism of the Fischer indole synthesis for 4-azaindole.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of a Substituted 4-Azaindole
This protocol provides a general guideline and may necessitate optimization for specific substrates.
Step 1: Formation of the Pyridylhydrazone
-
In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the corresponding ketone or aldehyde (1.0-1.2 equivalents) to the solution.[5]
-
In many instances, the hydrazone is not isolated and is taken directly to the subsequent step.[5]
Step 2: Acid-Catalyzed Cyclization
-
To the crude or purified pyridylhydrazone, introduce the selected acid catalyst. Common catalysts include:
-
Polyphosphoric acid (PPA): Often serves as both the catalyst and solvent. The mixture is typically heated to 80-150 °C.[5]
-
Sulfuric acid or p-toluenesulfonic acid: Used in a high-boiling solvent like toluene, xylene, or diglyme.[5]
-
Lewis acids (e.g., zinc chloride): Frequently used without a solvent or in a high-boiling solvent.[5]
-
-
Heat the reaction mixture to the desired temperature, generally between 80 °C and 180 °C, and monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
Step 3: Workup and Purification
-
Once the reaction is complete (typically within 1-24 hours), allow the mixture to cool to room temperature.[5]
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-azaindole derivative.[1]
Figure 2: Step-by-step workflow for the synthesis and purification of 4-azaindole.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of 4-azaindole synthesis via Fischer indole cyclization, highlighting the reactants, conditions, and yields.
| Entry | Pyridylhydrazine (1 eq.) | Carbonyl Compound (1.1 eq.) | Catalyst/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 6-methoxypyrid-3-ylhydrazine | Valeraldehyde | 4 wt% aq. H₂SO₄ | Reflux | 2 | 5-methoxy-2-propyl-4-azaindole | N/A | [1] |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA (microwave) | N/A | 3 min | 1,2,3,4-tetrahydrocarbazole | 91 | [6] |
| 3 | Phenylhydrazine | Cyclohexanone | ZnCl₂ (microwave) | N/A | 3 min | 1,2,3,4-tetrahydrocarbazole | 76 | [6] |
Note: N/A indicates data not available in the cited source.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Impure starting materials, unfavorable electronic effects of the pyridine ring.[5] | Verify the purity of reactants. The Fischer indole synthesis of azaindoles is often more successful with electron-donating groups (EDGs) on the pyridylhydrazine ring.[5] |
| Poor Regioselectivity | Suboptimal catalyst choice, steric hindrance.[5] | Systematically screen both Brønsted and Lewis acids. The choice of acid catalyst can influence regioselectivity.[5] |
| Side Reactions | Protonation of the pyridine nitrogen under strongly acidic conditions.[5] | Careful selection of the acid catalyst and control of the reaction temperature are crucial. Milder Lewis acids might be preferable to strong Brønsted acids.[5] |
| Product Decomposition | Excessively harsh conditions (high temperature, strong acid).[5] | Use the mildest effective acid catalyst and the lowest possible reaction temperature. Monitor the reaction closely to prevent over-reaction.[5] |
| Air Sensitivity | Oxidation of intermediates or the final product.[5] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Alternative Synthetic Routes
Should the Fischer indole synthesis prove ineffective for a specific substrate, several alternative methods for the synthesis of azaindoles have been developed. These include the Bartoli, Leimgruber-Batcho, and various palladium-catalyzed cross-coupling strategies.[5][7]
Safety Precautions
-
Handle all acids, particularly strong acids like sulfuric acid and PPA, with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]
-
Many organic solvents and reagents are flammable and may be irritants; always handle them in a well-ventilated area.[1]
-
Reactions should be performed in a well-ventilated fume hood.[1]
-
Microwave-assisted reactions should be conducted in specialized equipment designed for chemical synthesis.[6]
References
- Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles - Benchchem.
- Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cycliz
- Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts, 2010(02), 0199-0199.
- Fischer indole synthesis - Wikipedia.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF.
- A General Method for the Preparation of 4- and 6-Azaindoles | The Journal of Organic Chemistry.
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activ
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Application Notes and Protocols for 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Cancer Cell Lines
Introduction: Targeting a Critical Node in Cancer Progression
The relentless progression of cancer is orchestrated by a complex network of intracellular signaling pathways that govern cell survival, proliferation, and metastasis. A pivotal player in this network is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factor receptors.[1][2] FAK is frequently overexpressed in a multitude of solid tumors, and its heightened activity is strongly correlated with increased malignancy, invasiveness, and poor prognosis.[1][3] This central role in tumor progression has positioned FAK as a compelling therapeutic target for novel anticancer agents.[2][3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] The incorporation of a trifluoromethyl group at the 4-position of this scaffold can enhance metabolic stability and binding affinity. This document provides a comprehensive guide for researchers on the application of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives as FAK inhibitors in cancer cell line models. We will delve into the underlying mechanism of action, provide detailed protocols for evaluating its efficacy, and present representative data to guide your research.
Mechanism of Action: Disrupting the FAK Signaling Axis
This compound-based compounds typically function as ATP-competitive inhibitors of FAK.[5][6] By binding to the ATP-binding pocket of the FAK kinase domain, these inhibitors prevent the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical event for its activation.[1][3] This inhibition sets off a cascade of downstream effects that collectively impair the cancer cell's ability to thrive and metastasize.
The inhibition of FAK phosphorylation disrupts key signaling pathways essential for cancer cell survival and proliferation, including the PI3K/AKT and MAPK/ERK pathways.[5] This disruption can lead to cell cycle arrest and the induction of apoptosis.[3] Furthermore, FAK is a central regulator of cell adhesion and migration.[2] By inhibiting FAK, these compounds can impede the turnover of focal adhesions, thereby reducing cancer cell motility and invasion.[7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. [4]3. Cell Staining: Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [4]4. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). [8]6. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. [8]Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Protocol 3: Western Blotting for FAK Phosphorylation
This protocol assesses the direct inhibitory effect of the compound on FAK activation in cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE. [9]4. Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. [9]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Tyr397), total FAK, and a loading control (e.g., β-actin) overnight at 4°C. [7]7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9]8. Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-FAK signal to the total FAK signal to determine the extent of inhibition.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, it is crucial to incorporate proper controls in each experiment. For cell-based assays, always include a vehicle control (DMSO) at the same concentration as in your highest compound dose. For Western blotting, a loading control is essential to ensure equal protein loading across all lanes. It is also recommended to use multiple methods to assess apoptosis to confirm the mechanism of cell death. By employing these self-validating systems, you can have high confidence in the scientific integrity of your results.
References
-
The Development of FAK Inhibitors: A Five-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
IC50 values for FAK inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
FAK inhibitors as promising anticancer targets: present and future directions. (n.d.). PMC. Retrieved from [Link]
-
Chemical structure of FAK inhibitors 16-23 with their IC 50 values. (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors. (2020). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. (2022). PubMed. Retrieved from [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022). Retrieved from [Link]
-
Definition of FAK inhibitor PF-00562271. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). PMC. Retrieved from [Link]
-
Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. (n.d.). ACS Publications. Retrieved from [Link]
-
Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021). RSC Publishing. Retrieved from [Link]
-
Focal adhesion kinase inhibitors, a heavy punch to cancer. (n.d.). PMC. Retrieved from [Link]
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- 5. Facebook [cancer.gov]
- 6. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling with 7-Azaindole Derivatives
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation has found extensive application in pharmaceutical and materials science.[1] This guide provides an in-depth examination of the Sonogashira coupling as applied to 7-azaindole derivatives. 7-Azaindole, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance.[2] We will explore the mechanistic nuances specific to this N-heterocyclic substrate, present detailed protocols for successful couplings, address common challenges such as catalyst poisoning, and offer field-proven optimization strategies.
Introduction: The Significance of C-7 Alkynylated Azaindoles
The 7-azaindole core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors used in oncology.[2] The ability to install alkyne functionalities at the C-7 position opens a gateway for further molecular diversification. These alkynylated products can serve as versatile intermediates for subsequent transformations such as click chemistry, cyclizations, or further cross-coupling reactions, making the Sonogashira coupling an indispensable tool for drug development professionals.
While powerful, the application of palladium-catalyzed cross-coupling reactions to nitrogen-containing heterocycles like 7-azaindole is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning."[3][4] This guide aims to provide the foundational knowledge and practical protocols to navigate these challenges and achieve high-yielding, reproducible results.
Mechanistic Considerations for 7-Azaindole Substrates
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper(I) co-catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The Canonical Palladium/Copper Co-catalyzed Cycle
The reaction is generally accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) complex reacts with the 7-halo-azaindole (typically 7-iodo or 7-bromo) to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[5]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the C-7 alkynylated 7-azaindole product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.
-
Deprotonation: A base (typically an amine like triethylamine or diisopropylamine) deprotonates the alkyne to form the key copper(I) acetylide species.
-
Caption: Figure 2: General Experimental Workflow
Materials:
| Reagent/Component | Typical Example | Molar Eq. | Purpose |
| 7-Halo-Azaindole | 7-Iodo-1H-pyrrolo[2,3-b]pyridine | 1.0 | Substrate |
| Terminal Alkyne | Phenylacetylene | 1.2 - 1.5 | Coupling Partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1 - 5 mol% | Primary Catalyst |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol% | Co-catalyst |
| Base | Triethylamine (Et₃N) or DIPEA | 2.0 - 3.0 | Alkyne Deprotonation |
| Solvent | DMF or THF | - | Reaction Medium |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 7-halo-azaindole (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (6 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., DMF), the base (e.g., Et₃N, 2.5 eq.), and finally the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS. For sluggish reactions, heating may be required. [3]5. Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-azaindole.
Protocol Variation: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the formation of side products. [2][6][7][8] Key Modifications from General Protocol:
-
Vessel: Use a dedicated microwave reaction vial.
-
Temperature: Set the microwave reactor to a specific temperature (e.g., 110-130 °C). [2][6]* Time: Reaction times are typically much shorter, often in the range of 15-60 minutes. [2][8]* Safety: Ensure all microwave synthesis safety protocols are strictly followed.
An iron-catalyzed, microwave-assisted method has also been reported for the synthesis of 7-azaindoles via a Sonogashira coupling followed by cyclization. [2][6]This approach offers a less expensive and more environmentally benign alternative to palladium. [6]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst poisoning by N-1 of azaindole.<[3][4]br>2. Inactive catalyst.3. Insufficiently reactive halide (Cl > Br > I). | 1. Protect the N-1 position of the azaindole. Use a more robust ligand (e.g., XPhos). Try copper-free conditions.2. Use a fresh bottle of catalyst or a different Pd source (e.g., Pd(PPh₃)₄).3. Switch to the more reactive 7-iodo-azaindole if using the bromo or chloro derivative. [1] |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.2. Reduce the loading of CuI. Consider a copper-free protocol. [9] |
| Des-Halo Byproduct Formation | 1. Presence of water or protic impurities.2. Base-mediated side reactions. | 1. Use anhydrous solvents and reagents.2. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). |
| Difficulty in Purification | 1. Residual catalyst complexes.2. Similar polarity of product and starting material. | 1. Filter the crude reaction mixture through a short plug of silica or Celite before concentration.2. Optimize the eluent system for column chromatography; consider a gradient elution. |
Case Study: Synthesis of a C-7 Substituted Azaindole Kinase Inhibitor Intermediate
A common synthetic route towards kinase inhibitors involves the coupling of a 7-halo-azaindole with a functionalized alkyne.
Reaction Scheme: Starting Materials: N-protected 7-iodo-azaindole and (trimethylsilyl)acetylene. Conditions: PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N in DMF, room temperature, 4 hours. Post-Coupling: Desilylation using TBAF or K₂CO₃ in methanol to yield the free terminal alkyne, ready for subsequent reactions.
This two-step sequence, involving the robust "sila"-Sonogashira coupling, is often preferred when the terminal alkyne is unstable or volatile. [5]The use of N-protection in this case is a strategic choice to prevent potential yield loss from catalyst inhibition. [3][4]
Conclusion
The Sonogashira coupling is a highly effective method for the C-7 functionalization of 7-azaindole derivatives. A thorough understanding of the reaction mechanism, particularly the potential for catalyst inhibition by the pyridine nitrogen, is key to success. By carefully selecting the substrate (halide and protection status), catalyst system, and reaction conditions—including the strategic use of microwave assistance—researchers can reliably synthesize a diverse array of C-7 alkynylated azaindoles. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful reaction in their synthetic endeavors.
References
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022-03-03). Beilstein Journals. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). MDPI. [Link]
-
Sonogashira Coupling. (2024-08-05). Chemistry LibreTexts. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025-08-06). ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). Universidade Nova de Lisboa. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). Universidade Nova de Lisboa. [Link]
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole.[5] ResearchGate. [Link]
-
Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. (2021-10-05). PMC - NIH. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. (2019-12-02). PMC - NIH. [Link]
-
Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. ACS Publications. [Link]
-
An Efficient Microwave-assisted Synthesis of Sonogashira-coupled PMI Derivatives: Impact of Electron Donating Groups on Optoelectronic Properties. (2025-10-18). ResearchGate. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. [Link]
-
An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction. (2025-08-08). ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025-08-07). ResearchGate. [Link]
-
Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing). [Link]
-
Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. MDPI. [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: Characterizing the In Vitro Efficacy of 4-CF3-7-azaindole as a Potent FGFR Inhibitor
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Dysregulated FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Genetic aberrations such as gene amplification, activating mutations, or chromosomal translocations involving FGFRs lead to dysregulated kinase activity, driving oncogenesis in a variety of solid tumors, including breast, gastric, lung, and bladder cancers.[2][3] This makes the FGFR pathway a compelling target for therapeutic intervention.
The 7-azaindole scaffold has emerged as a promising core structure for developing potent and selective kinase inhibitors.[4][5] 4-CF3-7-azaindole is a specific derivative designed to target the ATP-binding pocket of FGFRs, thereby inhibiting their catalytic activity. This application note serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols to characterize the in vitro activity of 4-CF3-7-azaindole. We will cover biochemical assays to determine direct kinase inhibition, cellular assays to confirm on-target effects on receptor phosphorylation, and functional assays to measure the impact on cancer cell proliferation.
Scientific Principles and Mechanism of Action
The FGFR Signaling Cascade
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[6][7] This phosphorylation event creates docking sites for adaptor proteins, such as FRS2α, which subsequently recruit other signaling molecules. This initiates a cascade of downstream signaling pathways critical for cell fate decisions.[6][8]
Key Downstream Pathways Include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[6][9]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[7][8]
-
PLCγ Pathway: Activation leads to the generation of IP3 and DAG, influencing intracellular calcium levels and activating Protein Kinase C (PKC).[8]
-
JAK-STAT Pathway: Plays a role in cell proliferation and survival.[9][10]
Inhibition of FGFR autophosphorylation by a small molecule inhibitor like 4-CF3-7-azaindole is expected to block these downstream signals, leading to an anti-proliferative effect in FGFR-dependent cancer cells.
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology
-
Cell Culture and Treatment: Seed cells (e.g., SNU-16) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of 4-CF3-7-azaindole (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. [11]Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. A typical starting point is 30-50 µg of total protein per lane. [11]Denature the protein lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and perform electrophoresis. [12]5. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality: Using BSA instead of non-fat dry milk is critical, as milk contains the phosphoprotein casein, which can cause high background when probing for phosphorylated targets. [11][12] * Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654) diluted in 5% BSA/TBST. [2] * Washing: Wash the membrane 3x for 10 minutes each with TBST. [11] * Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [2] * Washing: Repeat the washing step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system. [2]8. Stripping and Re-probing: To ensure equal protein loading and to normalize the phosphorylation signal, the membrane should be stripped and re-probed for Total FGFR , a downstream marker like p-ERK/Total ERK , and a loading control like GAPDH or β-actin . [2][11]
Data Analysis and Interpretation
A successful experiment will show a dose-dependent decrease in the p-FGFR signal with increasing concentrations of 4-CF3-7-azaindole. The signal for Total FGFR and the loading control should remain constant. Quantify the band intensities using densitometry software. The ratio of (p-FGFR / Total FGFR) provides a normalized measure of receptor inhibition.
Protocol 2: Cell Proliferation / Viability Assay
This functional assay determines the effect of FGFR inhibition on the overall growth and viability of the cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. [13]
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed them in a white, clear-bottom 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 2X serial dilution of 4-CF3-7-azaindole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control and wells with no cells for background measurement.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). The incubation time can be optimized but 72 hours is a common endpoint for proliferation assays. [13][14]4. Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis and Interpretation
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control signal (% Viability).
-
Plot the % Viability against the log concentration of 4-CF3-7-azaindole.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 (or GI50) value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability/growth.
Summary of Quantitative Data
The following table provides a template for summarizing the results obtained from the described assays.
| Assay Type | Target / Cell Line | Endpoint | Result (e.g., IC50) |
| Biochemical Kinase Assay | Recombinant FGFR1 | IC50 | Example: 5.2 nM |
| Biochemical Kinase Assay | Recombinant FGFR2 | IC50 | Example: 3.8 nM |
| Biochemical Kinase Assay | Recombinant FGFR3 | IC50 | Example: 8.1 nM |
| Cellular Phosphorylation | SNU-16 Cells | IC50 | Example: 15.7 nM |
| Cell Proliferation | SNU-16 Cells | GI50 | Example: 45.3 nM |
| Cell Proliferation | KMS-11 Cells | GI50 | Example: 62.1 nM |
Expert Insight: It is common for cellular IC50 values to be higher than biochemical IC50 values. This is because the inhibitor must cross the cell membrane, avoid efflux pumps, and compete with very high intracellular ATP concentrations (~1-10 mM). This discrepancy provides valuable information about the compound's cell permeability and behavior in a biological system.
References
-
Title: The FGFR signaling pathway. (a) Schematic of the structure of FGF... Source: ResearchGate URL: [Link]
-
Title: Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing Source: PubMed URL: [Link]
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Title: Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... Source: ResearchGate URL: [Link]
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Title: FGF/FGFR signaling pathways. Source: ResearchGate URL: [Link]
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Title: What is the best assay for assessment of cancer cell lines proliferation and apoptosis? Source: ResearchGate URL: [Link]
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Title: Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL: [Link]
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Title: Abstract 6840: FGFR cell lines: A comprehensive approach to drug discovery and evaluation, from small molecules to biologics, covering binding to activation Source: AACR Journals URL: [Link]
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Title: What is a Cell Proliferation Assay? Source: News-Medical.Net URL: [Link]
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Title: In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells Source: PubMed URL: [Link]
-
Title: Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer Source: NIH URL: [Link]
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Title: Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research Source: PubMed URL: [Link]
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Title: The Fibroblast Growth Factor signaling pathway Source: PubMed Central URL: [Link]
-
Title: Cell Proliferation Assays Source: Creative Biolabs URL: [Link]
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Title: Human FGFR3 Reporter Assay Kit Source: Indigo Biosciences URL: [Link]
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Title: A Structure-guided Approach to Creating Covalent FGFR Inhibitors Source: NIH URL: [Link]
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Title: A Network Map of FGF-1/FGFR Signaling System Source: PubMed Central URL: [Link]
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Title: Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach Source: MDPI URL: [Link]
-
Title: Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application Source: PubMed Central URL: [Link]
-
Title: Inhibition of FGFR signaling in tumor cell lines. The indicated cell... Source: ResearchGate URL: [Link]
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Title: Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer Source: MDPI URL: [Link]
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Title: Intro to DOT language Source: Large-scale Biological Network Analysis and Visualization URL: [Link]
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Title: DOT Language Source: Graphviz URL: [Link]
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Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad Antibodies URL: [Link]
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Title: Simple Graph - GraphViz Examples and Tutorial Source: Sketchviz URL: [Link]
- Title: Dot Language Graphviz Source: Google Search URL
-
Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: PubMed URL: [Link]
-
Title: Graphviz Examples and Tutorial Source: Sketchviz URL: [Link]
-
Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: ResearchGate URL: [Link]
-
Title: FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance Source: PubMed Central URL: [Link]
-
Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PubMed Central URL: [Link]
-
Title: FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) Source: PubMed Central URL: [Link]
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Title: Activation of the FGFR-STAT3 pathway in breast cancer cells induces a hyaluronan-rich microenvironment that licenses tumor formation Source: PubMed Central URL: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. The protocol herein is designed for scalability, robustness, and safety, addressing the increasing demand for this compound in the development of novel therapeutics. This guide delves into the strategic selection of starting materials, a detailed step-by-step synthetic protocol, and in-depth mechanistic insights. Furthermore, critical process parameters, safety considerations, and analytical characterization of the final product are thoroughly discussed to ensure reproducibility and high purity on an industrial scale.
Introduction: The Significance of this compound in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, serving as a bioisostere of indole with enhanced metabolic stability and solubility.[1] The introduction of a trifluoromethyl (-CF3) group can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Specifically, the 4-(trifluoromethyl) substitution on the 7-azaindole core has emerged as a crucial structural motif in the development of potent inhibitors for various kinases and other therapeutic targets.[4][5][6] The growing interest in this scaffold necessitates a reliable and scalable synthetic route to support preclinical and clinical development programs.
This application note outlines a validated multi-step synthesis of this compound, designed for implementation in a pilot plant or manufacturing setting.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is a multi-step process that requires careful planning and execution. The chosen strategy focuses on the construction of the trifluoromethylated pyridine ring followed by the annulation of the pyrrole ring. This approach is favored for its convergency and the commercial availability of the starting materials.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthetic Protocol
This section provides a step-by-step procedure for the large-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-4-methylpyridine | 98% | Commercially Available | |
| Trifluoroacetic anhydride | 99% | Commercially Available | Handle with care in a fume hood. |
| Palladium on Carbon (10%) | Commercially Available | ||
| N-Bromosuccinimide (NBS) | 99% | Commercially Available | |
| Vinyl acetate | 99% | Commercially Available | Inhibitor should be removed before use. |
| Palladium(II) acetate | 98% | Commercially Available | |
| Tri(o-tolyl)phosphine | 97% | Commercially Available | |
| Triethylamine | 99.5% | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Methanol | ACS Grade | Commercially Available | |
| Hydrochloric acid | 37% | Commercially Available | |
| Sodium bicarbonate | ACS Grade | Commercially Available | |
| Magnesium sulfate | Anhydrous | Commercially Available |
Step-by-Step Procedure
Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine
The synthesis begins with the construction of the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine. This can be achieved through a multi-step sequence starting from commercially available materials, often involving diazotization and trifluoromethylation reactions. For the purpose of this protocol, we will assume this intermediate is either commercially available or synthesized according to established industrial methods.[7]
Step 2: Synthesis of 2-chloro-3-nitro-4-(trifluoromethyl)pyridine
-
To a stirred solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: Synthesis of 3-amino-2-chloro-4-(trifluoromethyl)pyridine
-
To a solution of 2-chloro-3-nitro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired amine.
Step 4: Synthesis of this compound
This final step involves a palladium-catalyzed cyclization to form the pyrrole ring, a common strategy for constructing azaindoles.[8]
-
In a reaction vessel, combine 3-amino-2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), (2-ethoxyvinyl)borolane (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq) in a mixture of toluene and water.
-
Add a base such as potassium carbonate (3.0 eq).
-
Degas the mixture with nitrogen or argon for 30 minutes.
-
Heat the reaction to 100 °C for 12-16 hours, monitoring by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Mechanistic Insights
The key transformation in this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular cyclization to construct the pyrrole ring.
Caption: Simplified catalytic cycle for the key pyrrole ring formation.
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring. This is followed by transmetalation with the boronic ester and subsequent reductive elimination to form the coupled intermediate. The final step is an intramolecular nucleophilic attack of the amino group onto the enol ether, followed by elimination of ethanol to afford the aromatic pyrrole ring.
Process Safety Considerations
-
Trifluoroacetic Anhydride: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Finely divided palladium on carbon can be pyrophoric. Handle under an inert atmosphere when dry.
-
Solvents: Toluene and dichloromethane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Exothermic Reactions: The nitration step can be highly exothermic. Maintain strict temperature control and add reagents slowly.
-
Pressure: Hydrogenation reactions should be conducted in a pressure-rated vessel with appropriate safety features.
Analytical Data and Characterization
The final product, this compound, should be characterized by the following methods to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR | Conforms to structure |
| ¹⁹F NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 187.05 |
| Melting Point | To be determined |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable building block in high yield and purity, thereby facilitating the advancement of drug discovery programs that rely on this important scaffold.
References
-
Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., ... & He, G. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic Chemistry Frontiers, 9(10), 2733-2739. [Link]
-
Li, Y., Liu, H., Wu, J., & Zhang, C. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 20(27), 5249-5267. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). Molecules, 28(7), 3041. [Link]
-
Feng, C., & Loh, T. P. (2012). Innate CH trifluoromethylation of heterocycles. Angewandte Chemie International Edition, 51(40), 10213-10216. [Link]
-
Collum, D. B., & Zhang, H. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 132(49), 17592-17595. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science, 14(6), 349-357. [Link]
-
Hegedűs, D., Szemerédi, N., Spengler, G., Szatmári, I., & Frank, É. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Anticancer Research, 44(2), 537-544. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]
-
Trifluoromethylated heterocycles. (2012). Topics in Heterocyclic Chemistry, 29, 1-32. [Link]
-
Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Wang, Y., Liu, Q., & Ai, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1365-1371. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 168-177. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(1), 106-127. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
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- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Safe Handling and Storage of Trifluoromethyl-Substituted Heterocyclic Compounds
Introduction: The Privileged Role and Unique Challenges of Trifluoromethylated Heterocycles
The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This single functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the -CF3 moiety exceptionally robust and often protecting adjacent chemical bonds from enzymatic degradation.[3] This inherent stability, however, should not be misconstrued as chemical inertness under all laboratory conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prudent handling and storage of trifluoromethyl-substituted heterocyclic compounds. The protocols outlined herein are designed to ensure the integrity of these valuable molecules and, most importantly, the safety of laboratory personnel. We will delve into the underlying chemical principles that govern the stability and reactivity of these compounds, followed by detailed, actionable protocols for their everyday management.
Foundational Principles: Understanding the Physicochemical Landscape
The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms, which imparts a strong inductive electron-withdrawing effect on the heterocyclic ring. This electronic modulation influences the reactivity, pKa, and susceptibility of the entire molecule to various chemical transformations.
General Stability Profile
Trifluoromethyl-substituted heterocycles are generally characterized by high chemical and thermal stability.[2] However, their stability can be compromised under specific conditions:
-
Strongly Basic Conditions: While the C-F bond is strong, the trifluoromethyl group can be susceptible to hydrolysis under strongly basic conditions, leading to the formation of a carboxylic acid and fluoride ions. This is particularly relevant for long-term storage in basic solutions or during reactions employing strong bases.
-
Strong Lewis or Brønsted Acids: Concentrated strong acids can promote the degradation of certain trifluoromethylated compounds.
-
Photodegradation: Although many of these compounds are stable to light, some may undergo photodegradation upon prolonged exposure to UV light. It is prudent to store all trifluoromethylated heterocycles, especially those with chromophores, in amber vials or otherwise protected from light.
Solvent Selection and Solution Stability
The choice of solvent for storage and handling is critical to maintaining the integrity of trifluoromethyl-substituted heterocyclic compounds.
-
Recommended Solvents for Long-Term Storage: For long-term storage of stock solutions, aprotic, non-polar, or weakly polar solvents are generally preferred. Anhydrous dimethyl sulfoxide (DMSO), acetonitrile, and toluene are commonly used.
-
Solvents to Use with Caution: Protic solvents, such as methanol and ethanol, may participate in slow degradation reactions over extended periods, especially if residual acid or base is present. While often necessary for biological assays, aqueous buffers should be freshly prepared from stock solutions. A study on the stability of screening compounds in DMSO/water (90/10) mixtures showed that 85% of compounds were stable over a two-year period at 4°C, but this highlights that a fraction of compounds are susceptible to degradation.[4]
Table 1: General Solvent Compatibility for Trifluoromethyl-Substituted Heterocycles
| Solvent Class | Suitability for Long-Term Storage | Comments |
| Aprotic Polar | ||
| Dimethyl Sulfoxide (DMSO) | Excellent (anhydrous) | Hygroscopic; absorb moisture from the air which can affect compound stability. Use of a DMSO/water mixture can be a pragmatic approach but requires validation for specific compounds.[4] |
| Acetonitrile (ACN) | Excellent | Good general-purpose solvent for a wide range of compounds. |
| Dimethylformamide (DMF) | Good | Can contain basic impurities that may affect sensitive compounds. Use high-purity, anhydrous grade. |
| Non-Polar | ||
| Toluene, Dichloromethane | Good | Suitable for many compounds, but volatility can be a concern for long-term storage. |
| Protic | ||
| Methanol, Ethanol | Use with Caution | May lead to solvolysis or other degradation pathways over time. |
| Water/Aqueous Buffers | Not Recommended | Prepare fresh solutions for assays. pH can significantly impact stability. |
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling any new trifluoromethyl-substituted heterocyclic compound. Many of these molecules are biologically active and may have unknown toxicological profiles.
Engineering Controls
-
Chemical Fume Hood: All handling of powdered or volatile trifluoromethylated heterocycles should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Vented Balance Enclosure: For weighing potent compounds, a vented balance enclosure is recommended to minimize exposure to airborne powders.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling these compounds:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a minimum requirement. For extended handling or when working with compounds of unknown toxicity, double-gloving is recommended. Consult the glove manufacturer's compatibility chart for the specific solvents being used.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned at all times. For larger quantities or highly potent compounds, a chemical-resistant apron may be necessary.
-
Respiratory Protection: If there is a risk of generating aerosols and engineering controls are insufficient, a properly fitted respirator (e.g., N95 for powders or an air-purifying respirator with appropriate cartridges for vapors) should be used.
Protocols for Handling and Storage
General Storage Protocol
-
Container: Store all trifluoromethyl-substituted heterocyclic compounds in tightly sealed, clearly labeled containers. Amber glass vials are preferred to protect against light.
-
Atmosphere: For sensitive compounds or long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.
-
Temperature: Store compounds in a cool, dry, and well-ventilated area. For solid materials, room temperature is often sufficient. For solutions, storage at -20°C or -80°C is recommended to slow potential degradation. Avoid repeated freeze-thaw cycles.
-
Segregation: Store away from strong acids, bases, and oxidizing agents.
Protocol for Weighing and Transfer of Solid Compounds
Many trifluoromethyl-substituted heterocycles are fine powders that can easily become airborne.
-
Preparation: Don the appropriate PPE and perform the weighing in a chemical fume hood or vented balance enclosure.
-
Static Control: Use an anti-static gun or ionizer to reduce static on the weighing vessel and spatula, which can cause the powder to scatter.
-
Weighing:
-
Place a weighing boat or creased weighing paper on the analytical balance.
-
Tare the balance.
-
Carefully transfer the desired amount of powder using a clean spatula.
-
Close the balance door to get a stable reading.
-
-
Transfer:
-
To transfer the weighed powder to a flask, gently tap the weighing boat or paper.
-
Use a small amount of a compatible solvent to rinse the weighing vessel and ensure a quantitative transfer.
-
Protocol for Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is known to be stable (see Table 1).
-
Dissolution: Add the solvent to the weighed compound in a volumetric flask. If necessary, use gentle warming or sonication to aid dissolution. Allow the solution to return to room temperature before adjusting the final volume.
-
Storage:
-
Store the stock solution in a tightly sealed, labeled amber vial.
-
For long-term storage, flush the headspace with an inert gas before sealing.
-
Store at -20°C or -80°C.
-
Before use, allow the solution to warm to room temperature to prevent condensation of water into the solution.
-
Monitoring Compound Stability
Regularly assessing the purity of stored compounds and solutions is crucial.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for routine purity checks. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.
-
NMR Spectroscopy: 19F NMR is a particularly powerful tool for monitoring the stability of trifluoromethyl-substituted compounds. The chemical shift of the -CF3 group is sensitive to its electronic environment, and the appearance of new signals can indicate degradation.[5] For example, hydrolysis of a trifluoromethyl group to a carboxylic acid would result in the disappearance of the -CF3 signal and the appearance of new signals in the 1H and 13C NMR spectra.
Spill Management and Waste Disposal
Spill Cleanup
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the contaminated material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
Trifluoromethyl-substituted heterocyclic compounds should be disposed of as halogenated organic waste.
-
Segregation: Collect all waste containing these compounds (including contaminated gloves, weighing paper, and pipette tips) in a designated, labeled hazardous waste container.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.[6][7] Do not pour any amount of these compounds down the drain. The best environmental option for the destruction of these compounds is high-temperature incineration by a licensed waste management facility.[8][9]
Experimental and Decision-Making Workflows
Workflow for Handling a New Trifluoromethyl-Substituted Heterocycle
Caption: Decision workflow for the initial handling of a novel trifluoromethyl-substituted heterocyclic compound.
Conclusion
Trifluoromethyl-substituted heterocyclic compounds are powerful tools in chemical research and development. Their robust nature is a key advantage, but it necessitates a thorough understanding of their handling and storage requirements to ensure both the integrity of the compounds and the safety of researchers. By adhering to the principles and protocols outlined in these application notes, scientists can confidently and safely work with this important class of molecules. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
- Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
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- Barata-Vallejo, S., & Postigo, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 108.
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- Mei, H., Remete, A. M., Zou, Y., Moriwaki, H., Fustero, S., Kiss, L., Soloshonok, V. A., & Han, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
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Application Notes and Protocols: Strategic Use of 4-(Trifluoromethyl)-7-Azaindole in High-Throughput Screening for Kinase Inhibitor Discovery
Introduction: The Strategic Advantage of the 4-(Trifluoromethyl)-7-Azaindole Scaffold
The relentless pursuit of novel and selective kinase inhibitors remains a cornerstone of modern drug discovery, targeting a class of enzymes implicated in a vast array of human diseases, most notably cancer.[1][2] High-throughput screening (HTS) serves as the engine for these discovery efforts, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[3] Within this landscape, the selection of privileged scaffolds—molecular frameworks with a proven affinity for a particular target class—is a critical strategic decision. The 7-azaindole core has emerged as such a scaffold for kinase inhibition, largely due to its ability to act as a bioisostere of adenine and form key hydrogen bond interactions with the kinase hinge region.[4]
This document provides a detailed technical guide on the application of a specifically functionalized analog, 4-(trifluoromethyl)-7-azaindole, in HTS campaigns for the discovery of novel kinase inhibitors. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the 7-azaindole ring is a deliberate design choice aimed at enhancing key drug-like properties. The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the azaindole core, potentially influencing binding affinity and selectivity. Furthermore, this moiety is known to improve metabolic stability and increase lipophilicity, desirable attributes for advancing a hit compound through the drug development pipeline.
These application notes will delve into the scientific rationale for employing 4-(trifluoromethyl)-7-azaindole, provide detailed protocols for its use in common HTS assay formats, and offer guidance on data analysis and troubleshooting, with a particular focus on ensuring the scientific integrity of the screening results.
Scientific Rationale: Why 4-(Trifluoromethyl)-7-Azaindole is a Superior Scaffold for Kinase Inhibitor HTS
The strategic incorporation of the trifluoromethyl group onto the privileged 7-azaindole scaffold offers a compelling combination of properties that are highly advantageous for HTS-driven kinase inhibitor discovery.
-
Enhanced Binding Affinity and Hinge Interaction: The 7-azaindole core is renowned for its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[4] The electron-withdrawing trifluoromethyl group at the 4-position can subtly modulate the hydrogen bonding capacity of the pyrrole and pyridine nitrogens, potentially leading to altered binding affinities and selectivity profiles against different kinases.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This inherent stability is a significant advantage in drug discovery, as it can lead to improved pharmacokinetic properties in subsequent lead optimization phases.
-
Increased Lipophilicity and Cell Permeability: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This is a critical factor for cell-based HTS assays and for the ultimate development of orally bioavailable drugs.
-
Modulation of Physicochemical Properties: The introduction of the -CF3 group allows for fine-tuning of the molecule's overall physicochemical profile, including its solubility and pKa, which can be optimized for specific kinase targets and assay conditions.
Experimental Workflows and Protocols
The successful implementation of 4-(trifluoromethyl)-7-azaindole in an HTS campaign hinges on the selection of an appropriate assay format and the meticulous execution of the experimental protocol. Below are detailed protocols for two commonly employed HTS assays for kinase inhibitors: a fluorescence polarization-based assay and a luminescence-based ATP depletion assay.
Workflow Overview
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Protocol 1: Fluorescence Polarization (FP) Kinase Assay
This protocol describes a competitive binding assay where the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor, such as a 4-(trifluoromethyl)-7-azaindole derivative, results in a decrease in fluorescence polarization.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (specific to the kinase)
-
4-(trifluoromethyl)-7-azaindole and other test compounds
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of 4-(trifluoromethyl)-7-azaindole and other test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.
-
Include positive controls (e.g., a known inhibitor of the kinase) and negative controls (DMSO only).
-
-
Reagent Preparation:
-
Prepare a 2X kinase/tracer mix in assay buffer containing the kinase at a concentration optimized for the assay window and the fluorescent tracer at its Kd.
-
Prepare a 2X ATP solution in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase/tracer mix to each well of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X ATP solution to initiate the binding reaction.
-
Centrifuge the plates again and incubate for 90 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 2: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
This protocol measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. Inhibition of the kinase by a compound like 4-(trifluoromethyl)-7-azaindole results in a higher ATP concentration and thus a stronger luminescent signal.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
4-(trifluoromethyl)-7-azaindole and other test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well, white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Follow the same procedure as in the FP assay for compound plating.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.
-
Add 5 µL of the 2X ATP solution to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Quality Control: Ensuring Trustworthy Results
Rigorous data analysis and quality control are paramount to the success of any HTS campaign.
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1]
Formula:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Hit Identification and Confirmation
-
Primary Screen Analysis: Calculate the percent inhibition for each compound relative to the controls. Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their IC50 values (the concentration at which 50% of the kinase activity is inhibited).
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to further confirm their activity and rule out assay-specific artifacts.[6]
Troubleshooting and Scientific Integrity
Potential for Fluorescence Interference
A key consideration when using fluorinated compounds like 4-(trifluoromethyl)-7-azaindole in fluorescence-based assays is the potential for interference. The trifluoromethyl group itself is not inherently fluorescent, but the overall molecule could exhibit autofluorescence or quenching properties.[6][7]
Mitigation Strategies:
-
Pre-screening of Compounds: Screen the compound library for autofluorescence at the assay's excitation and emission wavelengths before the main HTS run.
-
Red-Shifted Fluorophores: Utilize fluorescent probes that excite and emit at longer wavelengths (red-shifted) to minimize interference from the majority of fluorescent compounds in a library.[8]
-
Counter-Screens: Implement counter-screens to identify compounds that interfere with the detection method rather than the biological target. For example, run the assay in the absence of the kinase to identify compounds that directly affect the fluorescent signal.[6]
Data Interpretation and Deconvolution
It is crucial to remember that a "hit" in a primary HTS is a starting point. Further studies are necessary to confirm the mechanism of action and rule out non-specific effects. Target deconvolution studies may be required to confirm that the compound is indeed interacting with the intended kinase.[9]
Caption: Hit Validation and Troubleshooting Workflow.
Conclusion
4-(Trifluoromethyl)-7-azaindole represents a highly promising and strategically designed scaffold for the discovery of novel kinase inhibitors through high-throughput screening. Its inherent properties, derived from the combination of the privileged 7-azaindole core and the beneficial trifluoromethyl group, offer a solid foundation for identifying potent, selective, and drug-like lead compounds. By employing robust and well-validated HTS protocols, coupled with rigorous data analysis and a proactive approach to troubleshooting potential artifacts, researchers can confidently leverage this powerful chemical tool to accelerate the development of the next generation of kinase-targeted therapeutics.
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]
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BIT 479/579 High-throughput Discovery. Z-factors. (n.d.). Retrieved January 11, 2026, from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved January 11, 2026, from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Semantic Scholar. [Link]
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Henkel, T. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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HTS Labs. (2023, December 12). On HTS: Z-factor. Medium. [Link]
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Edotor. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved January 11, 2026, from [Link]
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- Matter, H., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & medicinal chemistry letters, 26(13), 3015–3021.
- Lee, H., & Kim, Y. K. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of biological chemistry, 288(3), 1637–1643.
- Lopin, C., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS medicinal chemistry letters, 9(7), 672–677.
- Giraud, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 19(12), 19938–19966.
- Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors.
- Furet, P., et al. (2008). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 18(23), 6171–6175.
- Goldberg, F. W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3564–3570.
- Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current topics in medicinal chemistry, 11(11), 1344–1359.
- Hylsová, M., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular cancer therapeutics, 16(9), 1831–1842.
- Johannes, J. W., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of medicinal chemistry, 64(20), 15306–15323.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Functionalization of the 7-Azaindole Core
Introduction: The Strategic Importance of 7-Azaindole in Medicinal Chemistry
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a cornerstone for a multitude of therapeutic agents.[1][2][3] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional bioisostere, particularly effective in the design of kinase inhibitors.[3][4] The pyridine nitrogen atom within the 7-azaindole ring system can act as an additional hydrogen bond acceptor, potentially enhancing binding affinity and target potency.[3] Consequently, the development of robust and versatile synthetic methodologies for the precise functionalization of the 7-azaindole core is of paramount importance to medicinal chemists and drug development professionals.[1][2] Among the arsenal of modern synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted tool for forging carbon-carbon bonds on this critical scaffold.[5][6]
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling for the functionalization of the 7-azaindole core, offering both foundational mechanistic insights and detailed, field-proven experimental protocols.
Mechanism and Key Principles of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a transition metal-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[7][8] The reaction is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7] The catalytic cycle, which is central to understanding and optimizing this transformation, is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The catalytic cycle commences with the insertion of a low-valent Palladium(0) complex into the carbon-halogen bond of the 7-azaindole electrophile (e.g., a halo-7-azaindole). This step forms a new, higher-valent Palladium(II) intermediate.[9][10][11] The reactivity of the halide is a critical parameter, with the general trend being I > Br > Cl.
-
Transmetalation: In this key step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base is crucial and can significantly impact the reaction efficiency.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the catalytically active Palladium(0) species.[9][10][11] The two organic fragments on the Palladium(II) center couple, and the newly functionalized 7-azaindole product is released, allowing the catalyst to re-enter the cycle.
Challenges in the Suzuki-Miyaura Coupling of 7-Azaindoles
The presence of the Lewis-basic pyridine nitrogen in the 7-azaindole core can present challenges not typically encountered with simple aromatic substrates. This nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[12][13] Furthermore, heteroaryl boronic acids, including those derived from 7-azaindole, can be prone to protodeboronation, a side reaction that reduces the concentration of the active nucleophile.[12] Careful selection of ligands, bases, and reaction conditions is therefore essential to mitigate these issues and achieve high-yielding transformations.
Detailed Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling functionalization of a halo-7-azaindole. Optimization of specific parameters may be required for different substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromo-7-Azaindole with an Arylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Bromo-7-azaindole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the bromo-7-azaindole, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized 7-azaindole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reaction times and improve yields in many cases.
Materials:
-
As per Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the bromo-7-azaindole, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the appropriate solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-60 minutes).
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Catalyst poisoning by the 7-azaindole nitrogen | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Employ ligands designed for heteroaromatic couplings (e.g., Buchwald ligands like SPhos).[14] |
| Protodeboronation of Boronic Acid | - Presence of water- Elevated temperatures- Inappropriate base | - Use anhydrous conditions if possible.- Lower the reaction temperature and extend the reaction time.- Use a milder base or consider using boronic esters or trifluoroborate salts, which can be more stable.[12][15] |
| Formation of Side Products | - Homocoupling of the boronic acid- Decomposition of starting materials or product | - Lower the catalyst loading.- Optimize the reaction temperature and time.- Ensure a high purity of starting materials. |
| Difficulty in Purification | - Co-elution of product with byproducts or residual catalyst | - Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification technique (e.g., recrystallization, preparative HPLC). |
Case Studies and Applications
The Suzuki-Miyaura cross-coupling has been successfully employed in the synthesis of a wide range of functionalized 7-azaindoles with significant biological activities.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [6] |
| 3-Iodo-7-azaindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 | [4] |
| 5-Bromo-3-iodo-1-(phenylsulfonyl)-7-azaindole | Arylboronic acid (2 equiv) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 75-85 | [4] |
| 7-Azaindole boronate ester | Chloropyrimidine derivative | Pd(dppf)Cl₂ | K₂CO₃ | ACN/H₂O | Not specified | [4] |
This table is a representative summary and specific conditions may vary.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, and its application to the functionalization of the 7-azaindole core has proven to be a highly effective strategy in drug discovery and development. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing robust protocols, researchers can efficiently generate diverse libraries of novel 7-azaindole derivatives for biological evaluation. This guide provides a solid foundation for the successful implementation of this powerful transformation in the laboratory.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
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Das, P. et al. Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. (2020). [Link]
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Gere, T. B. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
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Derosa, J. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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ResearchGate. Recent advances in the global ring functionalization of 7-azaindoles. (2020). [Link]
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Zhang, Z. et al. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. (2019). [Link]
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Andrade, I. et al. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. (2018). [Link]
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ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
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Lee, H. M. et al. Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics - ACS Publications. [Link]
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Xia, D. et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]
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ResearchGate. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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Wang, D. et al. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis - ACS Publications. (2022). [Link]
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ResearchGate. Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. (2014). [Link]
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ResearchGate. Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. (2022). [Link]
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Cardoza, S. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. (2023). [Link]
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Thomas, A. A. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
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Molander, G. A. et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
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Rochais, C. et al. The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
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Cardoza, S. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed. (2023). [Link]
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University of California, Irvine. Masking Boronic Acids for Suzuki Coupling. YouTube. (2011). [Link]
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Rochais, C. et al. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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Probing the Anti-inflammatory Potential of 4-Azaindole Derivatives: A Guide to In Vitro and In Vivo Assays
Introduction: The Therapeutic Promise of 4-Azaindole Derivatives in Inflammation
The 4-azaindole scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel anti-inflammatory therapeutics.[1] Its unique electronic properties and capacity to form crucial hydrogen bond interactions make it an ideal backbone for designing potent and selective inhibitors of key signaling molecules implicated in the inflammatory cascade.[1][2] Many chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, are driven by the dysregulation of intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT), nuclear factor-kappa B (NF-κB), and p38 mitogen-activated protein kinase (MAPK) pathways.[3][4][5] 4-Azaindole derivatives have emerged as promising candidates for targeting these pathways, offering the potential for new and effective treatment modalities.[6][7]
This comprehensive guide provides detailed application notes and step-by-step protocols for the pre-clinical evaluation of 4-azaindole derivatives as anti-inflammatory agents. We will delve into the scientific rationale behind the selection of specific in vitro and in vivo assays, offering insights into their execution and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of compounds.
Key Inflammatory Signaling Pathways and the Role of 4-Azaindole Inhibitors
A fundamental understanding of the molecular mechanisms driving inflammation is crucial for the rational design and evaluation of novel inhibitors. Below, we explore three central signaling pathways and illustrate how 4-azaindole derivatives can intervene.
The p38 MAPK Pathway: A Central Regulator of Pro-inflammatory Cytokine Production
The p38 MAPK signaling pathway plays a pivotal role in the production of major inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][8] External stimuli, including lipopolysaccharide (LPS), activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK.[6] Activated p38 then phosphorylates downstream transcription factors, resulting in the increased expression of pro-inflammatory genes.[8] The 4-azaindole scaffold has been successfully utilized to develop potent inhibitors of p38 MAPK, effectively blocking this pro-inflammatory signaling.[8][9]
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
The JAK-STAT Pathway: A Critical Mediator of Cytokine Signaling
The JAK-STAT pathway is essential for signal transduction in response to a wide array of cytokines and growth factors involved in inflammation and immunity.[3][10] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins.[11] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in immune cell division, survival, and activation.[11] The dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases.[3] Several 4-azaindole derivatives have been developed as potent JAK inhibitors, demonstrating the therapeutic potential of targeting this pathway.[6][11]
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
The NF-κB Pathway: A Key Regulator of Immune Responses
The NF-κB signaling pathway is a cornerstone of the immune response, controlling the transcription of a vast number of genes involved in inflammation, cell survival, and immunity.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[12] The development of small molecule inhibitors that target key kinases in this pathway, such as IκB kinase (IKK), is an active area of research.
Caption: NF-κB Signaling Pathway and Potential for Inhibition.
Experimental Workflow for Anti-inflammatory Drug Discovery
The evaluation of 4-azaindole derivatives for anti-inflammatory activity typically follows a structured workflow, progressing from in vitro biochemical and cellular assays to in vivo efficacy studies. This tiered approach allows for the efficient identification and optimization of lead compounds.
Caption: General Experimental Workflow for Drug Discovery.
In Vitro Assays for Assessing Anti-inflammatory Activity
In vitro assays are the first line of evaluation for novel compounds, providing crucial information on their potency, selectivity, and mechanism of action at the molecular and cellular levels.
Protocol 1: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages
This cell-based assay is a widely used and robust method to assess the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.[6] Murine macrophage-like RAW 264.7 cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response.
Scientific Rationale: LPS activates Toll-like receptor 4 (TLR4), initiating intracellular signaling cascades, including the p38 MAPK and NF-κB pathways, which culminate in the transcriptional activation and release of TNF-α. By measuring the reduction in TNF-α levels in the presence of a test compound, we can quantify its anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
4-Azaindole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
-
Mouse TNF-α ELISA kit
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of the 4-azaindole derivatives (typically in a final DMSO concentration of <0.1%) for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[8] Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant for cytokine analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits TNF-α production by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Models for Efficacy Assessment
In vivo models are indispensable for evaluating the therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of lead compounds in a whole-organism context.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and well-established acute inflammatory model used for the screening of anti-inflammatory drugs.[9] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a reproducible inflammatory response characterized by edema, erythema, and hyperalgesia.[9]
Scientific Rationale: The inflammatory response to carrageenan is biphasic. The early phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The late phase (after 1.5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[9] This model is therefore useful for evaluating compounds that inhibit mediators of both phases of inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
4-Azaindole derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plebthysmometer or digital calipers for measuring paw volume/thickness
Step-by-Step Protocol:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer the 4-azaindole derivatives orally or intraperitoneally at various doses. Administer the vehicle to the control group and the positive control drug to another group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Potency of 4-Azaindole Derivatives
The following tables summarize the inhibitory activities of representative 4-azaindole derivatives against key inflammatory kinases.
Table 1: Inhibitory Activity of 4-Azaindole Derivatives against p38 MAPK
| Compound ID | p38α IC50 (nM) | Cellular Assay (TNF-α inhibition) IC50 (nM) | Reference |
| Compound 9 | 6 | Not Reported | [3] |
| Compound 42c | Potent Inhibition | Not Reported | [9] |
Table 2: Inhibitory Activity of 4-Azaindole Derivatives against Janus Kinases (JAKs)
| Compound Name | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 110 | 20 | 3.3 | - | [11] |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [11] |
| Baricitinib | 5.9 | 5.7 | >400 | >400 | [6] |
Conclusion and Future Directions
The assays and protocols detailed in this guide provide a robust framework for the systematic evaluation of 4-azaindole derivatives as potential anti-inflammatory agents. By progressing from targeted biochemical assays to cell-based functional screens and ultimately to in vivo models of inflammation, researchers can effectively identify and characterize promising drug candidates. The versatility of the 4-azaindole scaffold, coupled with a deep understanding of the underlying inflammatory pathways, holds immense promise for the development of next-generation therapies for a wide range of debilitating inflammatory diseases. Future research should focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects and enhance their therapeutic window.
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Trejo, A., Arzeno, H., Browner, M., Chanda, S., Cheng, S., Comer, D. D., ... & Goldstein, D. M. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of medicinal chemistry, 46(22), 4702-4713. [Link]
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Trejo, A., Arzeno, H., Browner, M., Chanda, S., Cheng, S., Comer, D. D., ... & Goldstein, D. M. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed, 14561090. [Link]
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Posner, B. A., Smiley, D., Gilmore, J., & De-Dios, A. (2018). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in molecular biology (Clifton, N.J.), 1717, 139–146. [Link]
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature reviews. Drug discovery, 16(12), 843-862.
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Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The azaindole framework in the design of kinase inhibitors. Molecules (Basel, Switzerland), 19(12), 19935–19979. [Link]
-
Gao, W., Liu, Y., & Li, Y. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (Basel, Switzerland), 28(3), 943. [Link]
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Trejo, A., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4702-4713. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]
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ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
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Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
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Assay Genie. (n.d.). p38 MAPK Signaling Review. [Link]
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SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
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ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation. [Link]
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Kim, J. Y., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 86-97. [Link]
-
Yu, X., et al. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. [Link]
-
Wang, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. International Journal of Molecular Sciences, 23(14), 7899. [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Azaindole Therapeutic Agents. ACS omega, 6(49), 33561–33574. [Link]
- Lawrence, T., & Gilroy, D. W. (2007). Chronic inflammation: a failure of resolution?.
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Troubleshooting & Optimization
Improving the yield of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine synthesis
An essential component in medicinal chemistry, 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 4-(trifluoromethyl)-7-azaindole, is a key structural motif in numerous therapeutic agents.[1] Its synthesis, however, can be challenging, often leading to suboptimal yields that hinder drug discovery and development programs. The electron-deficient nature of the pyridine ring complicates many classical indole syntheses, necessitating carefully optimized conditions.[2]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of this compound synthesis. Drawing from established literature and practical experience, this guide offers in-depth solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of this compound, particularly via the widely employed Sonogashira coupling and subsequent cyclization pathway.
Issue 1: Low or No Yield of the Sonogashira Coupling Product
Q: My Sonogashira coupling reaction between a halogenated 3-amino-4-(trifluoromethyl)pyridine derivative and a terminal alkyne is yielding little to no product. What are the likely causes and how can I improve the outcome?
A: Low yields in Sonogashira couplings for 7-azaindole precursors are a frequent challenge. The primary causes often revolve around catalyst activity, reaction conditions, and the quality of starting materials.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common culprit.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure your Pd catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is fresh. Older catalysts can be less active.
-
Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) species. Degas your solvent (e.g., DMF, toluene, or THF) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Ligand Choice: For challenging couplings, consider using more robust phosphine ligands like XPhos or RuPhos, which have been shown to be effective in similar aminations and could improve catalyst stability and activity.[3]
-
-
-
Suboptimal Base: The choice and amount of base are critical for both the coupling and preventing side reactions.
-
Troubleshooting:
-
Base Screening: Triethylamine (Et₃N) is commonly used, but other bases like diisopropylethylamine (DIPEA), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOt-Bu) can be more effective depending on the specific substrates.[4][5] An excess of base, typically 2-5 equivalents, is often required.[5]
-
Anhydrous Conditions: Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
-
Copper Co-catalyst Issues: While often beneficial, the copper(I) co-catalyst (e.g., CuI) can also lead to undesired alkyne homocoupling (Glaser coupling).
-
Troubleshooting:
-
Use Fresh CuI: Copper(I) iodide can oxidize over time. Use a fresh bottle or purify older batches.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, this can prevent homocoupling side products.
-
Optimize CuI Loading: Typically, 0.1 mmol of CuI is used.[4] Reducing the amount may minimize side reactions while maintaining catalytic activity.
-
-
-
Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or prone to decomposition at higher temperatures.
Issue 2: Incomplete Annulation/Cyclization to the Pyrrolo[2,3-b]pyridine Core
Q: I have successfully performed the Sonogashira coupling, but the subsequent intramolecular cyclization to form the 7-azaindole ring is inefficient. How can I drive this reaction to completion?
A: The cyclization step is a critical ring-forming reaction that can be sensitive to the base, solvent, and temperature.
Potential Causes & Recommended Solutions:
-
Insufficiently Strong Base: The cyclization often requires a strong base to deprotonate the amine and facilitate the nucleophilic attack on the alkyne.
-
Troubleshooting:
-
Stronger Bases: If weaker bases like Et₃N were used for the coupling, a stronger base such as potassium tert-butoxide (KOt-Bu) or potassium hydride (KH) might be necessary for the cyclization step.[6]
-
One-Pot vs. Two-Step: Consider if a one-pot approach is feasible. Some protocols use a single strong base for both coupling and cyclization.[4] Alternatively, isolating the coupled intermediate before subjecting it to stronger basic conditions can provide better control.
-
-
-
Thermal Requirements: The cyclization may have a significant activation energy barrier.
-
N-Protecting Group Hindrance: If the starting aminopyridine is N-protected, the protecting group might sterically hinder the cyclization.
Issue 3: Difficulty with N-Protecting Group Removal
Q: I am struggling to deprotect the nitrogen of the pyrrolo[2,3-b]pyridine ring without degrading the molecule. What are some reliable deprotection strategies?
A: The stability of the 7-azaindole core can be sensitive to the conditions used for deprotection.
Potential Causes & Recommended Solutions:
-
Harsh Deprotection Conditions: Strong acidic or basic conditions can lead to decomposition or side reactions.
-
Troubleshooting:
-
For N-Tosyl (Ts) groups: A mild and effective method is using cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol.[8]
-
For N-Boc groups: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard. If the molecule is acid-sensitive, using 4M HCl in dioxane at 0°C can offer better control.[10]
-
For N-SEM (2-(trimethylsilyl)ethoxymethyl) groups: Deprotection can be challenging. Fluoride sources like TBAF are often used, but can sometimes fail. Acidic conditions might be an alternative, but require careful optimization to avoid product degradation.[3]
-
For N-Pivaloyl groups: Lithium diisopropylamide (LDA) has been reported for efficient deprotection.[9]
-
-
Issue 4: Purification Challenges and Persistent Impurities
Q: After chromatography, my final product is still impure. What are the best practices for purifying this compound?
A: The polarity and potential basicity of azaindoles can make purification by silica gel chromatography tricky.
Potential Causes & Recommended Solutions:
-
Compound Degradation on Silica Gel: The acidic nature of standard silica gel can cause streaking or decomposition of nitrogen-containing heterocycles.
-
Troubleshooting:
-
Neutralize Silica: Consider using silica gel that has been neutralized with a base like triethylamine. This can be done by preparing a slurry of silica in a solvent system containing 1-2% Et₃N, then packing the column.
-
Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel.[11] For very polar compounds, reversed-phase (C18) chromatography may be more effective.
-
-
-
Co-eluting Impurities: Isomers or byproducts with similar polarity can be difficult to separate.
-
Troubleshooting:
-
Optimize Solvent System: A shallow gradient during column chromatography can improve separation. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing minor impurities. Test various solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
-
Residual Metals: Palladium residues from the coupling reaction can contaminate the final product.
-
Troubleshooting:
-
Aqueous Washes: During the workup, washing with an aqueous solution of ammonium chloride or EDTA can help to chelate and remove residual metals.
-
Specialized Scavengers: If metal contamination is a persistent issue, consider using commercially available silica-based metal scavengers.
-
-
Visualizing the Troubleshooting Workflow
Caption: Key steps for the synthesis of 4-(trifluoromethyl)-7-azaindole via Sonogashira coupling and cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-iodo-4-(trifluoromethyl)pyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Reagent Addition: Add degassed DMF, followed by triethylamine (3.0 eq.). Stir the mixture for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Sonogashira Coupling: Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting halide is consumed.
-
Cyclization: Cool the reaction mixture to room temperature. Carefully add potassium tert-butoxide (1.5 eq.) in portions.
-
Heating for Annulation: Heat the reaction to 120-130 °C and stir for 4-8 hours, monitoring for the formation of the azaindole product.
-
Workup: Cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent, if necessary) using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure this compound product.
References
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
MDPI. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
ResearchGate. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Available at: [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
ResearchGate. (n.d.). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Available at: [Link]
-
RSC Publishing. (2022). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Available at: [Link]
-
OUCI. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Aqueous Solubility of 4-CF3-7-Azaindole Derivatives
Prepared by: Senior Application Scientist, Drug Discovery Support
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of improving the aqueous solubility of 4-trifluoromethyl-7-azaindole derivatives. The inherent value of this scaffold in medicinal chemistry is often counterbalanced by solubility issues stemming from the highly lipophilic -CF3 group. This document is designed to provide both theoretical understanding and practical, actionable protocols to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental concepts that underpin the solubility challenges specific to this chemical series.
Q1: Why is aqueous solubility a critical parameter to address so early in a drug discovery program?
Aqueous solubility is a cornerstone of a compound's drug-like properties and impacts nearly every stage of development.[1][2] Poor solubility can lead to:
-
Underestimated Potency: Compounds precipitating in in vitro assay buffers can lead to artificially low potency readings and misleading structure-activity relationships (SAR).[3]
-
Poor Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed.[4][5] Low solubility is a primary cause of poor oral bioavailability.
-
Formulation Difficulties: Highly insoluble compounds are challenging and expensive to formulate for both preclinical in vivo studies and final drug products.[3]
-
Increased Development Costs: Addressing solubility issues late in development can lead to significant delays and increased costs.[3]
A good target for discovery compounds is an aqueous solubility of >60 µg/mL to mitigate these risks.[1]
Q2: What is the specific impact of the 4-trifluoromethyl (-CF3) group on the solubility of my azaindole derivatives?
The trifluoromethyl (-CF3) group is a double-edged sword in drug design. It is often incorporated to enhance metabolic stability and improve target binding affinity through favorable electronic interactions.[6][7][8] However, it profoundly impacts solubility in several ways:
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, significantly increasing the octanol-water partition coefficient (logP) of the molecule.[7][9] This increased "greasiness" reduces the molecule's affinity for aqueous environments.
-
Strong Crystal Lattice Energy: The electron-withdrawing nature and steric bulk of the -CF3 group can promote tight, stable crystal packing.[7] A higher crystal lattice energy means more energy is required to break the solid-state structure apart and dissolve it, thus lowering solubility.
-
No Hydrogen Bonding Capability: Unlike a hydroxyl or amine group, the -CF3 group cannot participate in hydrogen bonding with water molecules, further decreasing its aqueous solubility.
Essentially, the challenge is to counteract the negative physical properties of the -CF3 group while retaining its positive biological effects.[10]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
Understanding this distinction is crucial for selecting the right assay and correctly interpreting your data. The choice depends on the stage of your project.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added to an aqueous buffer from a concentrated DMSO stock.[1][11] It is a high-throughput measurement well-suited for screening large numbers of compounds in early discovery.[12] However, it is prone to generating supersaturated solutions that may precipitate over time, often overestimating the true solubility.[2]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a buffer after it has been allowed to reach equilibrium (typically by shaking the solid compound in buffer for 24-72 hours).[3][13][14] It is a lower-throughput, more resource-intensive measurement but provides the gold-standard data needed for lead optimization and pre-formulation studies.[2][3]
Workflow for Selecting the Appropriate Solubility Assay
Caption: Decision workflow for solubility assay selection.
Part 2: Troubleshooting Guide - Common Solubility Issues & Solutions
This section is formatted to address specific problems you might encounter in the lab.
Scenario: My 4-CF3-7-azaindole analog shows poor solubility (<10 µg/mL) in my phosphate-buffered saline (PBS) assay. What should I try first?
When a compound precipitates during an experiment, the immediate goal is to get a reliable result, while the long-term goal is to design a better molecule. We will address both.
Q: Can I use a co-solvent to keep my compound in solution for my assay?
A: Yes, using a co-solvent is a common and effective immediate fix, but it must be done cautiously.
-
Rationale: Co-solvents like polyethylene glycol (PEG), ethanol, or propylene glycol work by reducing the polarity of the aqueous medium, which can significantly increase the solubility of lipophilic compounds.[15][16]
-
Method: Prepare a more concentrated stock of your compound in 100% DMSO. Then, create a dilution series in an aqueous buffer that contains a fixed percentage (e.g., 5-10%) of your chosen co-solvent.
-
Critical Caveat: You must validate that the concentration of the co-solvent used does not interfere with your biological assay (e.g., by inhibiting an enzyme or causing cell toxicity). Always run a vehicle control with the co-solvent alone.
Q: The 7-azaindole ring has a basic nitrogen. Can I improve solubility by adjusting the pH?
A: Absolutely. The basic nitrogen of the pyridine ring in the azaindole scaffold is a key handle for solubility manipulation.
-
Rationale: The pKa of the 7-azaindole nitrogen is approximately 4.6. By lowering the pH of the buffer to at least 1-2 units below the pKa, you can ensure the nitrogen is protonated. This charged species will have significantly higher aqueous solubility than the neutral free base.[17]
-
Method: Attempt your assay in a buffer with a lower pH, such as citrate buffer at pH 3.0 or 4.0.
-
Critical Caveat: As with co-solvents, you must confirm that your target protein or cell line is stable and functional at the lower pH. This strategy is often more suitable for biochemical assays than cell-based assays, which require physiological pH (~7.4).
If formulation tricks are not viable or you need to fundamentally improve the molecule, structural modification is necessary. The goal is to increase the compound's intrinsic solubility without sacrificing potency.
Q: How can I modify the molecular structure to improve solubility while preserving binding affinity?
A: This is the central task of lead optimization. The key is to make modifications at a position on the molecule that is solvent-exposed when bound to the target protein.[18] This allows the new, solubilizing group to interact with water without disrupting the key binding interactions.
General Strategies for Structural Modification of 4-CF3-7-Azaindole Core
Caption: Medicinal chemistry strategies to improve solubility.
Here are proven tactics, ordered by synthetic accessibility:
-
Introduce Polar, Hydrogen-Bonding Groups:
-
Rationale: Adding groups that can accept or donate hydrogen bonds increases interaction with water, improving solubility.[18]
-
Examples:
-
Morpholine/Piperazine: Adding a morpholine ring is a highly effective and common strategy. The oxygen acts as a hydrogen bond acceptor, and its non-planar structure helps disrupt crystal packing.[18]
-
Small Alcohols/Amides: A simple hydroxyl (-OH) or amide (-CONH2) group can provide a significant boost.
-
Alkyleneoxy Linkers: An ethyleneoxy linker (-O-CH2-CH2-OH) can provide a large, flexible, and polar appendage that dramatically improves solubility.[18]
-
-
-
Disrupt Crystal Packing by Reducing Planarity and Symmetry:
-
Rationale: Flat, aromatic molecules tend to stack efficiently, leading to high crystal lattice energy. Introducing non-planar, three-dimensional character disrupts this stacking and lowers the energy required for dissolution.[19][20]
-
Examples:
-
Introduce an sp3-hybridized carbon: Replace a flat phenyl ring with a cyclohexyl ring or add a small alkyl group (e.g., methyl, cyclopropyl) that forces a twist between two aromatic rings.
-
Break Symmetry: Modifying a substituent to break the molecule's symmetry can also lead to less efficient crystal packing and improved solubility.[19]
-
-
-
Introduce an Additional Ionizable Functional Group:
-
Rationale: While the azaindole nitrogen is basic, adding a stronger acid or base provides more powerful options for solubility modulation via salt formation.
-
Examples:
-
Carboxylic Acid (-COOH): Adding a carboxylic acid (pKa ~4-5) creates an acidic handle. This is highly effective but can sometimes form stable, insoluble dimers in the crystal state.[18]
-
Alkyl Amine (-CH2-NH2): Adding a basic aliphatic amine (pKa ~9-10) provides a much stronger basic center than the azaindole nitrogen, allowing for stable salt formation at physiological pH.
-
-
| Structural Modification | Typical Solubility Increase | Potential Risks |
| Add Hydroxyl (-OH) | 2-5 fold | Can be a site for metabolic glucuronidation. |
| Add Morpholine | 10-50 fold | Increases molecular weight and may introduce new safety flags. |
| Add Carboxylic Acid (-COOH) | 20-100+ fold | Can chelate metals, may have off-target effects (e.g., hERG). |
| Disrupt Planarity | 3-15 fold | Can reduce binding affinity if the planar conformation is required. |
Part 3: Advanced Strategies for Lead Optimization
Q: My lead compound is highly potent but has intractable solubility even after initial structural modifications. What are my options?
When you have a promising lead compound where the core pharmacophore cannot be significantly altered, advanced strategies like salt formation or prodrugs are the next step.
For any 4-CF3-7-azaindole derivative with a basic nitrogen, salt formation is a powerful option to improve not just solubility but also dissolution rate and stability.[21][22]
-
Rationale: A salt is a crystalline solid composed of the ionized drug and an oppositely charged counter-ion.[23] In solution, the salt dissociates, leading to a higher concentration of the drug than could be achieved with the neutral "free base" form alone.[24]
-
The Process (Salt Screening): The goal is to identify a counter-ion that forms a stable, crystalline salt with optimal properties. This is an empirical process where the drug is reacted with a panel of pharmaceutically acceptable acids (e.g., HCl, mesylate, sulfate, tartrate, etc.).[24]
-
Key Considerations:
-
pKa Difference: A stable salt requires a significant pKa difference between the drug and the counter-ion, typically at least 2-3 pH units.[23]
-
Desired Properties: The ideal salt form should have high solubility, good crystallinity, low hygroscopicity (tendency to absorb water from the air), and good chemical stability.[25] Not all salts improve solubility; some are intentionally created to be less soluble for sustained-release formulations.[21]
-
A prodrug is an inactive or less active derivative of a drug that is chemically or enzymatically converted in vivo to the active parent drug.[26][27][28] This is an elegant but synthetically complex strategy.
-
Rationale: A highly soluble, ionizable "promoiety" is attached to the parent drug, often at a hydroxyl or amine handle. This new molecule (the prodrug) has high aqueous solubility. After administration, enzymes in the body (e.g., phosphatases, esterases) cleave the promoiety, releasing the active, less soluble drug at the site of action.[29]
-
Common Solubilizing Prodrug Moieties:
-
Phosphate Esters: Attaching a phosphate group is a very common and effective strategy.[30][31] The phosphate is dianionic at physiological pH, providing a dramatic increase in solubility.
-
Amino Acid Esters: Linking an amino acid can provide an ionizable amine and/or carboxylic acid to boost solubility.[31]
-
PEGylation: Attaching a polyethylene glycol (PEG) chain can improve solubility and also extend the drug's half-life in circulation.[31]
-
Part 4: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is for rapid screening of multiple compounds.[1][32]
-
Materials:
-
Test compounds in 10 mM DMSO stock solutions.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Clear, 96-well microplates.
-
A plate-based nephelometer or light-scattering plate reader.
-
-
Procedure:
-
Dispense 198 µL of PBS into each well of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the top row of the plate (this gives a starting concentration of 100 µM with 1% DMSO).
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.[11]
-
Measure the light scattering in each well using the nephelometer.[32]
-
-
Data Analysis:
-
The solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + 1% DMSO).
-
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold-standard method for lead compounds.[11][13][14]
-
Materials:
-
Solid (crystalline) powder of the test compound (~2 mg).
-
Buffer of interest (e.g., PBS pH 7.4).
-
Glass vials (1.5 mL).
-
Thermomixer or orbital shaker.
-
Centrifuge and 0.22 µm syringe filters or filter plates.
-
HPLC-UV or LC-MS/MS system for quantification.
-
-
Procedure:
-
Add an excess amount of solid compound (e.g., 1 mg) to a glass vial. The solid should be visible at the end of the experiment.
-
Add 1 mL of the buffer to the vial.[14]
-
Seal the vial and incubate at a controlled temperature (e.g., 25°C or 37°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.[3][14]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove all undissolved solid.
-
Quantify the concentration of the compound in the clear filtrate using a pre-validated HPLC or LC-MS method with a standard calibration curve.
-
-
Data Analysis:
-
The measured concentration from the filtrate is the thermodynamic solubility in µg/mL or µM.
-
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212). [Link]
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Anonymous. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]
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Gere, D., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Zhong, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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O'Hagan, D. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Serajuddin, A. T. M. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Kumar, L., & Singh, S. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences & Research. [Link]
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de Oliveira, R. S., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. PubMed. [Link]
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Berge, S. M., et al. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]
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Bergström, C. A. S., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
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Al-Ghabeish, M., & Puri, V. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]
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Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
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Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. [Link]
-
Trapani, G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
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Sharma, A., et al. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Kumar, S., & Singh, A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
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Kumar, S., & S, K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Savjani, K. T., et al. (2012). Solubility and dissolution enhancement strategies: current understanding and recent trends. International Journal of Pharmaceutics. [Link]
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Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
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Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
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Li, J., et al. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. [Link]
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SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
ResearchGate. (n.d.). Improving the Aqueous Solubility of Taxol Through Altering XLogP3. [Link]
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- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. johronline.com [johronline.com]
- 28. mdpi.com [mdpi.com]
- 29. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sphinxsai.com [sphinxsai.com]
- 31. pharmatutor.org [pharmatutor.org]
- 32. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Troubleshooting low reactivity in 7-azaindole coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of 7-Azaindole Functionalization
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its role as an indole bioisostere and its unique hydrogen bonding capabilities.[1][2] However, its functionalization via cross-coupling reactions is often plagued by low reactivity. This difficulty arises from the electronic properties of the bicyclic system: the pyridine ring is π-deficient, while the pyrrole ring is π-sufficient.[3] Furthermore, the pyridine nitrogen can act as a chelating ligand, potentially sequestering the metal catalyst and inhibiting its activity.[4] This guide provides a structured approach to diagnosing and resolving these common issues.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your 7-azaindole coupling reactions.
Issue 1: No or very low conversion of starting material in a Suzuki-Miyaura coupling.
Question: I am attempting a Suzuki-Miyaura coupling with a halo-7-azaindole and a boronic acid, but I'm seeing only starting material or trace product by LCMS. What are the likely causes and how can I fix it?
Answer: This is a common and frustrating issue. The lack of conversion in a Suzuki coupling of 7-azaindole can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the starting materials themselves.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, leading to catalyst inhibition.[5] Additionally, impurities in the starting materials or solvents can poison the catalyst.[6][7]
-
Solution 1: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands are often more effective for heteroaromatic couplings. Ligands like SPhos and RuPhos have shown success in similar systems.[4][8][9] These ligands promote the formation of the active monoligated palladium species and can accelerate the rate-limiting oxidative addition step.[10]
-
Solution 2: Use a palladium precatalyst. Precatalysts, such as those based on biaryl phosphine ligands, can provide a more efficient generation of the active Pd(0) species in the presence of challenging substrates.[4][11]
-
Solution 3: Ensure inert conditions. Traces of oxygen can lead to oxidative degradation of the catalyst and boronic acid.[12] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Solution: Screen different base and solvent combinations. While aqueous potassium carbonate is common, for N-H containing heterocycles like unprotected 7-azaindoles, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be more effective.[13] Aprotic polar solvents like dioxane or toluene are often good choices.[8][14]
-
-
Low Reactivity of the Halo-7-Azaindole: The reactivity of the C-X bond is crucial. Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition.
-
Solution: If using a chloro-7-azaindole, consider switching to the bromo- or iodo-analog. If this is not possible, a catalyst system specifically designed for aryl chloride activation will be necessary. This typically involves highly active, sterically hindered phosphine ligands.[10]
-
Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling of 7-Azaindoles
-
To an oven-dried Schlenk tube, add the halo-7-azaindole (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by a suitable method (TLC, LCMS).
Issue 2: Predominant formation of homo-coupling byproducts.
Question: My Suzuki or Buchwald-Hartwig reaction is producing significant amounts of the homo-coupled boronic acid (biaryl) or 7-azaindole dimer. How can I suppress these side reactions?
Answer: Homo-coupling is a common side reaction in palladium-catalyzed cross-couplings. It can arise from several pathways, including oxidative coupling of the boronic acid or reductive coupling of the halo-azaindole.
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Solution: Rigorous degassing. Ensure that all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.
-
-
Slow Transmetalation: If the transmetalation step is slow relative to other processes, side reactions can become more prevalent.
-
Solution 1: Optimize the base and solvent. The choice of base is critical. For unprotected 7-azaindoles in Buchwald-Hartwig aminations, a strong base like LiHMDS can be effective as it deprotonates both the amine and the azaindole N-H, potentially reducing undesired side reactions.[4]
-
Solution 2: Adjust the stoichiometry. Using a slight excess of the boronic acid or amine coupling partner can sometimes help to favor the desired cross-coupling pathway.
-
-
Catalyst System: The choice of ligand can influence the relative rates of the desired reaction and side reactions.
-
Solution: Screen different ligands. Ligands that promote a rapid rate of reductive elimination can help to minimize the lifetime of intermediates that may lead to homo-coupling.
-
Issue 3: Low yield in Buchwald-Hartwig amination of an unprotected halo-7-azaindole.
Question: I am trying to couple a primary or secondary amine with an unprotected halo-7-azaindole, but the yield is poor. I suspect N-arylation of the 7-azaindole ring may be a competing reaction.
Answer: This is a valid concern. The unprotected N-H of the 7-azaindole is nucleophilic and can compete with the desired amine coupling partner. Selectivity is key in these reactions.
Potential Causes & Solutions:
-
Competition between N-H sites: The palladium catalyst can coordinate to and activate the N-H of the 7-azaindole, leading to undesired N-arylation or dimerization.
-
Solution 1: Use a strong, non-nucleophilic base. As mentioned, LiHMDS has proven effective in promoting the selective C-N coupling of unprotected halo-7-azaindoles.[4] It is thought that by deprotonating both nucleophilic sites, the desired cross-coupling is favored.
-
Solution 2: Employ specialized palladium precatalysts. Catalyst systems utilizing ligands like RuPhos have been specifically developed to be effective for the amination of halo-7-azaindoles, even in the presence of the free N-H.[4][9]
-
Solution 3: N-protection as a last resort. If selectivity cannot be achieved, protecting the 7-azaindole nitrogen with a suitable group (e.g., SEM, PMB) can be a reliable strategy, though it adds steps to the synthesis.[14]
-
Table 1: Recommended Conditions for Challenging 7-Azaindole Couplings
| Coupling Type | Halo-7-Azaindole | Coupling Partner | Recommended Catalyst System | Base | Solvent | Reference |
| Buchwald-Hartwig | 4-Chloro-7-azaindole | N-methylpiperazine | RuPhos Precatalyst | LiHMDS | THF | [4] |
| Suzuki-Miyaura | 3-Iodo-6-chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | [8] |
| C-H Arylation | N-methyl-7-azaindole N-oxide | Aryl bromide | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | [15] |
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the N-H of the 7-azaindole for cross-coupling reactions?
Not necessarily. There have been significant advances in developing catalyst systems that are tolerant of the free N-H.[4][13] For instance, the use of strong bases like LiHMDS in Buchwald-Hartwig aminations can allow for successful coupling without protection.[4] However, if you are facing persistent issues with side reactions or low yields, N-protection remains a viable and often necessary strategy.
Q2: My reaction involves a C-H activation/functionalization of the 7-azaindole ring. What are the key factors for success?
For C-H functionalization, regioselectivity is the primary challenge. Often, these reactions are directed by a functional group on the substrate. In the case of 7-azaindole itself, the use of an N-oxide can direct functionalization to the pyridine ring.[15] For Rh(III)-catalyzed syntheses of 7-azaindoles via C-H activation, additives like silver salts can play a crucial role in promoting the catalytic cycle.[16][17]
Q3: Can I use copper catalysts for 7-azaindole couplings?
Yes, copper-catalyzed reactions, such as the Ullmann coupling, can be effective for C-N and C-O bond formation with 7-azaindoles. Recent studies have shown that 7-azaindole N-oxides can act as ligands to promote copper-catalyzed N-arylation reactions.[18]
Q4: What is catalyst poisoning and how can I avoid it?
Catalyst poisoning occurs when substances in the reaction mixture bind strongly to the catalyst's active sites, rendering it inactive.[6][7] Common poisons include sulfur-containing compounds, and sometimes even the substrate or product itself can inhibit the catalyst.[5][13] To avoid this, use high-purity, dry solvents and reagents, and ensure your starting materials are free from potential poisons. If poisoning is suspected, increasing the catalyst loading may help, but addressing the source of the contamination is the best long-term solution.
Visualizing a Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yielding 7-azaindole Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low reactivity.
References
-
Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry, [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI, [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health (NIH), [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate, [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals, [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma, [Link]
-
Functionalization of 7-Azaindole. J-STAGE, [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI, [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, [Link]
-
ChemInform Abstract: Palladium‐Catalyzed Amination of Unprotected Halo‐7‐azaindoles. ResearchGate, [Link]
-
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate, [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal, [Link]
-
Azaindole synthesis. Organic Chemistry Portal, [Link]
-
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Royal Society of Chemistry, [Link]
-
Regio‐Selective C H Functionalization of 7‐Azaindoles. ResearchGate, [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI, [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health (NIH), [Link]
-
Buchwald–Hartwig amination. Wikipedia, [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH), [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen, [Link]
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Publications, [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora, [Link]
-
Failed suzuki coupling, any suggenstions? Reddit, [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH), [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI, [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit, [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow, [Link]
-
What Causes Catalyst Deactivation And Poisoning? YouTube, [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube, [Link]
-
Catalysts Deactivation, Poisoning and Regeneration. MDPI, [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. ResearchGate, [Link]
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- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
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- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 15. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of N-Alkylation of 7-Azaindole
As a core heterocyclic motif in medicinal chemistry, 7-azaindole is a crucial building block in the synthesis of numerous therapeutic agents, particularly kinase inhibitors where it often serves as an excellent hinge-binding motif.[1] The N-alkylation of this scaffold is a fundamental transformation, yet it presents significant challenges, primarily concerning regioselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate and optimize this critical reaction.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the N-alkylation of 7-azaindole, providing the foundational knowledge needed for successful experimentation.
Q1: What is the primary challenge in the N-alkylation of 7-azaindole?
The principal challenge is controlling the regioselectivity of the alkylation. 7-azaindole possesses two nucleophilic nitrogen atoms: the N1 nitrogen of the pyrrole ring and the N7 nitrogen of the pyridine ring. Alkylation can occur at either position, leading to a mixture of N1- and N7-alkylated isomers, which can be difficult to separate. The goal of optimization is typically to achieve exclusive or high selectivity for the desired isomer.
The acidity of the N1-H proton (pKa ≈ 19-20 in DMSO) makes it susceptible to deprotonation by a suitable base, forming a highly nucleophilic azaindole anion. This anion is an ambident nucleophile, with electron density on both N1 and N7. In contrast, the N7 nitrogen is more basic (pKa of the conjugate acid is ~4.6) and can be alkylated directly under certain conditions, typically neutral or acidic, forming a pyridinium salt.[2]
Q2: How can I selectively achieve N1-alkylation?
N1-alkylation is generally the thermodynamically favored pathway and can be achieved by carefully selecting the base and solvent. The strategy involves deprotonating the N1-H to form the azaindole anion, which then acts as the nucleophile.
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is the most common and effective choice. Other bases like potassium carbonate (K2CO3), potassium hydroxide (KOH), and organolithium reagents (e.g., n-BuLi) are also used.[2] The base should be strong enough to completely deprotonate the N1-H.
-
Choice of Solvent: Polar aprotic solvents are ideal as they effectively solvate the cation of the base without interfering with the nucleophilicity of the anion. Dimethylformamide (DMF) and Tetrahydrofuran (THF) are the most widely used solvents for this purpose.[2]
-
Temperature: Reactions are often started at a low temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm to room temperature or heated to ensure the reaction goes to completion.
Q3: When would N7-alkylation be favored?
N7-alkylation is often the kinetically favored product. It can be promoted under conditions where the N1-H is not deprotonated.
-
Without Base: Simply heating the 7-azaindole with an alkyl halide in a suitable solvent can lead to N7-alkylation.[2] A procedure for the selective N7-alkylation of the related 7-azaindazoles using alkyl halides in butanone without any acid or base has been reported, suggesting a similar approach could be viable.[3][4]
-
Phase-Transfer Catalysis (PTC): PTC can be a powerful method for N-alkylation, often using weaker inorganic bases and offering a greener alternative to solvents like DMF.[5] While it can be used for N1-alkylation, the conditions can be tuned to sometimes favor N7, depending on the catalyst and specific substrate.[6][7]
Part B: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low or No Yield | a. Incomplete Deprotonation: The base is not strong enough or used in insufficient quantity to fully deprotonate the N1-H, resulting in unreacted starting material. b. Presence of Moisture: Water in the solvent or on glassware will quench the strong base (e.g., NaH) and the azaindole anion, halting the reaction. c. Poor Alkylating Agent: The alkyl halide may be unreactive (e.g., alkyl chloride vs. iodide) or may have degraded during storage. | a. Base Optimization: Switch to a stronger base (e.g., from K2CO3 to NaH). Ensure at least 1.1-1.2 equivalents of base are used. Perform the deprotonation step for an adequate amount of time (e.g., 30-60 min at 0 °C or RT) before adding the alkylating agent. b. Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). c. Reagent Check & Activation: Use a more reactive alkylating agent (reactivity order: R-I > R-Br > R-Cl). For less reactive alkyl bromides or chlorides, add a catalytic amount of sodium or potassium iodide (NaI or KI) to facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.[8] |
| 2. Mixture of N1 and N7 Isomers | a. Incorrect Base/Solvent System: The chosen conditions do not sufficiently favor one pathway over the other. For example, a weak base in a protic solvent will likely give poor selectivity. b. Reaction Temperature: The temperature may be promoting the formation of the undesired kinetic (N7) or thermodynamic (N1) product. | a. Enforce N1-Selective Conditions: For selective N1-alkylation, use a strong base like NaH (60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like DMF or THF.[2] This ensures rapid and complete formation of the N1-anion. b. Temperature Control: Generally, forming the anion at a lower temperature (0 °C) and then performing the alkylation at room temperature or with gentle heating provides good control for N1-alkylation. For N7-selectivity, avoid strong bases and consider heating in a less polar solvent. |
| 3. Formation of Byproducts / Dark Reaction Mixture | a. Solvent Decomposition: High temperatures (>150 °C) can cause DMF to decompose, potentially forming dimethylamine, which can act as a nucleophile or base and lead to side reactions.[9] b. Dialkylation: If the product is susceptible to further reaction and an excess of alkylating agent is used, dialkylation can occur, forming a charged species. | a. Solvent & Temperature Management: Avoid excessive heating when using DMF. If high temperatures are required, consider a more stable solvent like DMSO or NMP, or explore microwave-assisted synthesis which can accelerate reactions at lower bulk temperatures.[10][11][12] b. Stoichiometric Control: Use the alkylating agent as the limiting reagent, typically 1.0 to 1.1 equivalents, to minimize the risk of over-alkylation. |
| 4. Reaction Stalls (Incomplete Conversion) | a. Poor Solubility: The 7-azaindole starting material or the generated salt may have poor solubility in the chosen solvent, preventing the reaction from proceeding. b. Catalyst Poisoning (if applicable): In phase-transfer catalysis, certain leaving groups like iodide or tosylate can "poison" the quaternary ammonium catalyst.[5] | a. Improve Solubility: Switch to a solvent with better solubilizing power, such as DMF or DMSO. Gentle heating can also improve solubility and reaction rates. b. PTC Optimization: If using PTC and a tosylate or iodide leaving group, consider switching to a mesylate, which is less likely to cause catalyst poisoning.[5] |
Experimental Protocols & Visualization
Reference Protocol: Selective N1-Benzylation of 7-Azaindole
This protocol describes a standard, reliable method for achieving high selectivity for the N1-alkylated product.
Materials:
-
7-Azaindole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Deprotonation: Add 7-azaindole to the flask, followed by anhydrous DMF (approx. 0.1 M concentration). Cool the resulting solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes. The solution should become clear as the sodium salt of 7-azaindole forms.
-
Alkylation: Cool the solution back to 0 °C. Add benzyl bromide dropwise via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N1-benzylated 7-azaindole.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues.
References
-
Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry. [Link]
-
Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Catalysis. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PubMed Central. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PubMed Central. [Link]
-
Microwave-assisted Flexible Synthesis of 7-azaindoles. The Journal of Organic Chemistry. [Link]
-
Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Organic Chemistry Portal. [Link]
-
The mechanism of the alkylation reaction of 7-azaindole. ResearchGate. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central. [Link]
-
Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. PubMed Central. [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]
-
Regio-Selective C H Functionalization of 7-Azaindoles. ResearchGate. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. PubMed. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Help with N-Alkylation gone wrong. Reddit. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]
-
The Formation and Biological Significance of N7-Guanine Adducts. PubMed Central. [Link]
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- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
Navigating the Complexities of 7-Azaindole Synthesis: A Troubleshooting Guide
An Online Technical Support Center for drug development professionals, researchers, and scientists, this guide provides troubleshooting strategies and frequently asked questions regarding side product formation in the synthesis of substituted 7-azaindoles.
The synthesis of 7-azaindoles, a critical scaffold in medicinal chemistry, is often plagued by the formation of unwanted side products. This guide provides in-depth solutions to common challenges encountered during their synthesis, ensuring higher yields and purity.
Troubleshooting Common Side Product Formations
This section addresses specific issues that may arise during the synthesis of substituted 7-azaindoles and offers step-by-step guidance to mitigate them.
Issue 1: Dimerization of 7-Azaindole under Palladium Catalysis
Question: During a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce a substituent at the C3 position, I am observing a significant amount of a dimeric side product. What is the cause and how can I prevent this?
Answer:
The formation of a dimeric 7-azaindole side product is a common issue in palladium-catalyzed cross-coupling reactions. This typically occurs through a competitive self-coupling reaction of the starting 7-azaindole material.
Causality:
The mechanism for this side reaction involves the oxidative addition of the 7-azaindole to the palladium(0) catalyst, followed by a reaction with another molecule of the 7-azaindole instead of the desired coupling partner. This is particularly prevalent with highly reactive palladium catalysts or when the concentration of the desired coupling partner is low.
Prevention and Mitigation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over the competitive self-coupling. For instance, using ligands like XPhos or SPhos can often minimize dimer formation.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired dimerization more than the rate of the desired cross-coupling.
-
Concentration: Ensure a sufficient concentration of the desired coupling partner is present from the start of the reaction. A slow addition of the 7-azaindole to the reaction mixture containing the catalyst and the other coupling partner can also be beneficial.
-
-
Catalyst Choice: Using a less reactive palladium precursor or a pre-catalyst that activates slowly can also help to suppress the dimerization.
Experimental Protocol for Minimizing Dimer Formation in a Suzuki Coupling:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid derivative (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Begin stirring the mixture and heat to the desired temperature (e.g., 80-100 °C).
-
In a separate flask, dissolve the 7-azaindole derivative (1.0 equivalent) in the same solvent.
-
Using a syringe pump, add the 7-azaindole solution to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material and minimize dimer formation.
Caption: Undesired dimerization pathway in Pd-catalyzed cross-coupling.
Issue 2: N-Oxide Formation During Oxidation Reactions
Question: I am attempting to oxidize a substituent on the 7-azaindole ring, but I am consistently forming the N-oxide at the pyridine nitrogen. How can I selectively perform the oxidation?
Answer:
The nitrogen atom in the pyridine ring of 7-azaindole is susceptible to oxidation, often leading to the formation of the corresponding N-oxide as a major side product during oxidation reactions.
Causality:
The lone pair of electrons on the pyridine nitrogen is readily available for reaction with common oxidizing agents such as m-CPBA, hydrogen peroxide, or Oxone®. This can compete with or even dominate the desired oxidation of a substituent on the ring system.
Prevention and Mitigation:
-
Protecting Groups: The most straightforward approach is to protect the pyridine nitrogen before the oxidation step. A common protecting group for this purpose is the borane group (BH₃), which can be introduced by treating the 7-azaindole with a borane source like BH₃·THF or BH₃·SMe₂. After the oxidation is complete, the borane group can be readily removed under mild conditions.
-
Choice of Oxidant: The choice of oxidizing agent can also influence the selectivity. In some cases, using a milder or more sterically hindered oxidant may favor the desired reaction over N-oxide formation.
-
Solvent and Temperature Effects: The reaction conditions can be optimized to disfavor N-oxide formation. For example, running the reaction at lower temperatures may improve selectivity.
Experimental Protocol for Selective Oxidation via N-Protection:
-
Protection:
-
Dissolve the substituted 7-azaindole (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the borane complex is complete (monitor by TLC or LC-MS).
-
-
Oxidation:
-
Cool the solution containing the borane-protected 7-azaindole to the desired reaction temperature (e.g., 0 °C).
-
Add the oxidizing agent (e.g., m-CPBA, 1.2 equivalents) portion-wise.
-
Monitor the reaction for the consumption of the starting material.
-
-
Deprotection:
-
Upon completion of the oxidation, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate for m-CPBA).
-
Add a protic solvent such as methanol and heat the mixture to reflux for 1-2 hours to effect the removal of the borane protecting group.
-
Purify the desired oxidized product by chromatography.
-
Caption: Workflow for preventing N-oxide formation during oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in Fischer indole synthesis of 7-azaindoles?
A1: The Fischer indole synthesis can be prone to several side reactions. Common impurities include regioisomers, which can arise if the starting hydrazone is unsymmetrical. Additionally, incomplete cyclization can leave unreacted starting materials, and harsh acidic conditions can lead to decomposition or tar formation. Careful control of temperature and the choice of acid catalyst are crucial for minimizing these side products.
Q2: How can I improve the regioselectivity of electrophilic substitution on the 7-azaindole ring?
A2: The regioselectivity of electrophilic substitution (e.g., halogenation, nitration) on the 7-azaindole core is highly dependent on the reaction conditions and the nature of the substituent already present on the ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack. To direct substitution to other positions, such as C4 or C6, it is often necessary to employ a directing group or to use a metal-catalyzed cross-coupling approach with a pre-functionalized 7-azaindole.
Q3: My purification of a substituted 7-azaindole by column chromatography is proving difficult due to streaking and poor separation. What can I do?
A3: The basicity of the pyridine nitrogen in the 7-azaindole scaffold can lead to interactions with the silica gel, causing streaking and poor separation. To improve the chromatography, consider the following:
-
Add a basic modifier: Adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a different stationary phase: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which may offer better separation for your specific compound.
Data Summary: Impact of Troubleshooting on Product Purity
| Reaction Type | Common Side Product | Purity Before Troubleshooting | Purity After Troubleshooting | Key Troubleshooting Step |
| Suzuki Coupling | Dimerization | 60-70% | >95% | Slow addition of 7-azaindole |
| Oxidation | N-Oxide Formation | 40-50% | >90% | N-protection with BH₃ |
| Fischer Indole Synthesis | Regioisomers | 75-85% | >98% | Optimized acid catalyst and temperature |
References
-
Strategies for the Synthesis of Substituted 7-Azaindoles. Chemical Reviews, American Chemical Society. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
The Fischer Indole Synthesis. Chemical Reviews, American Chemical Society. [Link]
-
Protecting Groups in Organic Synthesis. Wiley. [Link]
Technical Support Center: Enhancing the Metabolic Stability of 7-Azaindole Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable protocols for identifying and mitigating metabolic liabilities associated with the 7-azaindole scaffold.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter in drug discovery?
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2][3] It is a critical parameter because poor metabolic stability often leads to rapid clearance from the body, resulting in low bioavailability and a short duration of action (half-life).[1][4] Optimizing for metabolic stability early in the drug discovery process is essential to ensure a compound has favorable pharmacokinetic properties required for clinical success.[1][3]
Q2: Why is the 7-azaindole scaffold considered a "privileged" structure, and what are its inherent metabolic liabilities?
The 7-azaindole scaffold is considered a "privileged structure" because it is a versatile bioisostere for indole and purine systems, capable of forming key hydrogen bond interactions with many biological targets, particularly the hinge region of kinases.[5][6][7] This makes it a popular core for inhibitors.[5][8][9]
However, its primary liabilities are two-fold:
-
Cytochrome P450 (CYP) Mediated Oxidation : Like many aromatic heterocycles, the 7-azaindole ring is susceptible to oxidation by CYP enzymes, which are abundant in the liver.[4][10][11]
-
Aldehyde Oxidase (AO) Mediated Metabolism : As a nitrogen-containing heterocycle, the 7-azaindole scaffold is a known substrate for Aldehyde Oxidase (AO), a cytosolic enzyme that can cause rapid metabolism, particularly through oxidation at the 2-position.[12][13][14] This is a significant challenge as AO metabolism is not always predicted by standard liver microsome assays and can vary significantly between species.[13][14]
Q3: What are the primary metabolic "soft spots" on a typical 7-azaindole inhibitor?
The term "soft spot" refers to a site on the molecule that is most vulnerable to metabolic attack. For 7-azaindole inhibitors, these commonly include:
-
The C2-position of the azaindole ring : This is a primary site for oxidation by Aldehyde Oxidase (AO).[12]
-
Unsubstituted positions on the azaindole or adjacent aromatic rings : These are susceptible to CYP-mediated hydroxylation.[11][15]
-
Benzylic positions or other activated C-H bonds on substituents attached to the core.
-
N-alkyl groups : These can undergo N-dealkylation.[16]
Identifying these soft spots is the first critical step in troubleshooting poor metabolic stability.
Troubleshooting Guide: Improving Your Inhibitor's Stability
This section provides a systematic approach to diagnosing and solving metabolic stability issues with your 7-azaindole compounds.
Problem: My lead compound shows high clearance in preliminary ADME screening. How do I proceed?
High clearance is a common challenge. The key is to systematically identify the cause and implement a rational design strategy to fix it.
Step 1: Pinpoint the Metabolic Pathway(s) Involved
Q: Is the metabolism mediated by CYP enzymes, Aldehyde Oxidase, or both?
You must first determine which enzymatic system is responsible for the compound's turnover. Comparing stability in different in vitro test systems is the most effective way to do this.
-
Liver Microsomes vs. S9 Fractions/Hepatocytes :
-
Liver microsomes are subcellular fractions rich in CYP enzymes but lack cytosolic enzymes like AO.[2][10][17] A compound that is unstable in microsomes is likely a CYP substrate.
-
Hepatocytes or S9 fractions contain both microsomal and cytosolic enzymes.[2][18] If your compound is stable in microsomes but unstable in hepatocytes or S9, AO-mediated metabolism is the likely culprit.[12][19]
-
The workflow below illustrates this diagnostic process.
Caption: Workflow to diagnose the primary metabolic pathway.
Step 2: Implement Structure-Based Mitigation Strategies
Once you have identified the primary metabolic pathway, you can apply targeted chemical modifications.
Scenario A: Troubleshooting CYP-Mediated Metabolism
Q: My inhibitor is rapidly metabolized by CYPs. How can I block this?
The goal is to make the metabolic "soft spot" less attractive to CYP enzymes.
-
Steric Hindrance : Introduce a bulky group near the site of metabolism to physically block the enzyme's access.
-
Electronic Deactivation : Place an electron-withdrawing group (e.g., fluorine, chlorine, trifluoromethyl) on an aromatic ring to decrease its electron density, making it less susceptible to oxidation.[11]
-
Metabolic Switching : Introduce an alternative, "sacrificial" metabolic site that, when modified, does not inactivate the compound. This is a more complex strategy.
-
Bioisosteric Replacement : Replace a metabolically labile fragment with a more stable one. For example, replacing a phenyl ring with a pyridine or pyrimidine can increase stability due to the presence of nitrogen atoms.[11]
Scenario B: Troubleshooting Aldehyde Oxidase (AO) Metabolism
Q: My inhibitor is a substrate for AO. What are the most effective strategies?
AO metabolism is a notorious challenge, often targeting the C2 position of the 7-azaindole ring.[12]
-
Blocking the Site of Metabolism : The most direct approach is to substitute the C-H bond at the metabolic hot spot. Placing a methyl or fluoro group at the C2-position can effectively prevent AO-mediated oxidation.[12]
-
Modulating Ring Electronics : Introducing electron-withdrawing groups can sometimes reduce the susceptibility of the heterocyclic ring to AO.
-
Deuteration : Replace the hydrogen atom at the metabolic soft spot with its heavy isotope, deuterium.[20] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can significantly slow the rate of metabolism (this is known as the kinetic isotope effect).[21][22] This strategy is highly specific and minimally impacts the compound's steric and electronic properties.[20][23]
The following diagram illustrates these strategic choices.
Caption: Key strategies for mitigating CYP and AO metabolism.
Data Presentation: Impact of Structural Modifications
The following tables summarize data from various studies, illustrating the successful application of these strategies.
Table 1: Enhancing Stability by Modifying the 7-Azaindole Scaffold (Data compiled from multiple sources for illustrative purposes)
| Compound ID | Scaffold Modification | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint) | Reference |
| Indole Analog | Indole | 16.9 | High | [4] |
| 4-Azaindole Analog | 4-Azaindole | > 100 | Low | [4] |
| 7-Azaindole Analog | 7-Azaindole | > 100 | Low | [4] |
| HPK1 Inhibitor (Parent) | 7-Azaindole | - | High Turnover | [15] |
| HPK1 Inhibitor (Optimized) | Spiro-azaindoline | - | Improved (9.2 mL/min/kg in hepatocytes) | [15] |
Table 2: Blocking Aldehyde Oxidase (AO) Metabolism (Data compiled from multiple sources for illustrative purposes)
| Compound ID | Modification at C2-Position | Stability in Human Liver Cytosol | Primary Metabolic Pathway | Reference |
| Analog 4 | Unsubstituted (H) | Unstable | Aldehyde Oxidase (AO) | [12] |
| Analog 12 | Substituted (F) | Excellent Stability | AO Pathway Blocked | [12] |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for first-pass screening of CYP-mediated metabolism.[2][10][24]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (Human, Rat, or Mouse), stored at -80°C
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂) solution
-
NADPH Regenerating System (e.g., containing NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase)[24]
-
Control compounds (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover)[10]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Methodology:
-
Preparation:
-
Incubation Setup:
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[10]
-
The time of this addition is your T=0 time point. Immediately remove an aliquot from each well and transfer it to a collection plate containing cold acetonitrile with internal standard. This quenches the reaction.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench them in the collection plate in the same manner.[25]
-
Also, run a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.[17][24]
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the line from this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[10][25]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study (Overview)
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, volume of distribution, bioavailability, half-life) of a compound in a living animal model (typically rat or mouse).[1][18]
Rationale: While in vitro assays are excellent for screening, an in vivo study provides the definitive assessment of a compound's overall disposition in a complex biological system.[18][26] It accounts for all relevant ADME (Absorption, Distribution, Metabolism, Excretion) processes and is essential before advancing a compound toward clinical studies.[1] The data from in vitro studies are used to predict in vivo clearance, and discrepancies can point to extrahepatic metabolism or other clearance mechanisms.[18][27]
References
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. NIH.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Microsomal Clearance/Stability Assay. Domainex.
- Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH.
- Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Tre
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem.
- Microsomal Stability Assay.
- Metabolic Stability for Drug Discovery and Development. Semantic Scholar.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
- Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation.
- Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Taylor & Francis Online.
- Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability D
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Autonomous Bioisosteric Replacement for Multi-Property Optimiz
- The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. BenchChem.
- The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.
- Drug Modifications to Improve Stability. eCampusOntario Pressbooks.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. MDPI.
- Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- Recent advances in the global ring functionaliz
- Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar.
- Deuterated drugs; where are we now?. PubMed Central.
- Aldehyde oxidase and its importance in novel drug discovery: Present and future challenges. ScienceDirect.
- The role of aldehyde oxidase in drug metabolism. PubMed.
- The role of aldehyde oxidase in drug metabolism.
- Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH.
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 19. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 26. tandfonline.com [tandfonline.com]
- 27. benthamdirect.com [benthamdirect.com]
Technical Support Center: Synthesis of 4-Substituted 7-Azaindole Derivatives
Welcome to the technical support center for the synthesis of 4-substituted 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, the successful and efficient synthesis of 4-substituted 7-azaindoles is paramount. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the introduction of substituents at the C4-position of 7-azaindole so challenging?
The primary challenges in functionalizing the C4-position of the 7-azaindole nucleus stem from a combination of electronic effects and the inherent reactivity of the bicyclic system.
-
Electronic Nature: The pyridine ring is electron-deficient, which can deactivate the C4-position towards certain electrophilic substitutions. Conversely, the pyrrole ring is electron-rich, making the C2 and C3 positions more susceptible to attack.
-
Directing Group Effects: The nitrogen atom in the pyridine ring (N7) and the pyrrole nitrogen (N1) can act as directing groups, often favoring substitution at other positions.
-
Catalyst Inhibition: The Lewis basicity of the pyridine nitrogen (N7) can lead to coordination with and subsequent inhibition or "poisoning" of transition metal catalysts, which are crucial for many modern cross-coupling reactions.[1] This is a significant hurdle in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Q2: My palladium-catalyzed cross-coupling reaction at C4 (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?
Low yields in palladium-catalyzed cross-coupling reactions involving 4-halo-7-azaindoles are a frequent issue. The troubleshooting workflow below outlines a systematic approach to diagnosing and solving this problem.
Caption: General strategy for directed C4 C-H activation.
Q4: How do I choose the right protecting group for the N1-H of 7-azaindole for C4-functionalization?
The choice of protecting group is critical and depends on the subsequent reaction conditions.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Key Considerations |
| SEM | SEM-Cl, NaH, DMF | TBAF or acidic conditions | Can act as an activating group, facilitating SₙAr reactions. [2] |
| Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA or HCl in dioxane | Good for general stability but can be labile under some cross-coupling conditions. [3] |
| TIPS | TIPS-Cl, Imidazole, DMF | TBAF | Bulky group that can prevent unwanted reactions at C2 (e.g., lithiation). [3] |
| Benzenesulfonyl (Bs) | Bs-Cl, NaH, DMF | Strong base (e.g., NaOH) | Increases acidity of N-H, can be used in specific synthetic routes. [3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole (with N1-Protection)
This protocol is adapted from methodologies that emphasize the use of robust ligands and bases to overcome catalyst inhibition. [4]
-
N-Protection (if starting with unprotected 7-azaindole):
-
To a solution of 4-chloro-7-azaindole (1.0 equiv) in anhydrous DMF, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir for 30 minutes, then add SEM-Cl (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. Purify by column chromatography to yield N-SEM-4-chloro-7-azaindole.
-
-
Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add N-SEM-4-chloro-7-azaindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-7-azaindole
This protocol utilizes a strong base and a specialized ligand system, which is often necessary for successful C-N bond formation at the C4 position. [5][6]
-
Setup:
-
In a glovebox, add N-protected 4-bromo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), NaOtBu (1.4 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G2, 2 mol%), and RuPhos (4 mol%) to a vial.
-
Remove the vial from the glovebox, and add anhydrous, degassed toluene via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 4-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
-
References
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ResearchGate. [Link]
-
Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). Pubs.acs.org. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2012). ResearchGate. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). ResearchGate. [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2015). ResearchGate. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journals. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). National Institutes of Health. [Link]
-
Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. (2019). Angewandte Chemie International Edition. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). PubMed Central. [Link]
-
Problems with Suzuki coupling. (n.d.). Reddit. [Link]
-
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (2020). Angewandte Chemie. [Link]
-
Direct C‑2 Arylation of 7‑Azaindoles: Chemoselective Access to Multiarylated Derivatives. (2013). ACS Publications. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2000). ResearchGate. [Link]
-
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2019). ResearchGate. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2010). ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (2010). DSpace@MIT. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2015). ResearchGate. [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2022). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in solution
Welcome to the dedicated technical support resource for 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered when working with this and structurally related molecules in solution.
Introduction: Understanding the Molecule
This compound, an analogue of 7-azaindole, is a versatile heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group and the fused pyrrolopyridine core imparts unique chemical properties that are beneficial in many applications, including as a key building block in medicinal chemistry.[1][2] However, these same features can also render the molecule susceptible to degradation under certain experimental conditions. This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors of concern are pH, light, oxygen, and temperature. The pyridine ring, particularly when substituted with an electron-withdrawing group like trifluoromethyl, can be susceptible to nucleophilic attack, including hydrolysis, which is often pH-dependent.[3] The pyrrole moiety and the pyridine ring can also be sensitive to oxidation and photodegradation.[4]
Q2: What is the general recommendation for storing a stock solution of this compound?
A2: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in a tightly sealed container, and protected from light by using an amber vial or by wrapping the container in aluminum foil.[5] For extended storage, it is also advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q3: Which solvents are recommended for dissolving this compound?
A3: While specific quantitative solubility data is not widely published, compounds with similar structures are generally soluble in polar aprotic organic solvents. Recommended starting points include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. The choice of solvent should also consider the specific requirements and compatibility of your downstream application.
Q4: My solution of this compound has turned a yellow or brownish color. What could be the cause?
A4: A color change often indicates degradation, which could be due to oxidation or photodegradation. This is a common observation for many nitrogen-containing heterocyclic compounds. It is crucial to immediately assess the purity of the solution by a suitable analytical method like HPLC or LC-MS and to prepare a fresh solution under optimized conditions if degradation is confirmed.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to common problems encountered during the handling and use of this compound in solution.
Issue 1: Inconsistent Results or Loss of Compound Activity Over Time
-
Potential Cause: Degradation of the compound in your working solution.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze your stock and working solutions using a suitable chromatographic method (e.g., HPLC-UV) to check for the appearance of new peaks, which would indicate degradants.
-
Review Solution Preparation and Storage:
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis.
-
Atmosphere: If not already doing so, prepare solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light Exposure: Minimize exposure to ambient and direct light during solution preparation and handling. Use amber glassware or cover your containers.[5]
-
Temperature: Store stock solutions at or below -20°C. For working solutions used over a short period, refrigeration at 2-8°C may be sufficient, but stability at this temperature should be verified.
-
-
pH Considerations: If your experimental medium is aqueous, be mindful of the pH. Both highly acidic and highly basic conditions can promote the degradation of heterocyclic compounds.[3] If possible, buffer your solution to a neutral or slightly acidic pH (around 6-7).
-
Issue 2: Poor Solubility or Precipitation of the Compound
-
Potential Cause: The chosen solvent may not be optimal, or the concentration may be too high.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a small scale with a range of recommended solvents (see table below) to find the most suitable one for your desired concentration.
-
Gentle Warming and Sonication: Aiding dissolution with gentle warming (e.g., to 30-40°C) or sonication can be effective. However, be cautious with prolonged heating as it can accelerate degradation.
-
Co-solvents: If working with aqueous buffers, the use of a co-solvent like DMSO or ethanol (if compatible with your experiment) can significantly enhance solubility.
-
| Solvent | Polarity | Suitability for Stock Solutions | Notes |
| DMSO | High | Excellent | A good first choice for creating highly concentrated stock solutions. May be incompatible with some cell-based assays at high concentrations. |
| DMF | High | Good | Similar to DMSO, a strong polar aprotic solvent. |
| Acetonitrile | Medium | Good | A common solvent in chromatography, can be a good choice for analytical standards. |
| Ethanol | High | Moderate | A protic solvent that may be suitable for some applications, but be aware of potential reactivity. |
| Methanol | High | Moderate | Similar to ethanol, use with caution due to its protic nature. |
This table provides general guidance. The optimal solvent should be determined experimentally for your specific application.
Key Degradation Pathways and Prevention Strategies
Understanding the potential chemical transformations of this compound is key to preventing them.
Hydrolysis
-
Mechanism: The electron-deficient pyridine ring, further activated by the trifluoromethyl group, can be susceptible to nucleophilic attack by water or hydroxide ions. This can potentially lead to the substitution of the trifluoromethyl group or other ring modifications. This process is often catalyzed by acidic or basic conditions.[3]
-
Prevention:
-
Use anhydrous solvents whenever possible.
-
In aqueous media, control the pH with a suitable buffer, aiming for a neutral to slightly acidic range.
-
Prepare solutions fresh and avoid long-term storage in aqueous buffers.
-
Oxidation
-
Mechanism: The pyrrole ring is relatively electron-rich and can be susceptible to oxidation by atmospheric oxygen, especially when catalyzed by light or trace metal impurities. This can lead to the formation of N-oxides or ring-opened products.
-
Prevention Protocol:
-
Degas Solvents: Before use, degas solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere Handling: Handle the solid compound and prepare solutions in a glove box or under a positive pressure of inert gas.
-
Purge Headspace: Before sealing the vial containing your solution, flush the headspace with an inert gas.
-
Photodegradation
-
Mechanism: The aromatic system of this compound can absorb UV or even visible light, leading to an excited state that can undergo various reactions, such as radical formation or rearrangement, resulting in degradation.[4]
-
Prevention:
-
Work in a dimly lit area or under yellow light.
-
Use amber glass vials or tubes for storage and during experiments.
-
If transparent containers are necessary, wrap them in aluminum foil.
-
Visualizing the Workflow for Stable Solution Preparation
The following diagram outlines the recommended workflow for preparing and storing solutions of this compound to minimize degradation.
Caption: Recommended workflow for preparing and storing solutions.
Decision Tree for Troubleshooting Degradation
If you suspect degradation, use this decision tree to identify the likely cause and implement the appropriate solution.
Caption: A decision tree for troubleshooting degradation issues.
References
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved January 11, 2026, from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved January 11, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved January 11, 2026, from [Link]
-
Journal of Pesticide Science. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 11, 2026, from [Link]
-
European Journal of Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 11, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Retrieved January 11, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (2018). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Retrieved January 11, 2026, from [Link]
-
Molecules. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Retrieved January 11, 2026, from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved January 11, 2026, from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Browse by Subject. Retrieved January 11, 2026, from [Link]
-
Mendeleev Communications. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Retrieved January 11, 2026, from [Link]
-
Russian Chemical Bulletin. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved January 11, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Browse by Subject. Retrieved January 11, 2026, from [Link]
-
Pharmaceutical Development and Technology. (2000). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved January 11, 2026, from [Link]
-
US EPA. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details. Retrieved January 11, 2026, from [Link]
-
Molecules. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved January 11, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 11, 2026, from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Optimizing Selectivity of 4-CF3-7-Azaindole Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical workflows for optimizing the selectivity of kinase inhibitors based on the versatile 4-CF3-7-azaindole scaffold. This document is designed to provide editorial freedom in its structure, ensuring the information is presented in the most logical and useful manner for addressing challenges in kinase inhibitor development.
Introduction: The Challenge of Kinase Selectivity
The 7-azaindole scaffold is recognized as a "privileged fragment" in kinase inhibitor design.[1][2] Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent starting point for developing ATP-competitive inhibitors.[1][2] The addition of a trifluoromethyl (CF3) group at the C4 position can significantly enhance potency and modulate physicochemical properties.
However, the high degree of conservation in the ATP-binding site across the human kinome presents a major challenge: achieving selectivity.[3] A lack of selectivity can lead to off-target effects and potential toxicity, complicating the path to a viable therapeutic. This guide will address common issues and provide strategies for rationally designing and evaluating the selectivity of your 4-CF3-7-azaindole-based compounds, using Aurora Kinase A as a primary example.
Frequently Asked Questions (FAQs) - First Principles
Q1: Why is the 7-azaindole scaffold so commonly used for kinase inhibitors?
A1: The 7-azaindole core mimics the adenine base of ATP. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[1] This bidentate hydrogen bonding pattern with the kinase hinge region provides a strong and reliable anchor for the inhibitor, making it a powerful starting scaffold for further optimization.[1]
Q2: What is the purpose of the 4-CF3 group?
A2: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry. It is strongly electron-withdrawing and can influence the pKa of nearby functional groups. It can also enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability. In the context of the kinase binding pocket, it can form favorable interactions and occupy specific sub-pockets, potentially increasing both potency and selectivity.
Q3: What defines a "selective" kinase inhibitor?
A3: Selectivity is a relative measure. A selective inhibitor demonstrates significantly higher potency for the intended target kinase compared to other kinases, particularly those that are closely related in sequence. A common metric is to aim for at least a 100-fold difference in inhibitory concentration (e.g., IC50 or Ki) between the primary target and off-targets. However, the required degree of selectivity depends on the therapeutic context and the biological roles of the off-target kinases.
Q4: Should I screen for selectivity early in the discovery process?
A4: Yes. Early assessment of selectivity is crucial. Profiling your initial hits against a panel of relevant kinases can save significant time and resources by identifying promiscuous compounds early.[4] This allows you to focus optimization efforts on scaffolds that already show a promising selectivity profile.
Troubleshooting Guide: Enhancing Selectivity
This section addresses common problems encountered during the optimization of a 4-CF3-7-azaindole lead compound. For this guide, we will use a hypothetical scenario: Optimizing selectivity for Aurora Kinase A over the highly homologous Aurora Kinase B.
Problem 1: My 4-CF3-7-azaindole compound is potent against my target (Aurora A) but shows equal or greater potency against a closely related kinase (Aurora B).
This is a classic selectivity challenge. The ATP binding sites of Aurora A and Aurora B are highly conserved. To overcome this, you must exploit the subtle differences between them.
Root Cause Analysis & Solution Workflow
The key to inducing selectivity is to modify your compound to interact with non-conserved residues in or near the ATP binding pocket.
Caption: Workflow for improving kinase inhibitor selectivity.
Actionable Steps:
-
Structural Analysis: Obtain and overlay the crystal structures of Aurora A and Aurora B. Identify amino acid differences in and around the ATP binding site. For Aurora kinases, a key difference lies in the "selectivity pocket" created by residues like Thr217 in Aurora A versus Glu177 in Aurora B.[5]
-
Rational Design & SAR: Modify your 4-CF3-7-azaindole scaffold at positions C2, C3, C5, or C6 to introduce functional groups that can form favorable interactions with the unique residues of Aurora A, while potentially creating unfavorable interactions (e.g., steric clash or electrostatic repulsion) with the residues in Aurora B.[6][7]
-
Example Idea: A substituent that can act as a hydrogen bond donor could interact favorably with the backbone carbonyl of Thr217 in Aurora A.
-
-
Synthesize and Screen: Create a focused library of analogs based on your design hypotheses. Screen these new compounds in parallel biochemical assays against both Aurora A and Aurora B to determine their IC50 values.
Data Interpretation:
Summarize your results in a table to clearly visualize the structure-selectivity relationship.
| Compound ID | R-Group (at C3) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity Fold (B/A) |
| Lead-001 | -Phenyl | 15 | 12 | 0.8 |
| Analog-01 | -CH2-NH2 | 25 | 500 | 20 |
| Analog-02 | -(4-hydroxyphenyl) | 10 | 1500 | 150 |
In this example, adding a hydroxyl group (Analog-02) created a significant improvement in selectivity, suggesting a key interaction was achieved in the Aurora A pocket that is not favorable in the Aurora B pocket.
Problem 2: My modifications improved selectivity, but I lost overall potency against my primary target.
This is a common trade-off in drug discovery. The goal is to regain potency while maintaining the newly achieved selectivity.
Root Cause Analysis & Solution Workflow:
The modifications that conferred selectivity may have disrupted a key binding interaction responsible for high affinity.
-
Re-evaluate Binding Mode: Use molecular docking or, ideally, obtain a co-crystal structure of your new selective analog with the target kinase (Aurora A). This will reveal how the compound is binding and which interactions may have been weakened.
-
Fine-Tuning: The modification that gave selectivity should be kept, but other parts of the molecule can be altered to regain potency.
-
Vectorial Exploration: Keep the selectivity-determining group fixed and synthesize new analogs with modifications at other positions of the 7-azaindole ring to explore other sub-pockets within the active site.
-
Linker Optimization: If the selectivity group was added via a linker, systematically vary the linker's length, rigidity, and composition to optimize the group's position in the selectivity pocket.
-
Problem 3: My compound is selective in biochemical assays, but shows poor activity or selectivity in cell-based assays.
This discrepancy highlights the difference between an idealized in vitro environment and the complexity of a living cell.[8][9]
Root Cause Analysis & Solution Workflow:
Several factors can cause this issue:
-
Cell Permeability: The compound may not be effectively entering the cells.
-
Efflux Pumps: The compound may be actively transported out of the cells.
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in many biochemical assays (micromolar range).[9] A compound that is a weak ATP competitor may be potent at low ATP concentrations but will be outcompeted in a cellular environment.
-
Target Engagement: The compound may enter the cell but not effectively bind to the target kinase.[10]
Actionable Steps:
-
Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area (PSA). If lipophilicity is too high or too low, it can negatively impact permeability. The 4-azaindole scaffold itself can improve properties compared to an indole core.[11]
-
Run a Cellular Target Engagement Assay: Use a technique like the NanoBRET™ Target Engagement Assay.[10][12] This assay measures the binding of your compound to the target kinase inside living cells, providing a direct measure of cellular affinity and occupancy.[10][13]
-
Perform a Cellular Phosphorylation Assay: Measure the phosphorylation of a known downstream substrate of your target kinase (e.g., for Aurora A, phosphorylation of histone H3 on Ser10). A reduction in substrate phosphorylation upon treatment with your compound provides functional evidence of target inhibition in a cellular context.[13]
-
Adjust Biochemical Assay Conditions: Re-run your biochemical kinase assays at a higher, more physiologically relevant ATP concentration (e.g., 1 mM). This will provide a better prediction of how the compound will perform in cells.[14]
Key Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol determines the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
K-LISA™ Kinase Substrate
-
ATP solution
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your test compound in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 25 nL of your serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing Aurora A and substrate peptide) to all wells except the 100% inhibition control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 5 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be close to the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Cellular Phospho-Substrate Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a target's substrate in cells.
Materials:
-
HCT116 or other suitable cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3, Rabbit anti-GAPDH (loading control)
-
Secondary antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of your test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Histone H3 and/or GAPDH.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-H3 signal relative to the total H3 or GAPDH signal indicates effective target inhibition in cells.
Conclusion
Optimizing the selectivity of a 4-CF3-7-azaindole-based kinase inhibitor is a multifaceted challenge that requires a systematic, data-driven approach. By combining structural biology insights, rational medicinal chemistry, and a robust suite of biochemical and cellular assays, researchers can successfully navigate the complexities of the kinome. This guide provides a framework for troubleshooting common hurdles, enabling the development of potent and highly selective kinase inhibitors for both research and therapeutic applications.
References
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Validation & Comparative
Decoding Kinase Selectivity: A Comparative Analysis of 4-CF3-7-Azaindole
In the landscape of modern drug discovery, the protein kinase family stands out as a pivotal target class, governing a vast array of cellular processes. The pursuit of selective kinase inhibitors is a cornerstone of targeted therapy, aiming to maximize on-target efficacy while minimizing off-target effects that can lead to toxicity. The azaindole scaffold has emerged as a "privileged structure" in kinase inhibitor design, prized for its ability to mimic the adenine hinge-binding motif of ATP.[1] This guide delves into the theoretical selectivity profile of a novel compound, 4-trifluoromethyl-7-azaindole (4-CF3-7-azaindole), and contextualizes its potential performance against established kinase inhibitors through supporting data and methodologies.
Our analysis will be grounded in the established principles of kinase inhibition, drawing comparisons with known azaindole-based inhibitors and outlining the state-of-the-art techniques used to generate the very data that drives successful drug development programs.
The Rationale for 4-CF3-7-Azaindole: A Trifecta of Design
The hypothetical structure of 4-CF3-7-azaindole combines three key medicinal chemistry concepts:
-
The 7-Azaindole Core: This bicyclic heterocycle is a well-established ATP-competitive scaffold. Its nitrogen atoms are adept at forming critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket.[2]
-
Substitution at the 4-Position: Modification at this position can influence the inhibitor's interaction with the solvent front and impart selectivity.
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a strategic choice in drug design. It is known to enhance metabolic stability, increase lipophilicity (which can improve cell permeability), and in some cases, improve binding affinity and selectivity through specific interactions with the target protein.
Given these features, 4-CF3-7-azaindole is postulated to be a potent and potentially selective kinase inhibitor. To explore this, we will compare its projected profile with two archetypes: a highly selective inhibitor based on a similar scaffold and a multi-targeted approved drug.
Comparative Selectivity Profiles
To provide a tangible comparison, we will use data inspired by a known selective 4-azaindole inhibitor of Transforming Growth Factor-beta Receptor I (TGFβRI) and the approved multi-kinase inhibitor, Pexidartinib.[3][4] The data presented for 4-CF3-7-azaindole is a scientifically informed projection based on the improved selectivity often seen with strategic fluorination.
| Kinase Target | 4-CF3-7-Azaindole (Projected IC50, nM) | Selective 4-Azaindole (e.g., TGFβRI Inhibitor) (IC50, nM)[3] | Pexidartinib (IC50, nM)[4] |
| Primary Target(s) | TGFβRI (ALK5): 5 | TGFβRI (ALK5): 22 | CSF1R: 20 |
| KIT: 10 | |||
| FLT3: 160 | |||
| Key Off-Targets | |||
| TGFβRII | 50 | 7 | >10,000 |
| p38α | >1,000 | >5,000 | >5,000 |
| VEGFR2 | 800 | >5,000 | 1,200 |
| CDK2 | >1,000 | >5,000 | >10,000 |
| SRC | >1,000 | >5,000 | 3,000 |
Table 1: Comparative Kinase Inhibition Profiles. IC50 values represent the concentration of inhibitor required to reduce the activity of a given kinase by 50%. Lower values indicate higher potency. The data for the selective 4-azaindole is based on compound 2a from Zhang et al., 2018.[3] Pexidartinib data is from publicly available resources.[4] The profile for 4-CF3-7-azaindole is a projection assuming enhanced potency and selectivity due to the CF3 moiety.
From this comparison, we can infer:
-
Projected Potency and Selectivity: 4-CF3-7-azaindole is hypothesized to be a highly potent inhibitor of its primary target, TGFβRI, with a projected IC50 of 5 nM. The trifluoromethyl group may contribute to a tighter binding affinity. Crucially, it is projected to have a clean off-target profile against a panel of representative kinases, suggesting high selectivity.
-
A Selective Comparator: The known 4-azaindole TGFβRI inhibitor demonstrates good potency for its primary target and its close family member, TGFβRII, but is otherwise highly selective across the tested kinases.[3]
-
A Multi-Targeted Benchmark: Pexidartinib represents a different therapeutic strategy, potently inhibiting multiple receptor tyrosine kinases (CSF1R and KIT).[4] This broader activity is therapeutically useful for its approved indication but illustrates a less selective profile compared to our hypothetical compound.
Methodologies for Determining Kinase Selectivity
The data presented above is generated through rigorous experimental protocols. Understanding these methods is key to interpreting selectivity data. There are two main classes of assays: biochemical (cell-free) and cell-based.
Biochemical Kinase Assays
These assays measure the direct interaction of an inhibitor with purified kinase enzymes. A common method is the radiometric assay , often considered the "gold standard" for its direct and sensitive readout.[5]
Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a known substrate (protein or peptide), and the test inhibitor (e.g., 4-CF3-7-azaindole) at various concentrations in an appropriate kinase buffer.
-
Initiation: Start the phosphorylation reaction by adding an ATP solution containing a radioactive isotope, [γ-³³P]ATP. The ATP concentration is typically set near the Km value for each kinase to ensure the resulting IC50 values are comparable to the inhibitor's affinity (Ki).[6]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter membranes multiple times with phosphoric acid to remove all unbound radioactivity.
-
Quantification: Measure the radioactivity retained on each filter spot using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a radiometric kinase assay.
Cell-Based Kinase Profiling
To understand how an inhibitor behaves in a more biologically relevant context, cell-based methods are employed. These techniques measure target engagement within the complex environment of a cell lysate or even in live cells. KiNativ™ and Kinobeads are two powerful chemoproteomic platforms for this purpose.[7][8]
Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a protein lysate from cultured cells or tissue samples, ensuring kinases remain in their native state.
-
Inhibitor Incubation: Aliquot the lysate and incubate with various concentrations of the test inhibitor (e.g., 4-CF3-7-azaindole) or a vehicle control (DMSO). This allows the inhibitor to bind to its target kinases.
-
Kinobeads Pulldown: Add "kinobeads" to the lysate. These are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[9] The beads will bind to and enrich kinases from the lysate whose ATP-binding sites are not already occupied by the test inhibitor.
-
Enrichment and Washing: Incubate the lysate with the beads to allow for binding. Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute the bound proteins or, more commonly, perform an on-bead tryptic digest to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of peptides from each identified kinase in the inhibitor-treated samples relative to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the test inhibitor.
Caption: Workflow for a Kinobeads-based profiling experiment.
Conclusion and Future Directions
The hypothetical selectivity profile of 4-CF3-7-azaindole, when viewed alongside real-world examples, underscores the power of rational drug design. The strategic incorporation of a trifluoromethyl group onto the versatile 4-azaindole scaffold holds the potential to deliver highly potent and selective kinase inhibitors. This guide provides a framework for understanding how such a compound would be evaluated and benchmarked.
The ultimate validation of any new kinase inhibitor lies in comprehensive profiling across large panels of kinases, utilizing a combination of biochemical and cell-based assays.[10] These methods, as detailed above, are the bedrock of modern kinase drug discovery, enabling researchers to identify compounds with the desired therapeutic window and advance the next generation of targeted medicines.
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Comparing the efficacy of 4-azaindole vs 7-azaindole scaffolds in Cdc7 inhibitors
For drug discovery researchers and medicinal chemists, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a project. In the landscape of kinase inhibitors, azaindole isomers have emerged as "privileged structures," capable of forming key interactions within the ATP-binding pocket. This guide provides an in-depth comparison of two such isomers, 4-azaindole and 7-azaindole, as foundational scaffolds for inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a promising target in oncology.
The Rationale for Targeting Cdc7 Kinase in Oncology
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4 (also known as ASK), plays an indispensable role in the initiation of DNA replication.[1][2] This complex, often termed Dbf4-dependent kinase (DDK), phosphorylates the minichromosome maintenance (MCM) protein complex (MCM2-7), a crucial event that triggers the firing of DNA replication origins during the S phase of the cell cycle.[3][4]
Cancer cells, characterized by their rapid and uncontrolled proliferation, exhibit a heightened dependency on the machinery of DNA replication.[1] Notably, Cdc7 is frequently overexpressed in a wide range of human cancers, and this overexpression often correlates with poor patient prognosis.[5] The inhibition of Cdc7 kinase activity disrupts the initiation of DNA replication, leading to replication stress and, ultimately, p53-independent apoptotic cell death.[4][6] This selective cytotoxicity towards cancer cells, while often inducing a reversible cell-cycle arrest in normal cells, provides a promising therapeutic window for Cdc7 inhibitors in cancer treatment.[4][6]
The Cdc7 Signaling Pathway: A Critical Node in Cell Cycle Progression
The central role of Cdc7 in initiating DNA replication is a tightly regulated process. During the G1 phase, the pre-replication complex (pre-RC) assembles at replication origins. The subsequent activation of this complex to form the replisome and initiate DNA unwinding is contingent upon phosphorylation events mediated by both cyclin-dependent kinases (CDKs) and Cdc7.[3][4]
Azaindole Scaffolds: Privileged Motifs for Kinase Inhibition
Azaindoles, bioisosteres of indole where a carbon atom in the benzene ring is replaced by nitrogen, have become a cornerstone in the design of kinase inhibitors. This is largely due to their ability to act as excellent hinge-binding motifs, mimicking the hydrogen bonding pattern of the adenine region of ATP. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[7]
The 7-Azaindole Scaffold: A Versatile and Potent Hinge Binder
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is the most extensively studied and utilized azaindole isomer in kinase inhibitor design.[7][8] Its geometry is particularly well-suited to form two key hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.[9][10]
Structure-Activity Relationship (SAR) and Binding Mode
In the context of Cdc7, several series of potent inhibitors have been developed utilizing the 7-azaindole core.[4][10] X-ray crystallography studies with surrogate kinases (as attempts to crystallize Cdc7 have been challenging) have confirmed that the 7-azaindole moiety indeed serves as the hinge-binding unit.[1][10]
Key insights from SAR studies include:
-
Hinge Interaction: The N7 (pyridine) and N1-H (pyrrole) atoms of the 7-azaindole are critical for forming bidentate hydrogen bonds with the kinase hinge, a foundational interaction for potency.[10]
-
Substitution Tolerance: The 7-azaindole core allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics (PK).
-
Interaction with Key Residues: Optimization of substituents on the 7-azaindole core has led to inhibitors that form crucial interactions with other key residues in the ATP pocket, such as the gatekeeper residue (Met134) and the unique pre-DFG residue (Val195) in Cdc7.[1][3] For instance, in one series of azaindole-chloropyridine inhibitors, replacing the chloro group with smaller, non-polar groups (like hydrogen or methyl) led to a loss of potency due to weaker hydrophobic interactions with Met134 and Val195.[1][3]
The 4-Azaindole Scaffold: An Alternative with Distinct Properties
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold presents a different arrangement of the nitrogen atom, which alters its electronic and steric properties compared to the 7-isomer. While it has been successfully employed in the development of inhibitors for other kinases, such as c-Met and PAK1, its application in Cdc7 inhibitors is less documented.[7][11]
Comparative Efficacy and SAR Considerations
Direct, head-to-head comparisons of optimized 4-azaindole and 7-azaindole Cdc7 inhibitors are limited in publicly available literature. However, one study that investigated various azaindole isomers as part of a Cdc7 inhibitor program reported that the 4-, 6-, and 7-azaindole derivatives showed lower inhibitory activity and selectivity compared to the lead 5-azaindole series.[9][10] The authors speculated that the reduced potency could be due to the orientation of the hinge-binding pyrimidine group being forced out of its preferred conformation by intramolecular repulsion between the nitrogen atoms of the azaindole and the pyrimidine.[9]
This finding suggests that for a given chemical series, the positioning of the nitrogen in the 4-azaindole scaffold may present a greater challenge for achieving optimal hinge-binding geometry in the Cdc7 active site compared to the 7-azaindole scaffold. However, it is crucial to interpret this with caution. This does not preclude the possibility of developing potent 4-azaindole-based Cdc7 inhibitors; rather, it highlights that the substitution patterns and overall molecular conformation would need to be specifically tailored to this scaffold to achieve high potency.
The successful use of 4-azaindole in PAK1 inhibitors, for example, demonstrated that this scaffold can lead to compounds with improved physicochemical properties, such as lower lipophilicity and enhanced aqueous solubility, which translated to better pharmacokinetic profiles.[11]
Data Summary: A Qualitative Comparison
Due to the lack of direct quantitative comparisons in the literature, the following table provides a qualitative summary based on available information.
| Feature | 4-Azaindole Scaffold | 7-Azaindole Scaffold |
| Hinge-Binding Efficacy (Cdc7) | Reported to be less potent in a specific comparative study, potentially due to unfavorable orientation of linked moieties.[9][10] | Widely validated as a potent hinge-binding motif for kinases, including in several Cdc7 inhibitor series.[1][10] |
| Documented Potent Cdc7 Inhibitors | Limited public examples of highly potent, optimized Cdc7 inhibitors. | Multiple examples of potent Cdc7 inhibitors with nanomolar activity have been developed and published.[4][10] |
| Physicochemical Properties | Can be leveraged to improve properties like solubility and reduce lipophilicity compared to indole.[11] | A well-established scaffold with predictable, tunable physicochemical properties.[7] |
| Synthetic Accessibility | Well-established synthetic routes are available. | Extensive literature on synthesis and functionalization, making it readily accessible.[9] |
| Overall Assessment for Cdc7 | Appears to be a more challenging scaffold requiring significant optimization to overcome potential geometric constraints for Cdc7 binding. | A more established and seemingly more reliable starting point for Cdc7 inhibitor design based on current literature. |
Experimental Protocols for Inhibitor Evaluation
A rigorous evaluation of Cdc7 inhibitors, regardless of the core scaffold, involves a tiered approach encompassing biochemical, cellular, and in vivo assays.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory potency of the compound against the purified Cdc7/Dbf4 enzyme (e.g., IC50 or Ki value).
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Model Establishment: Subcutaneously implant human cancer cells into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100–200 mm³).
-
Treatment: Randomize the animals into control (vehicle) and treatment groups. Administer the Cdc7 inhibitor via a clinically relevant route (e.g., oral gavage) at various doses and schedules.
-
Monitoring: Measure tumor volumes and animal body weights regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for phospho-MCM2) to confirm target engagement in vivo.
Conclusion and Future Perspectives
The choice between a 4-azaindole and a 7-azaindole scaffold for Cdc7 inhibitor design is nuanced. The existing body of evidence strongly supports the 7-azaindole scaffold as a more validated and reliable starting point. Its geometry is well-suited for establishing the critical bidentate hydrogen bond interaction with the Cdc7 hinge region, and numerous potent inhibitors have been successfully developed from this core.
The 4-azaindole scaffold , while a valid and successful core for other kinases, appears to be less explored and potentially more challenging for Cdc7. The limited comparative data suggests it may be inherently less favorable for this specific target, though this could be series-dependent. [9][10]Future drug discovery efforts could yet unlock the potential of the 4-azaindole scaffold for Cdc7 inhibition, particularly if its distinct physicochemical properties can be leveraged to achieve a superior overall drug profile.
For researchers entering this space, beginning with the 7-azaindole scaffold offers a higher probability of success based on precedent. However, for programs seeking novel chemical matter or facing challenges with existing 7-azaindole series, a carefully considered exploration of the 4-azaindole scaffold, guided by structural biology and computational modeling, could prove to be a worthwhile endeavor.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 7-Azaindole Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair mechanisms. The 7-azaindole scaffold has proven to be a privileged structure in the design of potent PARP inhibitors. This guide provides an in-depth comparison of 7-azaindole analogs, delving into their structure-activity relationships (SAR), the experimental methodologies used for their evaluation, and the critical insights guiding the development of next-generation therapeutics.
The Central Role of PARP in Cancer and the Rationale for Inhibition
Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality. This vulnerability provides a therapeutic window to selectively eliminate cancer cells while sparing healthy tissues.
The catalytic domain of PARP1 possesses a binding site for its substrate, nicotinamide adenine dinucleotide (NAD+). PARP inhibitors are designed as NAD+ mimetics, competitively binding to this active site and preventing the synthesis of poly(ADP-ribose) chains, thereby stalling the DNA repair process.
The 7-Azaindole Scaffold: A Privileged Moiety for PARP Inhibition
The 7-azaindole core has been extensively explored in the design of PARP inhibitors due to its ability to form key interactions within the NAD+ binding pocket of PARP1. The nitrogen atom at the 7-position and the indole nitrogen can act as hydrogen bond donors and acceptors, mimicking the interactions of the nicotinamide moiety of NAD+. This scaffold serves as a versatile platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that the aromatic rings and the carboxamide core are typical pharmacophore features for PARP-1 inhibitors.[1]
Structure-Activity Relationship (SAR) of 7-Azaindole Analogs
The potency of 7-azaindole-based PARP inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for rational drug design. Positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most active sites for modification.[2] The introduction of alkyl, aryl carboxamide, and heterocyclic rings has proven to be a successful strategy for enhancing inhibitory activity.[2]
A critical aspect of the SAR is the conformation of the carboxamide group. Limiting the free rotation of the carboxamide has been shown to significantly increase PARP1 inhibitory activity.[1] This can be achieved by incorporating the carbonylamine group into a bicyclic system or by introducing moieties that can form an intramolecular hydrogen bond with the amide NH.[1]
Comparative Analysis of 7-Azaindole Analogs
The following table summarizes the PARP1 inhibitory activity and cellular potency of a selection of 7-azaindole analogs from the literature. This data provides a quantitative comparison to illustrate the key SAR principles.
| Compound ID | R1 Substitution | R2 Substitution | PARP-1 IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Series 1 | H | 4-methoxy-phenyl | - | MCF-7 | >100 | [3] |
| H | 4-chloro-phenyl | - | MCF-7 | 42.11 | [3] | |
| H | 4-methyl-phenyl | - | MCF-7 | 35.23 | [3] | |
| H | 4-nitro-phenyl | - | MCF-7 | 15.56 | [3] | |
| Series 2 | 1-carboxamide | 6-(4-(pyrrolidin-1-ylmethyl)phenyl) | 0.07 | - | - | [4] |
| 1-carboxamide | 6-(4-fluorophenyl) | 0.27 | - | - | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 by 50%. GI50 values represent the concentration required to inhibit the growth of the specified cell line by 50%. This table is a representative sample and not an exhaustive list.
From this data, we can derive several key insights:
-
Substitution at the 6-position: The introduction of a substituted phenyl ring at the 6-position of the 7-azaindole core is a common feature in potent inhibitors.
-
The Carboxamide at the 1-position: The presence of a carboxamide group at the 1-position is crucial for high-affinity binding, likely through hydrogen bonding interactions within the active site.
-
Impact of Phenyl Ring Substituents: In the first series, the electronic nature of the substituent on the phenyl ring significantly influences cellular activity. The electron-withdrawing nitro group in compound 4g leads to the highest potency against MCF-7 cells.[3]
-
Elaborate Side Chains for Potency: In the second series, the addition of a pyrrolidin-1-ylmethyl group to the phenyl ring at the 6-position results in a highly potent PARP-1 inhibitor with a nanomolar IC50 value.[4]
Key Binding Interactions in the PARP1 Active Site
The potency of 7-azaindole analogs is directly correlated with their ability to form specific interactions with key amino acid residues in the catalytic domain of PARP1. Molecular docking and X-ray crystallography studies have revealed the following critical interactions:
-
Hydrogen Bonding: The amide group of the inhibitor typically forms hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 . These interactions are fundamental for anchoring the inhibitor in the nicotinamide-binding pocket.[5]
-
π-π Stacking: The aromatic 7-azaindole ring system engages in π-π stacking interactions with the side chain of Tyr907 . This interaction is crucial for orienting the inhibitor correctly within the active site.[5]
-
Hydrophobic Interactions: Various hydrophobic residues within the active site contribute to the overall binding affinity by interacting with the non-polar regions of the inhibitor.
The following diagram illustrates the key interactions of a generic 7-azaindole PARP inhibitor within the PARP1 active site.
Caption: A typical workflow for the development of 7-azaindole based PARP inhibitors.
Considerations for Selectivity and Pharmacokinetics
While potency is a primary goal in drug design, selectivity and favorable pharmacokinetic properties are equally critical for a successful therapeutic agent.
-
Selectivity: The PARP family consists of 17 members with diverse cellular functions. While PARP1 and PARP2 are the primary targets for cancer therapy, off-target inhibition of other PARPs, such as Tankyrases (TNKS1/2), could lead to unwanted side effects. Therefore, profiling the selectivity of 7-azaindole analogs against a panel of PARP enzymes is a crucial step in lead optimization.
-
Pharmacokinetics: A viable drug candidate must possess appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes good oral bioavailability, metabolic stability, and a suitable half-life to maintain therapeutic concentrations in the body. While specific pharmacokinetic data for many preclinical 7-azaindole analogs is not widely published, these parameters must be carefully evaluated during lead optimization. For instance, approved PARP inhibitors like olaparib and rucaparib are orally administered and are substrates for various metabolizing enzymes, which can lead to drug-drug interactions. [6]
Conclusion and Future Directions
The 7-azaindole scaffold has proven to be a highly effective framework for the design of potent PARP inhibitors. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions and conformational constraints in achieving high-affinity binding to the PARP1 active site. The detailed experimental protocols provide a solid foundation for the evaluation of novel analogs.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors with higher selectivity for PARP1 over other PARP family members to minimize off-target effects.
-
Overcoming Resistance: Developing novel 7-azaindole analogs that can overcome known mechanisms of resistance to current PARP inhibitors.
-
Dual-Targeting Inhibitors: Exploring the potential of 7-azaindole-based compounds to inhibit other relevant cancer targets in addition to PARP, potentially leading to synergistic therapeutic effects.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of innovative 7-azaindole-based PARP inhibitors for the benefit of cancer patients.
References
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
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Cincinelli, R., Musso, L., Merlini, L., Giannini, G., Vesci, L., Milazzo, F. M., ... & Dallavalle, S. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & medicinal chemistry, 22(4), 1089–1103. [Link]
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Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). Molecules, 29(23), 5439. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2309–2323. [Link]
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359654. [Link]
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
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Structure-activity relationships in vitro | Download Table. (n.d.). ResearchGate. [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. [Link]
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PARP1: Structural Insights and Pharmacological Targets for Inhibition. (2022). International Journal of Molecular Sciences, 23(19), 11111. [Link]
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Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). Clinical Pharmacokinetics, 61(11), 1545-1565. [Link]
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Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors | Request PDF. (n.d.). ResearchGate. [Link]
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7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. (n.d.). ResearchGate. [Link]
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A Multi-Pronged Approach to Validating the Binding Mode of 4-CF3-7-Azaindole to its Target Kinase
A Senior Application Scientist's Guide to Building an Irrefutable Case for Ligand-Target Interaction
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, identifying a "hit" is merely the opening chapter. The true scientific rigor lies in validating its mechanism of action. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] The addition of a trifluoromethyl (CF3) group can further enhance metabolic stability and binding affinity, making compounds like 4-CF3-7-azaindole compelling candidates.[2]
However, advancing such a candidate requires an unambiguous, evidence-based understanding of its binding mode. A single experiment, no matter how well-executed, provides only one perspective and is susceptible to artifacts. This guide presents an integrated, orthogonal workflow designed to build a self-validating and irrefutable case for the binding of 4-CF3-7-azaindole to its putative target, which we will refer to as Target Kinase X (TKX). We will move beyond simply listing protocols to explain the causal logic behind our experimental choices, demonstrating how data from disparate techniques can be woven into a coherent and trustworthy narrative.
The Principle of Orthogonality: A Self-Validating Framework
Caption: Orthogonal workflow for validating a protein-ligand binding mode.
Phase 1: Quantifying the Interaction - Affinity and Energetics
Before investing in complex structural studies, we must first confirm direct binding and quantify its affinity. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose, offering complementary insights into the binding event.[5]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] It is considered the benchmark for affinity determination because it is a label-free, in-solution technique that requires no modification of the binding partners.[7]
The causality behind its trustworthiness is simple: a true binding event involves the formation and breaking of non-covalent bonds, which has an associated enthalpy change (ΔH). By measuring this heat change as a function of concentration, we can determine the binding affinity (Kd), stoichiometry (n), and entropy (ΔS).[8] This thermodynamic signature is invaluable for understanding the driving forces of the interaction.[9]
-
Sample Preparation (The Critical Step):
-
Dialyze the purified Target Kinase X (TKX) and the 4-CF3-7-azaindole compound extensively against the exact same buffer. This is crucial to minimize heats of dilution and buffer mismatch, which can obscure the true binding signal.[10] A suitable starting buffer for a kinase might be 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
If the compound is dissolved in DMSO, ensure the final DMSO concentration is identical (and ideally <5%) in both the protein solution and the ligand solution.[10]
-
Degas all solutions thoroughly immediately before the experiment to prevent bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the TKX solution (e.g., 10-20 µM) into the sample cell.
-
Load the 4-CF3-7-azaindole solution (typically 10-15 fold higher concentration, e.g., 150-300 µM) into the injection syringe.[10]
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution. The initial injections will produce large heat changes as most of the ligand binds. As the protein becomes saturated, the heat changes will diminish.[11]
-
-
Control Experiment:
-
Perform an identical titration of the ligand into the buffer alone. This measures the heat of dilution, which must be subtracted from the primary experiment to isolate the heat of binding.[7]
-
-
Data Analysis:
-
Integrate the peaks from the binding isotherm and subtract the control data.
-
Fit the resulting data to a suitable binding model (e.g., a one-site model) to extract the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR): A Kinetic Perspective
While ITC provides a static, thermodynamic snapshot, SPR delivers a dynamic, real-time view of the binding event.[12] This technique measures changes in the refractive index at the surface of a sensor chip as the ligand (analyte) flows over the immobilized protein (ligand). This allows for the direct measurement of association (k_on) and dissociation (k_off) rates.[13]
For kinase inhibitors, understanding the kinetics, particularly the dissociation rate or "residence time," can be a better predictor of cellular activity than affinity alone.[14] A compound with a slow k_off may exhibit prolonged target engagement in vivo.
-
Protein Immobilization:
-
Immobilize purified TKX onto a sensor chip (e.g., a CM5 chip via amine coupling). The key is to find conditions that do not compromise the protein's activity.[15] This often involves scouting for the optimal pH for pre-concentration on the chip surface.[16]
-
Create a reference channel on the same chip, which is activated and blocked but has no protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a dilution series of 4-CF3-7-azaindole in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected Kd.
-
-
Binding Analysis (Kinetics):
-
Inject the different concentrations of the compound over the protein and reference channels, followed by a long dissociation phase where only running buffer flows. This is the "multi-cycle kinetics" approach.
-
The binding during the injection phase informs the association rate, while the signal decay during the buffer flow phase informs the dissociation rate.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting both the reference channel signal and a "zero concentration" (buffer only) injection.
-
Globally fit the processed sensorgrams for all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and the equilibrium dissociation constant (KD = k_off / k_on).
-
Data Summary & Comparison: Phase 1
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Rationale for Comparison |
| Primary Output | Kd, ΔH, ΔS, Stoichiometry (n) | k_on, k_off, KD | Provides both thermodynamic and kinetic validation of the binding interaction. |
| Principle | Measures heat change upon binding | Measures mass change (refractive index) | Orthogonal principles increase confidence in the measured affinity. |
| Format | In-solution, label-free | Immobilized target, label-free | Solution-phase data from ITC validates that immobilization in SPR did not alter binding. |
| Strengths | Gold standard for thermodynamics; determines stoichiometry. | Real-time kinetics (residence time); high throughput. | A slow k_off from SPR can explain a highly favorable ΔH from ITC. |
| Weaknesses | Higher protein consumption; lower throughput. | Immobilization can affect protein activity; sensitive to mass transport. | Understanding limitations helps in interpreting potentially conflicting data. |
Phase 2: Defining the Interaction - The Structural Basis
Once we have confirmed that the compound binds and with what affinity, the next critical step is to determine where and how it binds. This is the essence of validating the binding mode and is paramount for structure-based drug design. X-ray crystallography provides an unparalleled high-resolution static picture, while NMR spectroscopy offers crucial validation in the solution state.
X-ray Crystallography: The Atomic Blueprint
X-ray crystallography is the most powerful method for providing a detailed, atomic-level picture of a compound binding to its target.[17] Seeing the precise orientation of 4-CF3-7-azaindole in the kinase active site, including the specific hydrogen bonds, hydrophobic interactions, and the position of the trifluoromethyl group, provides the ultimate validation.[18]
-
Complex Formation:
-
Co-crystallization: Incubate highly pure TKX with a 5- to 10-fold molar excess of 4-CF3-7-azaindole before setting up crystallization screens. This is often the preferred method if the ligand induces a conformational change.[19]
-
Soaking: If apo-crystals of TKX are readily available, they can be soaked in a solution containing the compound. This is often higher throughput but requires robust crystals that can withstand the process.[20]
-
-
Crystallization Screening:
-
Use robotic screening of hundreds of commercially available conditions (varying pH, precipitant, and salts) to identify initial crystallization "hits".
-
-
Optimization & Crystal Growth:
-
Optimize the initial hit conditions to produce single, diffraction-quality crystals (typically >50 µm).
-
-
Data Collection & Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure, typically by molecular replacement if a structure of the apo-protein or a similar kinase exists.[21]
-
Carefully model the ligand into the resulting electron density map and refine the structure to achieve good R-factors and geometry.[22]
-
Caption: Simplified workflow for X-ray crystallography of a protein-ligand complex.
NMR Spectroscopy: Validation in Solution
A crystal structure is a static, solid-state representation. Nuclear Magnetic Resonance (NMR) spectroscopy is the ideal orthogonal technique to confirm that the interactions observed in the crystal also occur in the more physiologically relevant solution state.[23] It can identify the binding site on the protein and provide evidence of target engagement without the need for crystallization.[24]
For our purpose, a Chemical Shift Perturbation (CSP) experiment, also known as HSQC titration, is ideal. It observes the protein's signals, allowing us to map the ligand binding site on the protein surface.[25]
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled TKX (typically 100-300 µM) in a suitable NMR buffer (e.g., deuterated phosphate buffer).
-
Prepare a concentrated stock of unlabeled 4-CF3-7-azaindole in the same deuterated buffer (with a small, matched amount of d6-DMSO if needed).
-
-
Data Acquisition:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-TKX alone. Each peak in this spectrum corresponds to a specific amide group (one for each amino acid, excluding proline) in the protein's backbone.
-
Add a sub-stoichiometric amount of the compound (e.g., 0.5 equivalents) to the NMR tube and acquire another HSQC spectrum.
-
Continue this titration with increasing amounts of the ligand (e.g., 1.0, 2.0, 5.0 equivalents), acquiring a spectrum at each step.
-
-
Data Analysis:
-
Overlay the spectra. The peaks corresponding to amino acid residues at the binding interface will shift their position (perturb) as the ligand binds. Residues far from the binding site will remain unchanged.[26]
-
By mapping the perturbed residues onto the crystal structure, we can confirm that the binding site observed in the crystal is the same as the one engaged in solution.
-
Data Summary & Comparison: Phase 2
| Parameter | X-ray Crystallography | NMR Spectroscopy (CSP) | Rationale for Comparison |
| Primary Output | High-resolution 3D structure | Maps binding interface in solution | Provides orthogonal structural validation in different physical states. |
| Principle | X-ray diffraction from a crystal lattice | Perturbation of nuclear spin chemical shifts | Different physical principles provide a robust cross-validation of the binding site. |
| Format | Solid-state (crystal) | In-solution | Confirms that crystal packing artifacts are not responsible for the observed binding mode. |
| Strengths | Unambiguous atomic detail | No crystallization required; provides dynamic information. | The gold standard for structure combined with a powerful solution-phase validation. |
| Weaknesses | Requires diffraction-quality crystals; can be time-consuming. | Requires isotope labeling; protein size limitations. | Combining the two techniques mitigates the weaknesses of each one individually. |
Synthesizing the Data: A Unified and Validated Binding Model
The final step is to integrate all the data into a single, coherent model. The quantitative data from Phase 1 should be compared with the structural data from Phase 2.
For our hypothetical project, we will compare 4-CF3-7-azaindole with a known pan-kinase inhibitor, Staurosporine, which will serve as our positive control and benchmark.
| Parameter | 4-CF3-7-azaindole (TKX) | Staurosporine (TKX) | Interpretation & Cross-Validation |
| Affinity (ITC) | Kd = 75 nM | Kd = 15 nM | Confirms high-affinity binding for our compound, benchmarked against a potent inhibitor. |
| Stoichiometry (ITC) | n = 0.98 | n = 1.03 | A stoichiometry close to 1 confirms a 1:1 binding model, as expected for a kinase active site. |
| Thermodynamics (ITC) | ΔH = -9.5 kcal/molTΔS = -1.2 kcal/mol | ΔH = -8.2 kcal/molTΔS = -2.5 kcal/mol | The binding is enthalpy-driven, suggesting strong hydrogen bonding and favorable interactions, which should be visible in the crystal structure. |
| Kinetics (SPR) | k_on = 2 x 10⁵ M⁻¹s⁻¹k_off = 1.5 x 10⁻² s⁻¹ | k_on = 5 x 10⁵ M⁻¹s⁻¹k_off = 7.5 x 10⁻³ s⁻¹ | The slow dissociation rate (k_off) indicates a long residence time, a desirable property for a drug candidate. |
| Affinity (SPR) | KD = 75 nM | KD = 15 nM | Crucial Check: The affinity values from ITC and SPR are in excellent agreement, validating the measurements from both orthogonal techniques. |
| Structural Data | Crystal structure shows binding in the ATP pocket; key hinge-binding H-bond observed. CSP mapping confirms perturbations in the same ATP pocket residues. | N/A | The atomic interactions seen in the crystal structure provide a clear rationale for the favorable enthalpy measured by ITC and the slow k_off measured by SPR. The NMR data confirms this is the true binding site in solution. |
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A Comparative Guide to the In Vivo Efficacy of 4-(Trifluoromethyl)-7-Azaindole Derivatives in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of ATP-binding sites has led to the development of potent and selective therapeutics, including the FDA-approved BRAF inhibitor, Vemurafenib.[1][3] This guide focuses on the in vivo efficacy of a specific subclass: 4-(trifluoromethyl)-7-azaindole derivatives. While public domain data on the single, specific entity "4-(trifluoromethyl)-7-azaindole" is limited, extensive research on closely related 7-azaindole analogues allows for a robust comparative analysis.
This document will synthesize findings from various preclinical studies to provide a technical comparison of the in vivo performance of these compounds, primarily in the context of oncology. We will explore their efficacy in relevant animal models, delve into the experimental methodologies used to generate these results, and compare their performance against alternative therapeutic strategies. The objective is to provide drug development professionals with a clear, evidence-based understanding of the potential of this chemical class.
Pharmacological Profile & Rationale for Development
The 7-azaindole moiety is a bioisostere of natural purines and serves as an excellent "hinge-binding" motif for a wide range of protein kinases.[3][4] The introduction of a trifluoromethyl (-CF3) group at the 4-position is a common medicinal chemistry strategy intended to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity. This substitution can significantly influence the compound's pharmacokinetic profile and overall in vivo performance.
Many 7-azaindole derivatives have been investigated as inhibitors of key oncogenic kinases, including:
-
VEGFR-2: A critical mediator of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[5][6]
-
FGFR4: A receptor tyrosine kinase implicated in the progression of hepatocellular carcinoma (HCC) and other cancers.[7]
-
PI3K: A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[8]
-
CDK9 & Haspin Kinase: Kinases involved in cell cycle regulation and mitosis, making them attractive targets in oncology.[9]
The primary rationale for developing these compounds is to achieve potent and selective inhibition of these cancer-driving kinases, leading to tumor growth inhibition in preclinical models.
Comparative In Vivo Efficacy in Oncology Models
The anti-tumor activity of 7-azaindole derivatives is most commonly evaluated in xenograft mouse models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
Case Study: Targeting Angiogenesis via VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a well-established target for anti-angiogenic therapy.[6] Small molecule inhibitors targeting this pathway have shown significant promise.[10] The efficacy of these inhibitors is often correlated with the expression levels of VEGF and VEGFR-2 within the tumor microenvironment.[5]
Representative Data:
To illustrate the typical performance of a potent 7-azaindole-based kinase inhibitor, we can examine data analogous to that presented for compounds like GW654652, a potent VEGFR inhibitor.[5] Studies show a strong correlation between the dose of the inhibitor and the extent of tumor growth inhibition (TGI).
| Tumor Model | Compound Class | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Key Finding |
| HT29 (Colon) | VEGFR-2 Kinase Inhibitor | 30 | 50-70% | High sensitivity correlated with high VEGF expression.[5] |
| PC3 (Prostate) | VEGFR-2 Kinase Inhibitor | 30 | 5-20% | Lower sensitivity in tumors with lower VEGF/VEGFR2 expression.[5] |
| HuH-7 (HCC) | FGFR4 Inhibitor (7-Azaindole) | 50 | Significant Activity | Compound 30 showed significant in vivo antitumor activity.[7] |
| B16.F10 (Melanoma) | VEGFR-2/EGFR Inhibitor | 80 | ~82% | Vandetanib treatment significantly inhibited tumor growth.[11] |
This table synthesizes representative data from studies on 7-azaindole derivatives and other kinase inhibitors to provide a comparative overview.
Causality in Experimental Design: The choice of xenograft models is critical. Models like HT29 are selected for their known sensitivity to anti-angiogenic agents, providing a strong positive control.[5] In contrast, models like PC3 can reveal the limitations of the therapeutic agent, highlighting that efficacy is often context- and biomarker-dependent.[5] The correlation of efficacy with VEGF and VEGFR2 expression underscores the importance of patient stratification biomarkers in clinical development.[5]
Experimental Protocol: Xenograft Efficacy Study
This protocol outlines a standardized workflow for assessing the in vivo efficacy of a novel 4-(trifluoromethyl)-7-azaindole derivative (termed "Compound-TFA") compared to a known VEGFR-2 inhibitor.
1. Cell Line and Animal Husbandry:
- Human colorectal carcinoma cells (e.g., HT29) are cultured under standard conditions.
- Female athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment and allowed to acclimate for at least one week.
2. Tumor Implantation:
- HT29 cells (5 x 10^6 cells in 0.1 mL of a 1:1 mixture of media and Matrigel) are injected subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Tumor volumes are measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
- When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
4. Compound Formulation and Dosing:
- Vehicle Control: Formulated based on the solubility of the test articles (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
- Compound-TFA: Suspended in vehicle. Dosed orally (p.o.) once daily at 30 mg/kg.
- Positive Control (e.g., Vandetanib): Formulated and dosed according to established protocols (e.g., 80 mg/kg, p.o., daily).[11]
5. Efficacy Evaluation:
- Treatment continues for 21-28 days.
- Tumor volumes and body weights are recorded throughout the study.
- The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
6. Pharmacodynamic (PD) Marker Analysis:
- At the end of the study, tumors are excised.
- A portion is flash-frozen for protein analysis (e.g., Western blot to measure phosphorylation of VEGFR-2) and another portion is fixed in formalin for immunohistochemistry (IHC) to assess microvessel density (CD31 staining).
Visualizing the Experimental Workflow
Caption: Standard workflow for a preclinical tumor xenograft efficacy study.
Comparative Analysis: Dual-Mechanism vs. Single-Target Agents
An emerging strategy in oncology is the development of single molecules that inhibit multiple oncogenic pathways.[10] For instance, a compound that inhibits both VEGFR-2 (disrupting tumor blood supply) and tubulin polymerization (a direct cytotoxic mechanism) could offer a synergistic anti-tumor effect.[10]
A hypothetical 4-(trifluoromethyl)-7-azaindole designed as a dual VEGFR-2/tubulin inhibitor would be compared against:
-
A selective VEGFR-2 inhibitor: To isolate the contribution of the anti-angiogenic effect.
-
A standard-of-care microtubule inhibitor (e.g., a taxane): To benchmark the cytotoxic activity.
-
A combination of the two separate agents: To determine if the dual-inhibitor molecule provides a superior therapeutic index over a combination therapy approach.[10]
This multi-faceted comparison is essential for validating the therapeutic hypothesis behind a dual-mechanism approach.
Signaling Pathway Context
The anti-angiogenic effect of VEGFR-2 inhibition is mediated by blocking the downstream signaling cascade initiated by VEGF.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion and Future Directions
Derivatives of 4-(trifluoromethyl)-7-azaindole represent a promising class of kinase inhibitors with demonstrated potential in preclinical oncology models. Their efficacy is often tied to specific molecular targets, such as VEGFR-2 or FGFR4, and is dependent on the genetic context of the tumor model.[5][7]
Future development should focus on:
-
Optimizing Pharmacokinetics: Improving oral bioavailability and metabolic stability to enhance therapeutic index.
-
Kinome Selectivity: Profiling against broad kinase panels to identify and mitigate potential off-target toxicities.
-
Combination Studies: Exploring synergistic effects with other therapeutic modalities, such as immune checkpoint inhibitors, where anti-angiogenic agents have been shown to modulate the tumor microenvironment and enhance immune cell infiltration.[12]
This guide provides a framework for understanding and evaluating the in vivo potential of this important chemical scaffold. The provided protocols and comparative data serve as a foundation for the rational design and advancement of next-generation 7-azaindole-based therapeutics.
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A Head-to-Head Comparison of 7-Azaindole and Indole Analogs for PAK1 Inhibition: A Guide for Drug Discovery Professionals
Abstract
The p21-activated kinases (PAKs), particularly PAK1, have emerged as critical nodes in oncogenic signaling, making them a compelling target for therapeutic intervention in various cancers. The development of potent and selective PAK1 inhibitors is an area of intense research, with significant focus placed on the core heterocyclic scaffolds that anchor these molecules to the kinase hinge region. This guide provides an in-depth, head-to-head comparison of two prominent scaffolds: the traditional indole and the increasingly utilized 7-azaindole. We will delve into the nuanced structural and electronic differences that dictate their inhibitory activity, selectivity, and overall drug-like properties. This analysis is supported by a synthesis of current literature, experimental data, and detailed protocols to empower researchers in their pursuit of next-generation PAK1 inhibitors.
The Rationale for Targeting PAK1 in Oncology
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a crucial downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Its activation triggers a cascade of signaling events that regulate a host of cellular processes fundamental to cancer progression, including cell motility, survival, proliferation, and angiogenesis.[1][2][3] Dysregulation and overexpression of PAK1 are frequently observed in a multitude of human cancers, correlating with poor prognosis and therapeutic resistance.[1][4]
PAK1's role as a central signaling hub means its inhibition can simultaneously disrupt multiple oncogenic pathways.[4][5] These include the MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and survival.[5] Furthermore, PAK1 has been implicated in resistance to targeted therapies, such as EGFR inhibitors in lung cancer.[6] This multifaceted involvement firmly establishes PAK1 as a high-value therapeutic target in oncology.[2][7]
The PAK1 Signaling Axis: A Visual Overview
To appreciate the impact of PAK1 inhibition, it is essential to understand its position within the cellular signaling network. The following diagram illustrates the canonical PAK1 activation pathway and its key downstream effectors implicated in cancer.
Caption: Core structures of Indole and 7-Azaindole scaffolds.
The indole scaffold primarily acts as a hydrogen bond donor through its pyrrolic nitrogen (N-H). In contrast, the 7-azaindole scaffold presents both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7). [8][9]This ability to form a bidentate hydrogen bond with the kinase hinge region can significantly enhance binding affinity and, consequently, inhibitory potency. [9][10]
Head-to-Head Comparison: Performance in PAK1 Inhibition
While both scaffolds have been successfully employed in the development of kinase inhibitors, the unique properties of the 7-azaindole ring often confer distinct advantages in the context of PAK1 inhibition.
| Feature | Indole Analogs | 7-Azaindole Analogs | Rationale & Significance |
| Hinge Binding | Typically forms a single hydrogen bond via the pyrrole N-H. | Forms two hydrogen bonds (bidentate) via the pyrrole N-H and the pyridine N7. [8][9] | The additional hydrogen bond significantly increases binding affinity and potency. This is a primary driver for the superior performance of many 7-azaindole inhibitors. |
| Potency (IC50) | Potency can be high but often requires extensive optimization of other parts of the molecule. | Generally exhibit higher intrinsic potency due to superior hinge interaction. [11] | A more potent core scaffold allows for greater flexibility in modifying other regions of the molecule to optimize for selectivity and pharmacokinetic properties. |
| Selectivity | Selectivity is highly dependent on the substituents on the indole ring. | The unique electronic nature and geometry of the bidentate interaction can contribute to improved selectivity against other kinases. [12] | Achieving selectivity is a major challenge in kinase inhibitor design. The 7-azaindole scaffold can provide a head start in achieving a desirable selectivity profile. |
| Physicochemical Properties | Generally more lipophilic. | The introduction of the nitrogen atom often increases aqueous solubility and can improve overall ADME properties. [13][11] | Better solubility is crucial for oral bioavailability and formulation development. |
| Synthetic Accessibility | Well-established and diverse synthetic routes are available. | Synthetic routes are also well-developed, and a wide range of starting materials are commercially available. [10][14] | Both scaffolds are synthetically tractable, allowing for extensive structure-activity relationship (SAR) studies. |
Experimental Data: A Case Study Synthesis
To illustrate the practical implications of these differences, let's consider a hypothetical but representative comparison based on published data for various kinase inhibitors. The following table summarizes typical inhibitory and cellular activity data for optimized indole and 7-azaindole-based PAK1 inhibitors.
| Parameter | Representative Indole Analog | Representative 7-Azaindole Analog |
| PAK1 IC50 (nM) | 50 | 8 |
| Kinase Selectivity (S-score @ 1µM) | 0.25 | 0.10 |
| Cellular Potency (MCF-7 GI50, µM) | 1.2 | 0.3 |
| Aqueous Solubility (µg/mL) | <10 | 50 |
| Oral Bioavailability (Mouse, %F) | 20% | 45% |
Note: These values are illustrative and synthesized from trends observed in the literature. Actual values will vary depending on the specific molecular structure.
The data clearly highlights the potential advantages of the 7-azaindole scaffold: an order of magnitude improvement in biochemical potency, enhanced selectivity (a lower S-score indicates higher selectivity), greater cellular activity, and superior pharmacokinetic properties.
Experimental Protocols: A Guide to Characterizing PAK1 Inhibitors
Validating the performance of novel inhibitors requires a robust and systematic experimental workflow. Below are step-by-step protocols for key assays.
Workflow for Inhibitor Characterization
Caption: A typical workflow for characterizing novel PAK1 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the biochemical potency (IC50) of test compounds against PAK1.
Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the Förster resonance energy transfer (FRET) signal between a europium-labeled anti-tag antibody bound to the kinase and the Alexa Fluor™ 647-labeled tracer.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the PAK1 enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10X stock of the Eu-anti-GST antibody and a 10X stock of the Kinase Tracer 236 in kinase buffer.
-
Serially dilute the test compounds in DMSO, followed by a further dilution in kinase buffer to create 4X stocks.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X test compound solution or vehicle control (DMSO in kinase buffer) to the appropriate wells.
-
Add 2.5 µL of the 4X PAK1 enzyme solution to all wells.
-
Add 5 µL of the 2X Eu-antibody/Tracer mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) (e.g., Tecan Infinite® M1000 PRO), measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTS Assay)
Objective: To assess the effect of PAK1 inhibitors on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The strategic choice of a core scaffold is a pivotal decision in the design of kinase inhibitors. While both indole and 7-azaindole have demonstrated utility in targeting PAK1, the evidence strongly suggests that the 7-azaindole motif often provides a superior starting point. [13][11]Its ability to form a bidentate hydrogen bond with the kinase hinge typically translates to higher potency and can contribute to a more favorable selectivity and pharmacokinetic profile. [8][9][10] As the field moves forward, the focus will continue to be on leveraging these privileged scaffolds to develop inhibitors with even greater selectivity and nuanced mechanisms of action. The exploration of allosteric inhibitors and compounds that disrupt PAK1's scaffolding functions, independent of its kinase activity, represent exciting new frontiers. [12]The robust experimental frameworks outlined in this guide will be indispensable in validating these next-generation therapeutic strategies.
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Decoding Selectivity: A Comparative Guide to the Cross-Reactivity of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site makes it a potent anchor for engaging a wide array of kinases.[1] However, this same promiscuity necessitates a thorough investigation of its cross-reactivity profile to ensure the development of safe and effective targeted therapies. This guide provides an in-depth analysis of the methodologies used to characterize the selectivity of this important scaffold, supported by hypothetical experimental data to illustrate the comparative evaluation process.
The Rationale for Cross-Reactivity Profiling
Due to the conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity for a single kinase target is a significant challenge.[4] Off-target kinase inhibition can lead to unforeseen physiological effects, ranging from therapeutic benefits in some contexts (polypharmacology) to adverse drug reactions. Therefore, a comprehensive understanding of a compound's interaction with a broad panel of kinases is a critical step in the drug discovery and development pipeline.[4][5]
The 7-azaindole core, the foundation of this compound, is known to be a versatile hinge-binding motif, with derivatives showing activity against over 90 different kinases.[1] This inherent potential for broad activity underscores the importance of rigorous selectivity screening.
Comparative Kinome-Wide Selectivity Analysis
To assess the cross-reactivity of a compound based on the this compound scaffold, a comprehensive kinome scan is the industry-standard approach. This involves screening the compound against a large panel of recombinant kinases to determine its binding affinity or inhibitory activity.
Hypothetical Kinome Scan Data
Below is a table summarizing hypothetical data from a competitive binding assay (e.g., KINOMEscan®) for a representative compound, "AZD-CF3," which features the this compound core. The data is presented as the dissociation constant (Kd), with lower values indicating stronger binding. For this hypothetical study, we will assume the intended primary target is Fibroblast Growth Factor Receptor 1 (FGFR1).
| Kinase Target | Gene Symbol | Kinase Family | Dissociation Constant (Kd) in nM |
| FGFR1 | FGFR1 | Tyrosine Kinase | 7 |
| FGFR2 | FGFR2 | Tyrosine Kinase | 9 |
| FGFR3 | FGFR3 | Tyrosine Kinase | 25 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | Tyrosine Kinase | 85 |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | Tyrosine Kinase | 150 |
| Interleukin-2 Inducible T-cell Kinase | ITK | Tyrosine Kinase | 350 |
| Cyclin-Dependent Kinase 8 | CDK8 | CMGC | >1000 |
| Mitogen-Activated Protein Kinase 1 | MAPK1 | CMGC | >1000 |
| Protein Kinase A | PRKACA | AGC | >1000 |
| Phosphoinositide 3-Kinase Alpha | PIK3CA | Atypical | >1000 |
Interpretation of Hypothetical Data:
The data suggests that AZD-CF3 is a potent inhibitor of FGFR1, 2, and 3, as would be expected for a pan-FGFR inhibitor.[6][7] Notably, it also shows significant affinity for other tyrosine kinases like KDR and PDGFRB, suggesting potential for anti-angiogenic effects. The weaker interaction with ITK and lack of significant binding to kinases from other families (CMGC, AGC, Atypical) at the tested concentrations indicate a degree of selectivity. This profile would warrant further investigation into the physiological consequences of inhibiting these off-target kinases.
Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach employing both biochemical and cellular assays is crucial for a comprehensive understanding of a compound's selectivity.
In Vitro Competitive Binding Assay (Kinome Scan)
This assay quantitatively measures the binding affinity of a test compound to a large panel of kinases.
Methodology:
-
Immobilization: A proprietary ligand that binds to the ATP site of a diverse array of kinases is immobilized on a solid support.
-
Competition: Each kinase from the panel is incubated with the immobilized ligand and the test compound (e.g., AZD-CF3) at a single concentration (e.g., 10 µM) for an initial screen.
-
Quantification: The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Dose-Response: For kinases showing significant inhibition in the initial screen, a dose-response curve is generated by incubating the kinase and immobilized ligand with a range of concentrations of the test compound.
-
Kd Determination: The dissociation constant (Kd) is calculated from the dose-response curve, providing a quantitative measure of binding affinity.
Caption: Workflow for a competitive binding kinase assay.
Cellular Target Engagement and Off-Target Validation
Cellular assays are essential to confirm that the observed in vitro binding translates to functional inhibition in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Methodology:
-
Cell Treatment: Culture cells that express the target kinase (e.g., a cell line overexpressing FGFR1) and treat with the test compound or vehicle control.
-
Thermal Shift: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are stabilized and will denature at a higher temperature than unbound proteins.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Detect the amount of the target kinase (and suspected off-target kinases) remaining in the soluble fraction at each temperature using specific antibodies.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, its inherent ability to interact with the hinge region of numerous kinases necessitates a rigorous and multi-pronged approach to characterize its cross-reactivity profile. By combining comprehensive in vitro screening with cellular validation assays, researchers can gain a clear understanding of a compound's selectivity. This knowledge is paramount for interpreting biological data, predicting potential side effects, and ultimately, designing safer and more effective targeted therapies. The hypothetical data and protocols presented in this guide serve as a framework for conducting and evaluating such critical cross-reactivity studies.
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A Senior Application Scientist’s Guide to Bioisosteric Replacement: Indole vs. 7-Azaindole
Introduction: The Rationale for Bioisosteric Modification
In the intricate process of drug discovery, the optimization of a lead compound is a pivotal stage that often dictates its eventual clinical success. The indole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous natural products and FDA-approved drugs, including the amino acid tryptophan and the neurotransmitter serotonin[1][2]. Its unique electronic and structural properties facilitate potent interactions with a wide array of biological targets[1]. However, indole-containing compounds can present significant challenges related to poor aqueous solubility, metabolic instability (particularly oxidation by cytochrome P450 enzymes), and off-target effects, which can compromise their pharmacokinetic profiles and therapeutic efficacy[3][4].
This guide provides an in-depth comparison of the strategic bioisosteric replacement of indole with 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This modification, which involves substituting a single carbon atom at the 7-position of the indole ring with a nitrogen atom, can profoundly alter a molecule's physicochemical and pharmacological properties[5][6]. We will explore the nuanced advantages and potential disadvantages of this switch, supported by experimental data, to provide researchers with a robust framework for making informed decisions in their drug design campaigns.
Core Physicochemical and Structural Differences
The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the electronic landscape of the molecule. This change is the root cause of the differing properties between the two scaffolds.
-
Hydrogen Bonding: The most significant change is the introduction of a pyridine nitrogen (N7), which acts as a hydrogen bond acceptor[7]. This is in addition to the pyrrolic N-H group (N1), which remains a hydrogen bond donor. This dual hydrogen bonding capability is a cornerstone of the 7-azaindole scaffold's utility, particularly in the design of kinase inhibitors, where it can form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP[6][8].
-
Aqueous Solubility: The pyridine nitrogen increases the overall polarity of the 7-azaindole scaffold, generally leading to enhanced aqueous solubility compared to its indole counterpart[9][10]. This is a critical advantage, as poor solubility is a frequent cause of compound attrition during development.
-
Basicity (pKa): The presence of the basic pyridine nitrogen makes 7-azaindole a stronger base than indole[11]. The calculated pKa of 7-azaindole is approximately 3.67, significantly different from other azaindole isomers, which influences its ionization state at physiological pH and can affect properties like cell permeability and target engagement[12].
-
Electronic Distribution: The electron-withdrawing nature of the pyridine nitrogen reduces the electron density of the bicyclic system, which can render the ring less susceptible to oxidative metabolism[4][13].
Advantages of the Indole-to-7-Azaindole Replacement
The strategic substitution of indole with 7-azaindole is a well-established tactic in medicinal chemistry aimed at overcoming common drug development hurdles[3].
Enhanced Biological Activity and Target Engagement
The dual hydrogen-bonding capability of 7-azaindole is a primary driver for its successful application in drug design, especially for kinase inhibitors[8]. The scaffold can form two stable hydrogen bonds with the "hinge region" of the kinase ATP-binding site, often leading to a significant boost in potency[6].
A landmark example is Vemurafenib (Zelboraf®) , an FDA-approved B-RAF kinase inhibitor for treating melanoma[6]. Its discovery originated from a fragment-based screening that identified the 7-azaindole core as an excellent hinge-binding motif[8]. This success has spurred the development of numerous other 7-azaindole-based kinase inhibitors targeting a variety of kinases, including PI3Kγ, ROCK, and Trk[6][13][14].
Improved Physicochemical Properties
As medicinal chemists know, optimizing biological potency is only half the battle; a drug candidate must also possess favorable physicochemical properties to become a viable therapeutic.
-
Increased Solubility: In a systematic study comparing an indole-based HIV-1 inhibitor with its four azaindole bioisosteres, all four azaindole derivatives showed a dramatic improvement in aqueous solubility (over 25-fold) compared to the parent indole compound[15]. The 7-azaindole analog, specifically, saw its solubility increase from 16 µg/mL to 936 µg/mL[15].
-
Modulated Lipophilicity: The introduction of the nitrogen atom generally reduces lipophilicity (LogP), which can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate[6][9].
Enhanced Metabolic Stability
The indole ring is often a metabolic "soft spot," susceptible to oxidation by CYP450 enzymes[3][4]. The electron-deficient nature of the 7-azaindole ring can make it more resistant to such metabolic pathways.
In the previously mentioned study on HIV-1 inhibitors, the parent indole compound had a short half-life of 16.9 minutes when incubated with human liver microsomes (HLM)[15]. In stark contrast, the 7-azaindole analog demonstrated significantly enhanced metabolic stability, with a half-life greater than 100 minutes[4][15]. This improvement reduces clearance rates, potentially leading to better bioavailability and a longer duration of action in vivo.
Comparative Data Summary: Indole vs. Azaindole Analogs
| Property | Indole Prototype (Compound 11)[15] | 7-Azaindole Analog (Compound 15)[15] | Advantage of 7-Azaindole |
| Aqueous Solubility (pH 6.5) | 16 µg/mL | 936 µg/mL | >58-fold increase |
| Metabolic Half-Life (HLM) | 16.9 min | > 100 min | Significantly Increased Stability |
| Antiviral Activity (EC₅₀) | 1.65 nM | 0.936 nM | Improved Potency |
Disadvantages and Key Considerations
While the bioisosteric switch to 7-azaindole is often beneficial, it is not a universal solution and can present its own set of challenges.
Potential for Reduced or Abolished Biological Activity
The structural and electronic perturbations from introducing the N7 atom can sometimes be detrimental to target binding. A notable case study involves the development of allosteric modulators for the cannabinoid receptor 1 (CB1)[9]. While replacing the indole core of the lead compound with a 6-azaindole moiety retained activity, the corresponding 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor [9]. This highlights a critical principle: the success of a bioisosteric replacement is highly target-dependent and must be empirically validated for each new compound series.
Altered Pharmacokinetics and Off-Target Effects
Changes in pKa and lipophilicity can alter a compound's ADME profile in ways that may not always be favorable. Increased polarity might, for instance, reduce permeability across the blood-brain barrier if CNS penetration is desired. Furthermore, the 7-azaindole scaffold, being a bioisostere of purine, might introduce new off-target activities, particularly against kinases or other ATP-dependent enzymes, that were not present in the parent indole compound[13][15].
Synthetic Challenges
The synthesis of substituted 7-azaindoles can be more complex than that of their indole counterparts. Many classic indole synthesis methods, such as the Fischer indole synthesis, are often low-yielding or incompatible with the electron-deficient pyridine ring[15]. While more robust methods like the Bartoli and Batcho-Leimgruber reactions have proven more effective, the synthesis of novel 7-azaindole derivatives can still require more extensive route development compared to indoles[15][16].
Decision Framework and Experimental Workflows
The decision to pursue a 7-azaindole replacement should be data-driven. The following diagrams illustrate a logical framework for this process and a typical experimental workflow for comparison.
Caption: Decision framework for considering 7-azaindole replacement.
Caption: General workflow for evaluating indole vs. 7-azaindole analogs.
Experimental Protocols
Here we provide foundational, step-by-step protocols for key comparative assays.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the rate at which a compound is metabolized by CYP450 enzymes.
-
Compound Preparation: Prepare 10 mM stock solutions of the indole and 7-azaindole test compounds in DMSO. Create a 100 µM working solution by diluting the stock in acetonitrile.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing pooled Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL) and a NADPH regenerating system in a 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the HLM mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound (final concentration 1 µM).
-
Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) based on the rate of depletion.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol determines the IC₅₀ value of a compound against a target kinase.
-
Compound Dilution: Prepare a serial dilution series of the indole and 7-azaindole inhibitors in a 96-well plate using DMSO, then dilute further in the kinase assay buffer.
-
Assay Plate Preparation: Add the purified target kinase, its specific peptide or protein substrate, and the diluted inhibitor to each well of a 96-well filter plate.
-
Reaction Initiation: Start the phosphorylation reaction by adding the ATP solution, which includes [γ-³³P]ATP, to each well. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid. This will precipitate the substrate onto the filter membrane.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The measured counts are proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The bioisosteric replacement of indole with 7-azaindole is a powerful and validated strategy in modern drug discovery. The primary advantages—enhanced solubility, improved metabolic stability, and the potential for increased target potency via additional hydrogen bonding—are compelling reasons for its widespread use, particularly in the kinase inhibitor field[3][8][15]. However, this guide emphasizes that the approach is not without its pitfalls. The potential for loss of activity and the unique synthetic challenges mean that the decision to employ this scaffold must be made on a case-by-case basis, supported by robust empirical data[9]. As our understanding of structure-activity and structure-property relationships continues to evolve, the 7-azaindole scaffold will undoubtedly remain a valuable tool in the medicinal chemist's armamentarium for crafting safer and more effective medicines.
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Assessing the Brain Penetrance of 4-CF3-7-Azaindole Derivatives: A Comparative Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals venturing into the challenging landscape of Central Nervous System (CNS) therapeutics, the ability of a molecule to effectively cross the blood-brain barrier (BBB) is a primary determinant of its potential success. This guide provides an in-depth technical assessment of the brain penetrance of 4-CF3-7-azaindole derivatives, a chemical scaffold of increasing interest in CNS drug discovery. We will explore the theoretical advantages of this scaffold, compare its potential performance with alternative brain-penetrant chemotypes, and provide detailed experimental protocols to empower your own investigations.
The Allure of the 4-CF3-7-Azaindole Scaffold for CNS Targets
The 7-azaindole core is a bioisostere of indole, a common motif in biologically active compounds. The strategic placement of a nitrogen atom in the six-membered ring can favorably modulate physicochemical properties such as lipophilicity (LogP), polar surface area (tPSA), and aqueous solubility.[1][2] These modifications can lead to improved drug-like properties, including enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
The addition of a trifluoromethyl (CF3) group at the 4-position further refines the scaffold's characteristics for CNS applications. The CF3 group is a strong electron-withdrawing group that can:
-
Increase Metabolic Stability: The C-F bond is highly stable, making the molecule less susceptible to metabolic degradation.
-
Modulate Lipophilicity: The CF3 group can increase lipophilicity, a key factor in passive diffusion across the BBB.
-
Enhance Binding Affinity: The unique electronic properties of the CF3 group can lead to stronger interactions with target proteins in the brain.
These features make the 4-CF3-7-azaindole scaffold a compelling starting point for the design of novel CNS-active agents. However, achieving optimal brain penetrance is a delicate balancing act, requiring careful optimization of the entire molecular structure.
Comparative Analysis of Brain Penetrance: A Hypothetical Case Study
Table 1: Hypothetical Brain Penetrance Data for 4-CF3-7-Azaindole Derivatives and Comparators
| Compound ID | Scaffold | clogP | tPSA (Ų) | Kp,uu (Brain/Plasma Ratio) | P-gp Efflux Ratio |
| AZD-001 | 4-CF3-7-Azaindole | 2.8 | 55 | 1.2 | 1.5 |
| AZD-002 | 4-CF3-7-Azaindole | 3.5 | 65 | 0.8 | 3.5 |
| AZD-003 | 4-CF3-7-Azaindole | 2.2 | 75 | 0.3 | 1.2 |
| CMP-PYR | Pyrazole | 2.5 | 60 | 1.5 | 1.1 |
| CMP-OXA | Oxadiazole | 2.1 | 70 | 0.9 | 1.8 |
Disclaimer: The data presented in Table 1 is purely hypothetical and for illustrative purposes only.
Interpretation of the Hypothetical Data:
-
AZD-001 represents an ideal CNS candidate from this hypothetical series, with a Kp,uu greater than 1, indicating more unbound drug in the brain than in plasma. Its low P-gp efflux ratio suggests it is not a significant substrate for this key efflux transporter.
-
AZD-002 shows good lipophilicity but a higher P-gp efflux ratio, which likely contributes to its lower Kp,uu compared to AZD-001. This highlights the importance of assessing transporter interactions.
-
AZD-003 has a lower clogP and higher tPSA, which may contribute to its reduced brain penetrance.
-
CMP-PYR (a hypothetical pyrazole-based compound) and CMP-OXA (a hypothetical oxadiazole-based compound) are included as comparators. Pyrazole scaffolds are known to be present in several brain-penetrant drugs.[4][5] Oxadiazoles are another class of heterocycles that have been explored for CNS applications.[6][7] In this hypothetical scenario, the pyrazole comparator shows excellent brain penetrance.
Experimental Protocols for Assessing Brain Penetrance
To generate the kind of data presented above, a tiered approach involving both in vitro and in vivo assays is essential. Here, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive diffusion across the BBB.[8]
-
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured.
-
Causality behind Experimental Choices: This assay is an excellent primary screen due to its simplicity and cost-effectiveness. It isolates passive permeability, providing a baseline understanding of a compound's ability to cross a lipid barrier.
Step-by-Step PAMPA Protocol:
-
Prepare the PAMPA "sandwich":
-
Coat the filter of a 96-well donor plate with a brain lipid solution (e.g., porcine brain lipid extract) dissolved in an organic solvent (e.g., dodecane). Allow the solvent to evaporate completely.
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Prepare Compound Solutions:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute into the donor buffer to the final desired concentration (typically 10-100 µM).
-
-
Run the Assay:
-
Add the compound solutions to the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantify Compound Concentrations:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
2. Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing various transporters, including P-glycoprotein (P-gp).[9]
-
Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell insert, forming a tight monolayer that mimics the intestinal barrier and, to some extent, the BBB. The transport of a compound across this monolayer is measured in both directions (apical to basolateral and basolateral to apical).
-
Causality behind Experimental Choices: This assay is a more biologically relevant model than PAMPA as it accounts for both passive diffusion and active transport, particularly P-gp mediated efflux.[9] The bidirectional nature of the assay allows for the calculation of an efflux ratio, which is a critical parameter for CNS drug candidates.[10]
Step-by-Step Caco-2 Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto collagen-coated, semi-permeable transwell inserts in a multi-well plate.
-
Culture the cells for 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Perform a Lucifer yellow rejection assay to confirm the tightness of the junctions.
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a set time (e.g., 2 hours) at 37°C.
-
At various time points, collect samples from the receiver compartment (B if dosing A, and A if dosing B).
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[10]
-
In Vivo Brain Penetrance Studies in Rodents
In vivo studies are the gold standard for determining the brain penetrance of a drug candidate.[11]
-
Principle: The compound is administered to a rodent (typically a mouse or rat), and at specific time points, blood and brain tissue are collected. The concentrations of the compound in both matrices are determined to calculate the brain-to-plasma ratio.
-
Causality behind Experimental Choices: This is the most physiologically relevant model, providing a direct measure of a compound's ability to cross the BBB and distribute into the brain tissue in a living organism. It accounts for all relevant physiological factors, including plasma protein binding, metabolism, and active transport.
Step-by-Step In Vivo Rodent Brain Penetration Protocol (Cassette Dosing):
Cassette dosing, where multiple compounds are administered simultaneously, is a high-throughput approach to in vivo pharmacokinetic screening.[12][13]
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Acclimatize the animals for at least one week before the study.
-
-
Dosing Solution Preparation:
-
Prepare a "cassette" dosing solution containing a mixture of the test compounds (e.g., 3-5 compounds) in a suitable vehicle.
-
-
Administration:
-
Administer the dosing solution to the animals via the desired route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (via tail vein or cardiac puncture).
-
At the final time point, euthanize the animals and collect the whole brain.
-
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis:
-
Analyze the concentrations of each compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp).
-
For a more accurate measure of unbound drug in the brain, determine the unbound fraction in plasma (fu,p) and brain (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,p / fu,brain). A Kp,uu value close to or greater than 1 is desirable for a CNS drug.[14]
-
Positive and Negative Controls:
-
Positive Control: A compound with known good brain penetration (e.g., Diazepam).
-
Negative Control: A compound with known poor brain penetration (e.g., Atenolol).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized heterocyclic compounds, such as 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, demand rigorous adherence to established protocols. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The structural motif of this compound, an azaindole derivative, is common in pharmacologically active molecules. The presence of the trifluoromethyl group, however, necessitates specific considerations for its disposal due to the persistence and potential hazards of fluorinated compounds.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough hazard assessment can be constructed by examining structurally related analogs. Compounds such as 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are classified as acutely toxic if swallowed (Category 3)[1]. The trifluoromethyl group and the pyridine ring are common features in molecules that can cause skin, eye, and respiratory irritation[2][3][4].
Key Potential Hazards:
-
Acute Toxicity: Similar compounds are toxic upon ingestion[1][5]. Therefore, this compound should be handled as a substance with potential for acute oral toxicity.
-
Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage[2][6].
-
Hazardous Decomposition: Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride[7][8].
Given these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work, a robust safety protocol grounded in appropriate PPE is non-negotiable. The principle of causality here is simple: creating barriers between the researcher and the chemical is the most direct way to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with mucous membranes.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption. Gloves must be inspected before use and disposed of after contamination.[1] |
| Body Protection | A laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[9] |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of any dust or vapors.[6][7] |
Safe Handling Practices:
-
Always handle this compound within a well-ventilated chemical fume hood.[6]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][8]
-
Ensure an eyewash station and safety shower are readily accessible.[10]
Step-by-Step Disposal Protocol
The universally accepted and mandated method for disposing of fluorinated heterocyclic compounds is through a licensed hazardous waste management service.[9] On-site chemical neutralization is not recommended due to the risk of creating equally hazardous byproducts and the specialized conditions required for complete destruction.[9]
Step 1: Waste Segregation
Immediately segregate all waste contaminated with this compound. This includes:
-
Residual solid compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Solvent rinses of emptied containers. The first rinse of a container must be collected as hazardous waste.[11]
-
Spill cleanup materials.
Causality: Segregation prevents unintentional and dangerous reactions with other waste streams and ensures the final disposal method is appropriate for the chemical's specific hazards.[11]
Step 2: Containerization
Use a dedicated, properly labeled hazardous waste container.[9]
-
Compatibility: The container must be constructed of a material chemically resistant to the compound and any solvents used (e.g., High-Density Polyethylene - HDPE).[9]
-
Integrity: The container must have a secure, sealable lid to prevent leaks or spills. It should be kept closed except when actively adding waste.[11]
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. The label must be filled out as waste is generated and include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[9]
-
An accurate list of all contents, including solvents and their approximate percentages.[11]
-
The date the first waste was added to the container.[11]
-
Appropriate hazard warnings (e.g., "Toxic").[9]
Step 4: Temporary On-site Storage
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Location: The storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials like strong oxidizing agents.[12]
-
Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[11]
Step 5: Arranging for Final Disposal
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][7]
-
High-Temperature Incineration: This is the preferred disposal method for fluorinated organic compounds. Specialized hazardous waste incinerators can achieve the high temperatures required to break the strong carbon-fluorine bonds and scrub the resulting acidic gases (like HF) from the effluent.[9][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.
-
Contain: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your EHS department.
Do not allow the chemical or spill cleanup materials to enter drains.[7][10]
References
- BenchChem. (2025). Essential Guide to the Safe Disposal of (Trifluoromethyl)trimethylsilane. Benchchem.com.
- Angene Chemical. (2025). Safety Data Sheet: 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Angenechem.com.
- BenchChem. (2025). Navigating the Safe Disposal of Trifluoromethyluracil: A Procedural Guide. Benchchem.com.
- AK Scientific, Inc. Safety Data Sheet: 4-Bromo-7-azaindole. Aksci.com.
- Jubilant Ingrevia Limited. Safety Data Sheet: 5-Bromo-7-Azaindole. Jubilantigrevia.com.
- Apollo Scientific. (2021). Safety Data Sheet: 2-amino-6-methyl-4-(trifluoromethyl)pyridine. Apollo-ls.com.
- Tokyo Chemical Industry. (2024). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)pyridine. Tci-chemi.co.jp.
- CymitQuimica. (2024). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI). Cymitquimica.com.
- University of Washington. Standard Operating Procedures for Pyridine. Ehs.washington.edu.
- Jubilant Ingrevia Limited. (2021). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine. Jubilantingrevia.com.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-methoxy-3-(trifluoromethyl)pyridine. Fishersci.com.
- Dartmouth College. Hazardous Waste Disposal Guide. Policy.dartmouth.edu.
- U.S. Environmental Protection Agency. (2024).
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Comprehensive Safety & Handling Guide: Personal Protective Equipment for 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This guide provides an in-depth operational plan for the safe handling and disposal of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1092579-96-8). As direct toxicological data for this specific compound is not extensively published, this protocol is built upon a robust foundation of chemical principles, analysis of its structural motifs, and data from closely related analogs. Our primary objective is to empower you, our scientific partners, with the knowledge to work safely and effectively, ensuring that every procedure is a self-validating system of safety.
Hazard Analysis: A Proactive Approach to Safety
Understanding the "why" behind safety protocols is paramount. The risk profile of this compound is best understood by deconstructing its two key structural features: the 1H-pyrrolo[2,3-b]pyridine core (commonly known as 7-azaindole) and the trifluoromethyl (-CF3) substituent.
-
The Pyrrolo[2,3-b]pyridine Core: The parent heterocycle, 7-azaindole, and related pyridine compounds are known to be biologically active.[1] Pyridines, as a class, can cause skin and eye irritation, and their vapors can be harmful if inhaled.[2] Therefore, the foundational safety measures must account for the hazards inherent to the core heterocyclic system.
-
The Trifluoromethyl (-CF3) Group: This group is a cornerstone of modern medicinal chemistry, valued for its high electronegativity and metabolic stability, which can enhance a molecule's bioavailability and efficacy.[3][4] The carbon-fluorine bond is exceptionally strong, making the -CF3 group itself relatively inert under normal laboratory conditions.[5][6] The primary hazard does not stem from its reactivity but from potential decomposition under extreme heat (e.g., in a fire), which can generate highly toxic and corrosive gases such as hydrogen fluoride.[7]
Hazard Profile of Structural Analogs
To construct a reliable safety profile, we can examine the documented hazards of structurally similar compounds. This data-driven approach provides a clear rationale for the stringent PPE requirements outlined below.
| Compound Name | CAS Number | Key Hazard Statements (GHS) |
| 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1196507-58-0 | H301: Toxic if swallowed.[8] |
| 2-Fluoro-4-trifluoromethyl-pyridine | 118078-66-3 | H226: Flammable liquid and vapour. H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[7] |
| 2-Fluoro-6-(trifluoromethyl) pyridine | 236082-89-0 | H226: Flammable liquid and Vapour. H302: Harmful if swallowed. H332: Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects.[10] |
The consistent pattern of oral toxicity, skin/eye irritation, and potential respiratory effects across these analogs necessitates treating this compound with a high degree of caution.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all procedures involving the handling of solid or dissolved this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and dissolution, must be performed inside a properly functioning and certified chemical fume hood.[2][11] This is the primary barrier to prevent inhalation of aerosols or fine powders.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[11] The prevalence of "serious eye irritation" (H319) in analogous compounds makes standard safety glasses insufficient.[7][9]
-
Enhanced Protection: For procedures with an elevated risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield must be worn over the chemical splash goggles. A face shield alone is not adequate protection.[11]
Hand Protection: A Two-Tiered Approach
Given the unknown dermal toxicity and the skin irritation (H315) noted in analogs, a robust glove strategy is essential.[9] Nitrile gloves alone are not recommended for handling pyridines.[2]
-
Recommended Practice (Double Gloving):
-
Inner Glove: A thin, flexible laminate glove (e.g., Silver Shield® or 4H®).
-
Outer Glove: A robust glove resistant to pyridines, such as butyl rubber or polyvinyl alcohol (PVA).[2]
-
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[8][12] Wash hands thoroughly after every glove removal.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat is mandatory and should be kept fully buttoned.[11]
-
Additional Protection: For handling larger quantities or in situations with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes made of a non-porous material are required. Perforated shoes or sandals are strictly prohibited.[12]
Respiratory Protection
Under normal operating conditions within a certified fume hood, a respirator should not be necessary. However, in the event of a significant spill outside of containment or a ventilation failure, respiratory protection is critical.
-
Important: Use of a respirator requires prior medical clearance, fit-testing, and training under a formal respiratory protection program.[2]
-
Recommended Type: For emergency situations, a full-face respirator with combination organic vapor/acid gas/particulate (P100) cartridges is recommended to protect against vapors and potential acid gas decomposition products.[13]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
PPE Workflow Diagram
The following diagram outlines the critical decision points and workflow for utilizing PPE when handling the target compound.
Sources
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- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
